molecular formula C12H9BrO4 B1434023 Ethyl 7-bromo-2-oxochromene-3-carboxylate CAS No. 105837-04-5

Ethyl 7-bromo-2-oxochromene-3-carboxylate

Cat. No.: B1434023
CAS No.: 105837-04-5
M. Wt: 297.1 g/mol
InChI Key: PEFCMZDIJKRRHC-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-2-oxochromene-3-carboxylate is a useful research compound. Its molecular formula is C12H9BrO4 and its molecular weight is 297.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-bromo-2-oxochromene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-bromo-2-oxochromene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 7-bromo-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO4/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFCMZDIJKRRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate, a coumarin derivative of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of the synthetic protocol, the underlying reaction mechanism, and practical, field-tested insights to ensure a successful and reproducible outcome.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds.[1] Their unique structural framework is a key pharmacophore, leading to a wide array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3][4] The functionalization of the coumarin nucleus allows for the fine-tuning of these pharmacological profiles, making them a cornerstone in the design of novel therapeutic agents.[5]

Ethyl 7-bromo-2-oxochromene-3-carboxylate (CAS No: 105837-04-5) is a valuable synthetic intermediate.[6] The presence of the bromine atom at the C7 position provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the ethyl carboxylate group at the C3 position is crucial for modulating biological activity and can be further modified. This makes the reliable synthesis of this compound a critical first step in many drug discovery programs.

Synthetic Strategy: The Knoevenagel Condensation

The most efficient and widely adopted method for synthesizing 3-carboxycoumarin derivatives is the Knoevenagel condensation.[7][8] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[8] For the synthesis of our target molecule, this translates to the base-catalyzed condensation of 4-bromosalicylaldehyde with diethyl malonate.

The choice of this strategy is underpinned by several factors:

  • High Efficiency: The reaction generally proceeds with good to excellent yields.

  • Atom Economy: It is a condensation reaction, with the primary byproduct being water.

  • Versatility: The Knoevenagel condensation is applicable to a wide range of substituted salicylaldehydes and active methylene compounds, making it a robust method for generating diverse coumarin libraries.[9]

A weak base, such as piperidine, is typically employed as a catalyst. This is a critical choice; a strong base like sodium ethoxide could induce the self-condensation of the aldehyde or promote unwanted side reactions with the ester groups of diethyl malonate.[8][10]

Reaction Mechanism and Causality

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through a cascade of well-defined steps:

  • Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This generates a nucleophilic enolate ion.

  • Knoevenagel Condensation: The enolate attacks the electrophilic carbonyl carbon of 4-bromosalicylaldehyde. This is the key carbon-carbon bond-forming step.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated system.

  • Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group, positioned ortho to the newly formed side chain, attacks one of the ester carbonyls in an intramolecular transesterification reaction. This step forms the six-membered pyrone ring characteristic of the coumarin scaffold, eliminating a molecule of ethanol.

This mechanistic pathway is visualized in the diagram below.

Reaction_Mechanism Figure 1: Reaction Mechanism for Coumarin Synthesis cluster_reactants Reactants cluster_products Process R1 4-Bromosalicylaldehyde I2 Nucleophilic Attack (C-C Bond Formation) R1->I2 R2 Diethyl Malonate I1 Enolate Formation R2->I1 Deprotonation Cat Piperidine (Catalyst) Cat->I1 I1->I2 I3 Dehydration (-H2O) I2->I3 I4 Intramolecular Cyclization (Lactonization) I3->I4 Product Ethyl 7-bromo-2-oxochromene-3-carboxylate I4->Product -Ethanol Workflow Figure 2: Experimental Workflow A Reactant Preparation (Flask Setup) B Reaction (Reflux in Ethanol) A->B Add Catalyst C Cooling & Precipitation B->C 4-6 hours D Isolation (Vacuum Filtration) C->D Cool to RT, then ice bath E Purification (Recrystallization from Ethanol) D->E Collect crude solid F Drying (Vacuum Oven) E->F G Final Product F->G H Characterization (TLC, MP, NMR, IR, MS) G->H

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromosalicylaldehyde (2.01 g, 10.0 mmol) and absolute ethanol (25 mL). Stir the mixture until the aldehyde is fully dissolved.

  • Addition of Reagents: To the stirred solution, add diethyl malonate (1.72 mL, 12.0 mmol) followed by piperidine (~0.1 mL) as the catalyst.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

    • Expert Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting aldehyde spot indicates reaction completion.

  • Precipitation and Isolation: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. A yellow solid should precipitate. To maximize precipitation, cool the flask in an ice bath for 30 minutes.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove soluble impurities.

    • Trustworthiness Check: The crude product should be a pale yellow to off-white solid. A dark or oily product may indicate incomplete reaction or side product formation.

  • Purification: The most effective method for purifying the product is recrystallization. Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then in an ice bath, to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry them in a vacuum oven at 50-60 °C to a constant weight.

    • Expected Yield: 75-85%.

    • Appearance: White to pale yellow crystalline solid.

Characterization and Validation

To confirm the identity and purity of the synthesized Ethyl 7-bromo-2-oxochromene-3-carboxylate, the following analytical techniques are essential.

  • Melting Point: A sharp melting point range indicates high purity.

  • Infrared (IR) Spectroscopy: Expect strong characteristic peaks for the C=O stretching of the lactone and the ester (~1720-1750 cm⁻¹), as well as C=C stretching in the aromatic and pyrone rings. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons, and a singlet for the proton at the C4 position.

    • ¹³C NMR: Will confirm the number of unique carbons and show characteristic shifts for the carbonyl carbons (lactone and ester) and the brominated aromatic carbon.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ and the characteristic isotopic pattern for a bromine-containing compound ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio).

Safety and Handling

  • 4-Bromosalicylaldehyde: Irritant. Avoid contact with skin and eyes.

  • Diethyl Malonate: Irritant.

  • Piperidine: Flammable, toxic, and corrosive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethanol: Flammable. Keep away from open flames and ignition sources.

Always conduct the reaction in a well-ventilated fume hood and wear appropriate PPE.

References

  • CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester - Google P
  • (PDF) Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis - ResearchGate. (URL: [Link])

  • Synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate - ResearchGate. (URL: [Link])

  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - IUCrData. (URL: [Link])

  • Malonic ester synthesis - Pearson+. (URL: [Link])

  • Knoevenagel condensation - Wikipedia. (URL: [Link])

  • Malonic acid, bromo-, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google P
  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties - ACG Publications. (URL: [Link])

  • Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol - MDPI. (URL: [Link])

  • Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives - ProQuest. (URL: [Link])

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Publishing. (URL: [Link])

  • Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC. (URL: [Link])

  • Scheme 5. Reaction of Diethyl Malonate with Bromide 10 a - ResearchGate. (URL: [Link])

  • A twenty-year journey exploring coumarin-based derivatives as bioactive molecules - Frontiers. (URL: [Link])

  • 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic-acid-ethylester - SpectraBase. (URL: [Link])

  • Solved In the reaction mechanism of diethyl malonate - Chegg.com. (URL: [Link])

  • Applications of Knoevenagel condensation reaction in the total synthesis of natural products | Request PDF - ResearchGate. (URL: [Link])

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])

  • Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. (URL: [Link])

  • (PDF) Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to Ethyl 7-bromo-2-oxochromene-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the Coumarin Scaffold

The coumarin nucleus, a deceptively simple benzopyran-2-one framework, has for decades been a cornerstone of medicinal chemistry. Its prevalence in natural products and the synthetic accessibility of its derivatives have made it a privileged scaffold in the quest for novel therapeutic agents. The inherent biological activities of coumarins, ranging from anticoagulant to anticancer, are finely tunable through targeted substitutions on the bicyclic ring system. This guide focuses on a specific, synthetically valuable derivative: Ethyl 7-bromo-2-oxochromene-3-carboxylate. The introduction of a bromine atom at the 7-position and an ethyl carboxylate group at the 3-position creates a molecule with a unique combination of reactivity and potential biological significance. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties to its potential as a building block for next-generation therapeutics.

Physicochemical and Spectroscopic Profile

Ethyl 7-bromo-2-oxochromene-3-carboxylate is a solid at room temperature with a molecular formula of C₁₂H₉BrO₄ and a molecular weight of 297.11 g/mol . It is commercially available with a purity of 98%.

Physical Properties
PropertyValueSource
CAS Number 105837-04-5[1]
Molecular Formula C₁₂H₉BrO₄
Molecular Weight 297.11 g/mol
Physical Form Solid
Melting Point While a specific melting point for the 7-bromo derivative is not readily available in the literature, the parent compound, ethyl 2-oxo-2H-chromene-3-carboxylate, has a reported melting point of 90-95 °C. The presence of the bromine atom is expected to influence this value.[2]
Solubility Data on the specific solubility of this compound is limited. However, based on its structure, it is expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, with limited solubility in water.
Storage It is recommended to store the compound in a dry, sealed container at 2-8°C.
Spectroscopic Characterization

While specific spectra for Ethyl 7-bromo-2-oxochromene-3-carboxylate are not publicly available, the expected spectral features can be inferred from the analysis of the parent compound, ethyl 2-oxo-2H-chromene-3-carboxylate, and related 7-substituted coumarins.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the aromatic protons on the coumarin ring. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electron-withdrawing bromine atom at the 7-position.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the ester and the lactone, the carbons of the ethyl group, and the carbons of the aromatic and pyrone rings. The carbon atom attached to the bromine (C-7) will exhibit a characteristic chemical shift.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the α,β-unsaturated lactone and the ester group, typically in the range of 1700-1750 cm⁻¹. C-Br stretching vibrations will also be present at lower frequencies.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2 peak of nearly equal intensity) due to the presence of the bromine atom. Fragmentation patterns will likely involve the loss of the ethoxy group from the ester and cleavage of the coumarin ring.

Synthesis and Reaction Chemistry

The synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate is most commonly achieved through the Knoevenagel condensation reaction.

Synthetic Workflow: Knoevenagel Condensation

This classical carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (diethyl malonate) with a carbonyl compound (4-bromosalicylaldehyde) in the presence of a basic catalyst.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Bromosalicylaldehyde C Ethyl 7-bromo-2-oxochromene-3-carboxylate A->C B Diethyl Malonate B->C Catalyst Base Catalyst (e.g., Piperidine) Catalyst->C Solvent Solvent (e.g., Ethanol) Solvent->C Heat Heat (Reflux) Heat->C caption Knoevenagel Condensation Workflow

Caption: Knoevenagel Condensation for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of coumarin-3-carboxylates.

Materials:

  • 4-Bromosalicylaldehyde

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve 4-bromosalicylaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in absolute ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to neutralize the piperidine.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure Ethyl 7-bromo-2-oxochromene-3-carboxylate.

Key Reactions of the Coumarin Scaffold

The coumarin ring and the ester group of Ethyl 7-bromo-2-oxochromene-3-carboxylate are susceptible to a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

  • Reactions at the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, hydrazides, and other derivatives. This allows for the introduction of diverse functional groups at the 3-position.

  • Reactions of the Pyranone Ring: The α,β-unsaturated lactone system can undergo nucleophilic addition reactions. For instance, reaction with hydrazine hydrate can lead to ring-opening or the formation of hydrazides, depending on the reaction conditions.[3]

  • Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, although the existing bromine atom will influence the position of the incoming substituent.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 7-position serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents at this position.

G Start Ethyl 7-bromo-2-oxochromene-3-carboxylate Ester_Hydrolysis Hydrolysis Start->Ester_Hydrolysis Hydrazine_Reaction Reaction with Hydrazine Start->Hydrazine_Reaction Cross_Coupling Pd-Catalyzed Cross-Coupling Start->Cross_Coupling Carboxylic_Acid 7-Bromo-2-oxochromene-3-carboxylic acid Ester_Hydrolysis->Carboxylic_Acid Amidation Amidation Carboxylic_Acid->Amidation Amide_Derivatives Amide Derivatives Amidation->Amide_Derivatives Ring_Opening_or_Hydrazide Ring-Opened Products or Hydrazides Hydrazine_Reaction->Ring_Opening_or_Hydrazide Substituted_Coumarins 7-Aryl/Alkynyl/Alkenyl Coumarins Cross_Coupling->Substituted_Coumarins caption Key Reactivity Pathways

Caption: Key reactivity pathways of Ethyl 7-bromo-2-oxochromene-3-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

Coumarin derivatives are well-established as having a broad spectrum of biological activities, and strategic substitutions are key to enhancing their potency and selectivity. The 7-position, in particular, has been a focal point for modification to improve pharmacological profiles.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of coumarin derivatives.[4] The mechanisms of action are diverse and include the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways.[5] While specific data for Ethyl 7-bromo-2-oxochromene-3-carboxylate is limited, related 7-substituted coumarins have shown promising results against various cancer cell lines, including breast, lung, and prostate cancer.[5][6] The bromine atom at the 7-position can serve as a synthetic handle to introduce other functionalities that may enhance anticancer efficacy.

Enzyme Inhibition

Coumarin-based compounds have been investigated as inhibitors of a range of enzymes. For instance, certain coumarin derivatives are potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[7][8] Other derivatives have shown inhibitory activity against cholinesterases, which are targets in the treatment of Alzheimer's disease. The specific substitution pattern on the coumarin ring is critical for determining the inhibitory potency and selectivity.

Other Potential Biological Activities

The coumarin scaffold is associated with a wide array of other biological activities, including:

  • Antimicrobial activity

  • Antiviral activity

  • Anti-inflammatory activity

  • Antioxidant activity

The 7-bromo substitution provides a platform for the synthesis of a library of derivatives that can be screened for these and other biological activities.

Safety and Handling

Ethyl 7-bromo-2-oxochromene-3-carboxylate is classified as hazardous.

Hazard Identification
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).

  • GHS Pictogram: GHS07 (Exclamation mark).

  • Signal Word: Warning.

Recommended Handling Precautions
  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke when handling this compound.

  • Wash hands thoroughly after handling.

Conclusion and Future Perspectives

Ethyl 7-bromo-2-oxochromene-3-carboxylate is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis via the Knoevenagel condensation and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular architectures. While direct biological data for this specific compound is not extensively documented, the well-established pharmacological importance of the coumarin scaffold, particularly with substitutions at the 7-position, strongly suggests its potential in the development of novel therapeutic agents. Future research should focus on the systematic exploration of its biological activities, including its anticancer and enzyme inhibitory properties, as well as leveraging the 7-bromo position for the synthesis of novel derivatives with enhanced potency and selectivity. This will undoubtedly pave the way for the discovery of new drug candidates with the potential to address unmet medical needs.

References

  • Abdel-Aziz, H. A., Elsaman, T., Attia, M. I., & Alanazi, A. M. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084–2095. Retrieved from [Link]

  • Supporting Information - Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Retrieved from [Link]

  • Song, X. F., Fan, J., Liu, L., Liu, X. F., & Gao, F. (2020). Coumarin derivatives with anticancer activities: An update. Archiv der Pharmazie, 353(8), e2000025. Retrieved from [Link]

  • ResearchGate. (n.d.). Coumarin derivatives with anticancer activities: An update. Retrieved from [Link]

  • PubMed Central. (n.d.). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • IUCr. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Retrieved from [Link]

  • Exploring coumarin potentialities: development of new enzymatic inhibitors based on the 6-methyl-3-carboxamidocoumarin scaffold. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3-coumarincarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactions of Ethyl 7-bromo-2-oxochromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-bromo-2-oxochromene-3-carboxylate is a highly versatile synthetic intermediate, belonging to the coumarin class of compounds. Its strategic placement of three key reactive sites—an electrophilic pyrone ring, a modifiable ester group, and a bromine-substituted aromatic ring ripe for cross-coupling—makes it a valuable scaffold in medicinal chemistry and materials science. This guide provides an in-depth exploration of the reactivity of this molecule, moving beyond a simple catalog of reactions to explain the underlying chemical principles and strategic considerations for its synthetic transformations. We will detail field-proven protocols for key reactions, including the synthesis of the parent molecule, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Heck), and transformations of the C3-ester group. The ultimate utility of these reactions is contextualized by examining the potent biological activities, such as anticancer and antimicrobial properties, exhibited by the resulting derivatives.

Introduction and Strategic Overview

The coumarin nucleus is a prominent scaffold in natural products and pharmacologically active compounds, known for a wide spectrum of biological activities including anticoagulant, anticancer, antibacterial, and anti-inflammatory properties[1]. Ethyl 7-bromo-2-oxochromene-3-carboxylate (Figure 1) serves as a pivotal building block for creating diverse molecular architectures. The strategic value of this compound lies in its trifunctional nature, allowing for sequential or orthogonal chemical modifications.

  • C7-Bromo Group: This site is the primary anchor for introducing molecular diversity. The bromine atom on the aromatic ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

  • C3-Ethyl Carboxylate Group: The ester functionality is readily converted into other functional groups such as amides and hydrazides, which are themselves key pharmacophores and handles for further derivatization.

  • α,β-Unsaturated Lactone (Pyrone Ring): The conjugated system of the coumarin core is susceptible to nucleophilic attack and can undergo ring-opening reactions under specific conditions, offering another pathway for structural modification.

This guide is structured to provide a comprehensive understanding of how each of these sites can be chemically manipulated to generate novel compounds with significant potential in drug discovery and materials science.

graph "Reactive_Sites" { layout=neato; node [shape=plaintext]; edge [arrowhead=vee, color="#EA4335"]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=91658848&t=l", label=""];

// Invisible nodes for arrow positioning A [pos="1.5,0.5!", label="C7-Bromo Group\n(Cross-Coupling Site)", fontcolor="#202124"]; B [pos="-1.8,0.2!", label="C3-Ester Group\n(Amidation, etc.)", fontcolor="#202124"]; C [pos="0,-1.5!", label="α,β-Unsaturated Lactone\n(Ring Reactions)", fontcolor="#202124"];

// Arrows from invisible nodes to the molecule A -> img [pos="0.9,0.3!"]; B -> img [pos="-0.9,0.1!"]; C -> img [pos="0,-0.8!"]; }

Figure 1. Key reactive sites on Ethyl 7-bromo-2-oxochromene-3-carboxylate.

Synthesis of the Core Scaffold

The most common and efficient method for synthesizing the title compound is the Knoevenagel condensation , a classic carbon-carbon bond-forming reaction. This involves the base-catalyzed reaction of an aldehyde with an active methylene compound, in this case, 4-bromosalicylaldehyde and diethyl malonate[2][3].

Causality Behind the Method

The Knoevenagel condensation is ideally suited for this synthesis for several reasons:

  • High Efficiency: The reaction typically proceeds in high yields.

  • Mild Conditions: It is catalyzed by weak organic bases like piperidine or pyridine, which are generally compatible with the functional groups present in the reactants[2].

  • Mechanism: The base deprotonates the active methylene group of diethyl malonate, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-bromosalicylaldehyde. Subsequent dehydration and intramolecular cyclization (lactone formation) lead to the stable coumarin ring system.

Detailed Experimental Protocol: Knoevenagel Condensation

The following protocol is a standard procedure for the synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate.

  • Reaction Setup: To a solution of 4-bromosalicylaldehyde (1.0 eq) in absolute ethanol (approx. 0.5 M), add diethyl malonate (1.2 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture. A few drops of glacial acetic acid can also be added to buffer the reaction.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Filter the resulting solid, wash with cold ethanol to remove unreacted starting materials and catalyst.

    • Dry the solid under vacuum to yield Ethyl 7-bromo-2-oxochromene-3-carboxylate as a white to off-white solid.

  • Purification (if necessary): The product is often pure enough for subsequent steps. If further purification is required, recrystallization from ethanol can be performed.

graph "Knoevenagel_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2. Workflow for the synthesis of the core scaffold.

Reactions at the C7-Bromo Position: Palladium-Catalyzed Cross-Coupling

The C7-bromo substituent is the gateway to a vast chemical space. Palladium-catalyzed cross-coupling reactions are the most powerful tools for its functionalization, enabling the creation of new carbon-carbon bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or its ester)[4]. This is arguably the most common method for synthesizing 7-aryl coumarin derivatives, which are frequently investigated for their enhanced biological activities.

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the coumarin, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand, base, and solvent is critical for an efficient reaction. Phosphine ligands (e.g., PPh₃, SPhos) are commonly used to stabilize the palladium catalyst, while an inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the coupling of Ethyl 7-bromo-2-oxochromene-3-carboxylate with an arylboronic acid.

  • Reaction Setup: In a Schlenk flask, combine Ethyl 7-bromo-2-oxochromene-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Execution: Heat the mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 7-aryl derivative.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond, reacting the aryl bromide with a terminal alkyne[5]. This reaction introduces a linear alkyne moiety at the C7 position, which can be a valuable structural element in itself or serve as a handle for further transformations (e.g., click chemistry, cyclizations).

Causality and Mechanistic Insight: The Sonogashira reaction typically employs a dual catalytic system: a palladium complex and a copper(I) salt (co-catalyst).

  • The palladium catalyst undergoes oxidative addition to the C-Br bond, similar to the Suzuki reaction.

  • Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.

  • This copper acetylide then undergoes transmetalation with the Pd(II) complex.

  • Reductive elimination yields the 7-alkynyl coumarin and regenerates the Pd(0) catalyst. The amine base (e.g., triethylamine, diisopropylamine) is crucial as it serves both to neutralize the HBr formed and to facilitate the formation of the copper acetylide.

Detailed Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add Ethyl 7-bromo-2-oxochromene-3-carboxylate (1.0 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 eq), and a copper co-catalyst, copper(I) iodide (CuI) (0.04-0.10 eq).

  • Solvent and Reagents: Dissolve the solids in a suitable solvent system, typically a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N). Degas the solution thoroughly with argon.

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC).

  • Work-up and Isolation:

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples the aryl bromide with an alkene to form a new, more substituted alkene[6][7][8]. This reaction allows for the introduction of vinyl groups at the C7 position, providing access to stilbene-like structures and other conjugated systems.

Causality and Mechanistic Insight: The mechanism is similar to other palladium-catalyzed couplings.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the Pd-Aryl bond.

  • β-Hydride Elimination (Syn-elimination): A hydrogen atom from an adjacent carbon is eliminated, forming the new C=C double bond and a hydridopalladium complex.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium complex. The regioselectivity of the β-hydride elimination step determines the final product, with the thermodynamically more stable (often trans) isomer being favored.

Table 1: Summary of C7-Position Cross-Coupling Reactions

ReactionCoupling PartnerTypical Catalyst SystemBaseKey Product Feature
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃7-Aryl linkage (Biaryl)
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPEA7-Alkynyl linkage (C≡C)
Heck-Mizoroki Alkene (e.g., Styrene)Pd(OAc)₂ / PPh₃Et₃N, K₂CO₃7-Vinyl linkage (C=C)

Reactions at the C3-Ester Group

The ethyl carboxylate group at the C3 position is a versatile handle for introducing nitrogen-containing functionalities, which are often crucial for modulating the pharmacological properties of the coumarin scaffold.

Amidation

Direct conversion of the ester to an amide is a fundamental transformation. Coumarin-3-carboxamides are a well-studied class of compounds with significant anticancer and antimicrobial activities[9]. The reaction typically involves heating the ester with a primary or secondary amine.

Causality and Mechanistic Insight: This is a nucleophilic acyl substitution reaction. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is often slow and may require elevated temperatures or the use of a catalyst. The ethoxide group is eliminated, and after deprotonation, the amide is formed. To drive the reaction to completion, it can be beneficial to first hydrolyze the ester to the corresponding carboxylic acid and then use standard peptide coupling reagents (e.g., EDC, HATU) for a more efficient amidation[10].

Detailed Experimental Protocol: Amidation (via Carboxylic Acid)

  • Hydrolysis: Reflux Ethyl 7-bromo-2-oxochromene-3-carboxylate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH) until the starting material is consumed (TLC). Cool the mixture and acidify with HCl to precipitate the 7-bromo-2-oxochromene-3-carboxylic acid. Filter, wash with water, and dry.

  • Amide Coupling:

    • Dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) along with an activator such as 1-Hydroxy-7-azabenzotriazole (HOAt, 1.2 eq) in an anhydrous solvent like DMF.

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Perform an aqueous work-up and purify by column chromatography or recrystallization.

Hydrazinolysis

Reaction with hydrazine hydrate converts the ester into a carbohydrazide. This functional group is a key precursor for synthesizing a wide range of heterocyclic derivatives, such as pyrazoles, oxadiazoles, and triazoles.

Causality and Mechanistic Insight: The reaction with hydrazine is a powerful nucleophile. However, a critical consideration for coumarin-3-carboxylates is the potential for pyrone ring-opening . Studies have shown that reacting ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate can lead to cleavage of the lactone ring, yielding salicylaldehyde azine and malonohydrazide as major products, rather than the desired coumarin-3-carbohydrazide[6][11][12]. This occurs because hydrazine can attack the C2 carbonyl of the lactone in addition to the C3 ester.

Detailed Experimental Protocol: Hydrazinolysis and Ring-Opening

This protocol illustrates the ring-opening reaction, which is an important reactivity aspect of this scaffold.

  • Reaction Setup: Dissolve Ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (2.5 eq) to the solution.

  • Reaction Execution: Heat the mixture under reflux for 2-4 hours. A precipitate may form during the reaction.

  • Work-up and Isolation:

    • Cool the reaction mixture. If a precipitate (salicylaldehyde azine derivative) has formed, filter it off and wash with cold ethanol.

    • Concentrate the filtrate to obtain the other ring-opened products (e.g., malonohydrazide)[6][12].

    • Note: Achieving selective hydrazinolysis of the ester without ring-opening is challenging and often requires carefully controlled conditions or modification of the coumarin scaffold.

graph "Hydrazinolysis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=10];

}

Figure 3. Competing reaction pathways in the hydrazinolysis of the coumarin scaffold.

Applications in Drug Discovery

The derivatization of Ethyl 7-bromo-2-oxochromene-3-carboxylate is primarily driven by the search for new therapeutic agents. The introduction of different aryl, heteroaryl, and amide functionalities has led to the discovery of compounds with potent biological activities.

Anticancer Activity

Many 7-substituted coumarin derivatives exhibit significant anticancer properties. For instance, 7-aryl coumarins synthesized via Suzuki coupling have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer[1]. Coumarin-3-carboxamides have also demonstrated potent cytotoxic effects against cancer cells, sometimes comparable to standard chemotherapeutic drugs[9]. The mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of cell cycle progression, or targeting specific enzymes like carbonic anhydrase or kinases.

Antimicrobial Activity

The coumarin scaffold is also a promising platform for the development of new antimicrobial agents. Derivatives bearing heterocyclic rings at the C7 position or various amide functionalities at the C3 position have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains[13]. The presence of the bromo-substituent itself can contribute to the antimicrobial profile of the molecule.

Table 2: Biological Activities of Key Derivatives

Derivative ClassSynthetic RouteTarget ActivityExample
7-Aryl CoumarinsSuzuki-Miyaura CouplingAnticancer, AntioxidantEthyl 7-phenyl-2-oxochromene-3-carboxylate
7-Alkynyl CoumarinsSonogashira CouplingAnticancer, Imaging ProbesEthyl 7-(phenylethynyl)-2-oxochromene-3-carboxylate
Coumarin-3-carboxamidesAmidationAnticancer, AntimicrobialN-benzyl-7-bromo-2-oxochromene-3-carboxamide
Coumarin-3-carbohydrazidesHydrazinolysisAntimicrobial Precursors7-bromo-2-oxochromene-3-carbohydrazide

Conclusion

Ethyl 7-bromo-2-oxochromene-3-carboxylate is a powerful and versatile platform for synthetic and medicinal chemistry. A thorough understanding of its reactivity at the C7-bromo, C3-ester, and pyrone ring positions allows researchers to strategically design and synthesize diverse libraries of novel compounds. The palladium-catalyzed cross-coupling reactions provide an efficient means to introduce a wide array of substituents, while transformations of the ester group yield important pharmacophores. The insights into the potential for ring-opening reactions provide a crucial understanding of the scaffold's chemical behavior. The potent anticancer and antimicrobial activities of the resulting derivatives underscore the continued importance of this coumarin building block in the development of next-generation therapeutics.

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Ethyl 7-bromo-2-oxochromene-3-carboxylate Derivatives: A Comprehensive Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The coumarin, or 2H-1-benzopyran-2-one, scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives are abundant in nature and exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3][4] The ethyl 7-bromo-2-oxochromene-3-carboxylate core represents a particularly valuable synthetic intermediate. The bromine atom at the 7-position serves as a versatile handle for further functionalization and often enhances biological potency, while the ethyl carboxylate group at the 3-position influences the molecule's electronic properties and provides a site for derivatization.[5][6]

This guide provides an in-depth exploration of the synthesis and diverse applications of ethyl 7-bromo-2-oxochromene-3-carboxylate and its derivatives, offering field-proven insights for professionals in drug discovery and chemical research.

Part 1: Foundational Synthetic Strategies

The construction of the coumarin core is a well-established field, with several named reactions offering reliable routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For ethyl 7-bromo-2-oxochromene-3-carboxylate, the Pechmann and Knoevenagel condensations are the most prevalent and efficient strategies.

The Pechmann Condensation: A Classic Approach

The Pechmann condensation is a widely applied method for synthesizing coumarins from simple starting materials: a phenol and a β-keto ester, typically under acidic conditions.[7] This reaction offers good yields and is effective for producing coumarins from activated phenols.[8]

Causality of Experimental Design: The reaction begins with the acid-catalyzed transesterification between the phenol (4-bromophenol) and the β-keto ester (diethyl malonate). The strongly acidic environment protonates the carbonyl oxygen of the ester, rendering it more electrophilic for the nucleophilic attack by the phenol's hydroxyl group. Following this, an intramolecular hydroxyalkylation (a form of Friedel-Crafts acylation) occurs, where the activated benzene ring attacks one of the carbonyl carbons. The final step is a dehydration reaction, which forms the pyrone ring and yields the stable coumarin product.[9]

The choice of acid catalyst is critical and significantly impacts reaction conditions and yield.[8] While traditional methods use strong Brønsted acids like sulfuric acid, modern protocols often employ Lewis acids (e.g., TiCl₄) or solid acid catalysts (e.g., nano-crystalline sulfated-zirconia) to achieve milder conditions, easier work-up, and reduced environmental impact.[8]

Pechmann_Condensation cluster_reactants Reactants cluster_steps Reaction Mechanism cluster_product Product R1 4-Bromophenol S1 Transesterification (Acid Catalyst, e.g., H₂SO₄) R1->S1 R2 Diethyl Malonate R2->S1 S2 Intramolecular Hydroxyalkylation S1->S2 Intermediate S3 Dehydration (-H₂O) S2->S3 Cyclized Intermediate P Ethyl 7-bromo-2-oxochromene- 3-carboxylate S3->P

Caption: Pechmann condensation workflow for coumarin synthesis.

The Knoevenagel Condensation: A Versatile Alternative

The Knoevenagel condensation involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed by a weak base.[10] For the synthesis of the target molecule, this involves reacting 4-bromo-2-hydroxybenzaldehyde with diethyl malonate.

Causality of Experimental Design: The weakly basic catalyst (commonly piperidine) deprotonates the active methylene compound (diethyl malonate), forming a nucleophilic enolate ion.[10] This enolate then attacks the electrophilic carbonyl carbon of the salicylaldehyde. The subsequent steps involve a dehydration reaction to form an α,β-unsaturated intermediate, followed by an intramolecular transesterification (lactonization) where the phenolic hydroxyl group attacks the ester carbonyl, eliminating ethanol and closing the pyrone ring. This cascade approach is highly efficient for generating polysubstituted chromenes.[11][12]

Knoevenagel_Condensation Reactants 4-Bromo-2-hydroxybenzaldehyde + Diethyl Malonate Step1 Nucleophilic Addition Reactants->Step1 Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Step1 Step2 Dehydration (-H₂O) Step1->Step2 Intermediate α,β-Unsaturated Intermediate Step2->Intermediate Step3 Intramolecular Cyclization (Lactonization) Intermediate->Step3 Product Ethyl 7-bromo-2-oxochromene- 3-carboxylate Step3->Product

Caption: Knoevenagel condensation pathway for coumarin synthesis.

Part 2: Applications in Research and Development

The ethyl 7-bromo-2-oxochromene-3-carboxylate scaffold is a gateway to a multitude of derivatives with significant applications in medicine and biotechnology. The 7-bromo substituent, in particular, has been shown to enhance the biological efficacy of these compounds.

Anticancer Agents

Coumarin derivatives are a well-documented class of anticancer agents, acting through various mechanisms to inhibit tumor growth.[1][4][13] The presence of a bromine atom can increase the compound's lipophilicity and its ability to form halogen bonds, often leading to enhanced potency.

  • Mechanism of Action: 7-Bromo-coumarin derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, modulate critical signaling pathways like PI3K/Akt/mTOR, and inhibit angiogenesis (the formation of new blood vessels that feed tumors).[4][6]

  • Structure-Activity Relationship (SAR): Studies have demonstrated that bromo-substituted coumarins can be potent inhibitors of cancer cell invasion.[6] For instance, a study comparing chloro and bromo derivatives found that the bromo-substituted compound was a more potent inhibitor in a chemoinvasion assay and significantly reduced tumor growth in vivo.[6] A bromo coumarin derivative showed cytotoxic potential against the human breast cancer cell line MCF-7.[14]

Table 1: Representative Anticancer Activity of Bromo-Coumarin Derivatives

Compound/DerivativeCancer Cell LineActivity MetricResultReference
Bromo Coumarin Compound 2MCF-7 (Breast)IC₅₀51.70 µM[14]
3-Bromophenyl coumarin derivativeHT1080 (Fibrosarcoma)Invasion Inhibition~90% at 10 µM[6]
3-Bromophenyl coumarin derivativeMDA-MB-231 (Breast)Tumor GrowthSignificant reduction in vivo[6]
(E)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide derivativeMDA-MB-231 (Breast)IC₅₀8.5 µM[4]
Antimicrobial Agents

The rise of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Coumarins have emerged as a promising scaffold for this purpose.[3][15][16] Halogenation, including bromination, at various positions on the coumarin ring can significantly improve antimicrobial activity.[3]

  • Mechanism of Action: Aminocoumarin antibiotics are known to act as competitive inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[5] While many synthetic coumarins may act via different mechanisms, disruption of bacterial cellular processes remains a key theme.

  • Structure-Activity Relationship (SAR): The introduction of a bromo group can enhance the lipophilicity of the coumarin derivative, potentially facilitating its passage through bacterial cell membranes. Studies have shown that ortho-halogenated hybrids, including bromo derivatives, display better activity against various bacterial and fungal strains.[3] For example, coumarin derivatives with bromo substitution have shown activity against Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa.[17]

Fluorescent Probes and Bioimaging

Coumarins are inherently fluorescent molecules, making them valuable tools in biological research and diagnostics.[18] Their photophysical properties, such as excitation/emission wavelengths, quantum yield, and Stokes shift, can be finely tuned through chemical modification.

  • Rationale for Use: The coumarin core is a compact, water-soluble, and UV-excitable fluorophore.[18] Strategic substitutions can create derivatives that act as fluorescent labels for proteins or as sensors for specific biological analytes or microenvironments.[19]

  • Influence of Bromo-Substitution: Bromination can alter the electronic properties of the coumarin ring, affecting its fluorescence. For instance, the synthesis of 6-bromo-substituted 7-diethylaminocoumarin-3-carboxamide derivatives has been explored for use as fluorescent labeling reagents for thiol groups in proteins.[19] Furthermore, 7-hydroxycoumarins with bromo-substitution have been identified as high-affinity fluorescent probes for studying the macrophage migration inhibitory factor (MIF), a protein implicated in inflammation and cancer.[20]

Part 3: Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of the core compound via Pechmann condensation.

Synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate

Objective: To synthesize ethyl 7-bromo-2-oxochromene-3-carboxylate from 4-bromophenol and diethyl malonate using an acid catalyst.

Materials:

  • 4-Bromophenol (1.0 equiv.)

  • Diethyl malonate (1.2 equiv.)

  • Concentrated Sulfuric Acid (H₂SO₄) (3.0 equiv.)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beaker (250 mL)

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromophenol and diethyl malonate (1.2 equivalents).

  • Acid Addition: While stirring the mixture in an ice bath, slowly and carefully add concentrated sulfuric acid (3.0 equivalents). The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: Carefully pour the reaction mixture onto crushed ice in a 250 mL beaker. A solid precipitate should form.

  • Neutralization & Filtration: Stir the slurry for 15-20 minutes. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter with copious amounts of cold deionized water to remove any remaining salts and acid.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure, crystalline ethyl 7-bromo-2-oxochromene-3-carboxylate.

  • Characterization: Dry the purified product and determine its melting point, yield, and characterize its structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Conclusion

The ethyl 7-bromo-2-oxochromene-3-carboxylate framework is a cornerstone for the development of advanced functional molecules. Its synthesis, primarily achieved through robust methods like the Pechmann and Knoevenagel condensations, is efficient and scalable. The resulting derivatives have demonstrated significant potential as anticancer and antimicrobial agents, where the bromo-substituent often plays a key role in enhancing biological activity. Furthermore, the inherent fluorescence of the coumarin core allows for its application in the sophisticated field of bioimaging and molecular probes. This guide serves as a foundational resource for researchers aiming to harness the synthetic versatility and diverse applications of this remarkable chemical scaffold.

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The Biological Versatility of 7-bromo-2-oxochromene-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of Brominated Coumarins

The coumarin scaffold, a privileged structure in medicinal chemistry, has long been a source of inspiration for the development of novel therapeutic agents. Its inherent biological activities, spanning from anticoagulant to anticancer and antimicrobial, have made it a focal point of extensive research. Within this diverse family, the strategic incorporation of a bromine atom at the 7-position of the 2-oxochromene-3-carboxylate core has emerged as a compelling strategy to modulate and enhance its pharmacological profile. This technical guide provides an in-depth exploration of the biological activities of 7-bromo-2-oxochromene-3-carboxylate, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate its synthesis, mechanisms of action, and therapeutic potential. By synthesizing technical data with field-proven insights, this document aims to accelerate the translation of this promising scaffold from the laboratory to clinical applications.

Synthesis of 7-bromo-2-oxochromene-3-carboxylate: A Practical Approach

The synthesis of 7-bromo-2-oxochromene-3-carboxylate is most commonly achieved through the Knoevenagel condensation of 4-bromosalicylaldehyde with a malonic acid derivative, followed by hydrolysis. This robust and versatile method allows for the efficient construction of the coumarin core.

Experimental Protocol: Knoevenagel Condensation and Hydrolysis

This protocol details the synthesis of ethyl 7-bromo-2-oxochromene-3-carboxylate, which can then be hydrolyzed to the target carboxylic acid.

Materials:

  • 4-bromosalicylaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate

  • In a round-bottom flask, dissolve 4-bromosalicylaldehyde (1 equivalent) in ethanol.

  • Add diethyl malonate (1.2 equivalents) to the solution.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to obtain pure ethyl 7-bromo-2-oxochromene-3-carboxylate.

Step 2: Hydrolysis to 7-bromo-2-oxochromene-3-carboxylic acid

  • Suspend ethyl 7-bromo-2-oxochromene-3-carboxylate (1 equivalent) in a mixture of ethanol and aqueous NaOH solution.

  • Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash thoroughly with water, and dry to yield 7-bromo-2-oxochromene-3-carboxylic acid.

Causality Behind Experimental Choices: The use of piperidine, a weak base, is crucial for catalyzing the Knoevenagel condensation without promoting side reactions.[1] The subsequent acid-catalyzed cyclization and dehydration leads to the formation of the coumarin ring. Hydrolysis of the ethyl ester under basic conditions is a standard and efficient method to obtain the final carboxylic acid.

Anticancer Activity: A Multi-faceted Approach to Tumor Suppression

Coumarin derivatives have demonstrated significant potential as anticancer agents, and the introduction of a bromine atom at the 7-position can enhance this activity.[2] 7-bromo-2-oxochromene-3-carboxylate and its derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[3][4]

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes, including tumorigenesis. Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to tumor progression and metastasis. Coumarins have been identified as a novel class of CA inhibitors with a unique mechanism of action.[5][6] They are believed to act as prodrugs, undergoing hydrolysis of their lactone ring within the enzyme's active site to form a 2-hydroxycinnamic acid derivative that binds to the zinc ion and inhibits the enzyme.[5] The 7-bromo substitution can influence the electronic properties of the coumarin ring, potentially enhancing its interaction with the enzyme's active site.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several coumarin derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[7] This can involve the modulation of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and the activation of caspases.[8] The presence of the 7-bromo substituent may enhance the pro-apoptotic activity of the coumarin scaffold.

Quantitative Data: Anticancer Activity

The anticancer activity of 7-bromo-2-oxochromene-3-carboxylate and its derivatives has been evaluated against various cancer cell lines. The following table summarizes representative IC₅₀ values.

CompoundCancer Cell LineIC₅₀ (µM)Reference
7-bromo-coumarin derivativeMCF-7 (Breast)Not specified, but potent[9]
7-bromo-coumarin derivativePC-3 (Prostate)3.56[10]
7-bromo-coumarin derivativeMDA-MB-231 (Breast)8.5[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-bromo-2-oxochromene-3-carboxylate solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 7-bromo-2-oxochromene-3-carboxylate (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.[12]

Self-Validating System: The inclusion of a vehicle control and a positive control (a known cytotoxic agent) is essential for validating the assay results. Each concentration should be tested in triplicate to ensure reproducibility.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Coumarin derivatives have been investigated as a potential source of new antimicrobial agents.[13] The incorporation of a bromine atom can enhance the lipophilicity of the molecule, which may facilitate its penetration through microbial cell membranes.[13]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of coumarins is not fully elucidated but is thought to involve multiple targets. One proposed mechanism is the disruption of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[14] Additionally, coumarins may interfere with essential enzymatic processes within the microbial cell.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of 7-bromo-2-oxochromene-3-carboxylate and its derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

CompoundMicroorganismMIC (µg/mL)Reference
Coumarin-bearing p-Br-hydroxy phenylBacillus pumilis7.81[15]
Bromo-substituted coumarinGram-positive strainsModerate activity[13]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent against a specific microorganism.[9][16]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 7-bromo-2-oxochromene-3-carboxylate solution in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of 7-bromo-2-oxochromene-3-carboxylate in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Trustworthiness of the Protocol: The use of standardized inocula and quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) is critical for ensuring the accuracy and reproducibility of the MIC results.

Enzyme Inhibition: Targeting Key Players in Disease

Beyond carbonic anhydrases, 7-bromo-2-oxochromene-3-carboxylate and its derivatives have been explored as inhibitors of other enzymes implicated in various diseases.

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. Several 7-substituted coumarin derivatives have shown potent and selective inhibition of MAO-B.[17][18][19] The 7-bromo substituent can contribute to the binding affinity and selectivity of these compounds for the MAO-B active site.

Quantitative Data: MAO-B Inhibition

CompoundEnzymeIC₅₀Reference
7-substituted coumarin with p-bromo-N-benzylpiperizinehMAO-B0.30 µM[17]
3,7-substituted coumarin derivativehMAO-B0.029 µM[20]

Signaling Pathways and Logical Relationships

The biological activities of 7-bromo-2-oxochromene-3-carboxylate are a result of its interaction with various cellular components and signaling pathways. The following diagrams illustrate some of these relationships.

anticancer_mechanism coumarin 7-Bromo-2-oxochromene- 3-carboxylate ca9 Carbonic Anhydrase IX/XII coumarin->ca9 Inhibition apoptosis Induction of Apoptosis coumarin->apoptosis Induction maob MAO-B coumarin->maob Inhibition cancer Cancer Cell Proliferation & Survival ca9->cancer Promotes apoptosis->cancer Inhibits neuro Neurodegeneration maob->neuro Contributes to

Caption: Overview of the multifaceted biological activities of 7-bromo-2-oxochromene-3-carboxylate.

synthesis_workflow start 4-Bromosalicylaldehyde + Diethyl Malonate knoevenagel Knoevenagel Condensation (Piperidine, Ethanol, Reflux) start->knoevenagel intermediate Ethyl 7-bromo-2-oxochromene- 3-carboxylate knoevenagel->intermediate hydrolysis Hydrolysis (NaOH, Ethanol, Reflux) product 7-Bromo-2-oxochromene- 3-carboxylic acid hydrolysis->product intermediate->hydrolysis

Caption: Synthetic workflow for 7-bromo-2-oxochromene-3-carboxylate.

Conclusion and Future Directions

7-bromo-2-oxochromene-3-carboxylate represents a versatile and promising scaffold for the development of novel therapeutic agents. Its demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties, coupled with a synthetically accessible core, make it an attractive starting point for further drug discovery efforts. Future research should focus on a more detailed elucidation of its mechanisms of action, particularly the influence of the 7-bromo substituent on target engagement and selectivity. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing the potency and pharmacokinetic properties of this compound class. Furthermore, in vivo studies are warranted to validate the promising in vitro activities and to assess the safety and efficacy of these compounds in relevant disease models. The continued exploration of 7-bromo-2-oxochromene-3-carboxylate and its derivatives holds the potential to deliver next-generation therapies for a range of challenging diseases.

References

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Spectroscopic Analysis of Ethyl 7-bromo-2-oxochromene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 7-bromo-2-oxochromene-3-carboxylate, a halogenated coumarin derivative of significant interest in medicinal chemistry and materials science. Due to the inherent challenges in locating direct experimental spectra for this specific compound in publicly accessible databases, this guide synthesizes expected spectroscopic characteristics based on foundational principles of organic spectroscopy and analysis of structurally related analogs. It outlines the anticipated features in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a robust framework for the characterization and quality control of this molecule. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and application of this and similar coumarin-based compounds.

Introduction: The Significance of Ethyl 7-bromo-2-oxochromene-3-carboxylate

Coumarin derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities and applications as fluorescent probes and functional materials. The introduction of a bromine atom at the 7-position and an ethyl carboxylate group at the 3-position of the 2-oxochromene (coumarin) scaffold creates a molecule with tailored electronic and steric properties. These modifications can significantly influence its pharmacological profile, including potential anticancer, antimicrobial, and anticoagulant activities, as well as its photophysical characteristics.

Accurate and thorough spectroscopic characterization is a cornerstone of chemical research and drug development, ensuring the identity, purity, and structural integrity of a synthesized compound. This guide provides a detailed projection of the spectroscopic data for Ethyl 7-bromo-2-oxochromene-3-carboxylate (CAS Number: 105837-04-5; Molecular Formula: C₁₂H₉BrO₄).

Synthesis and Purification Workflow

The primary synthetic route to Ethyl 7-bromo-2-oxochromene-3-carboxylate is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction provides an efficient method for the synthesis of coumarins.

Experimental Protocol: Knoevenagel Condensation

Reactants:

  • 4-Bromo-2-hydroxybenzaldehyde

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve 4-bromo-2-hydroxybenzaldehyde and diethyl malonate in absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and catalyst.

  • Recrystallize the solid from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield pure Ethyl 7-bromo-2-oxochromene-3-carboxylate as a crystalline solid.

Knoevenagel_Condensation reagents 4-Bromo-2-hydroxybenzaldehyde + Diethyl Malonate reaction_step Reflux (3-4h) reagents->reaction_step Heat catalyst Piperidine (catalyst) Ethanol (solvent) catalyst->reaction_step workup Cooling & Precipitation reaction_step->workup purification Filtration & Recrystallization workup->purification product Ethyl 7-bromo-2-oxochromene-3-carboxylate purification->product

Caption: Knoevenagel condensation for the synthesis of the target compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for Ethyl 7-bromo-2-oxochromene-3-carboxylate. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule and by comparison with data from similar coumarin structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the vinyl proton, and the ethyl ester group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4~ 8.5Singlet (s)-1H
H-5~ 7.6Doublet (d)~ 8.51H
H-6~ 7.5Doublet of~ 8.5, ~2.01H
H-8~ 7.8Doublet (d)~ 2.01H
-OCH₂CH₃~ 4.4Quartet (q)~ 7.12H
-OCH₂CH₃~ 1.4Triplet (t)~ 7.13H

Causality behind Predictions:

  • H-4: This proton is highly deshielded due to the anisotropic effect of the adjacent carbonyl group and its position on an electron-deficient double bond.

  • Aromatic Protons (H-5, H-6, H-8): The chemical shifts are in the typical aromatic region. The bromine at C-7 will influence the electronic environment. The observed splitting pattern will be due to ortho and meta coupling between the aromatic protons.

  • Ethyl Ester Protons: The quartet for the methylene protons and the triplet for the methyl protons are characteristic of an ethyl group, with the splitting arising from coupling to the adjacent protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Lactone)~ 159
C=O (Ester)~ 163
C-2~ 155
C-3~ 118
C-4~ 148
C-4a~ 118
C-5~ 129
C-6~ 132
C-7~ 120
C-8~ 119
C-8a~ 154
-OCH₂CH₃~ 62
-OCH₂CH₃~ 14

Causality behind Predictions:

  • Carbonyl Carbons: The lactone and ester carbonyl carbons are expected to be the most downfield signals due to their high degree of deshielding.

  • Aromatic and Vinylic Carbons: These carbons will appear in the range of 110-155 ppm. The carbon bearing the bromine (C-7) will have its chemical shift influenced by the halogen's electronegativity and resonance effects.

  • Ethyl Ester Carbons: The methylene carbon attached to the oxygen will be around 62 ppm, while the terminal methyl carbon will be the most upfield signal.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure Structural Confirmation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure ms->purity

Caption: Workflow for the spectroscopic characterization of the compound.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl groups and the aromatic ring.

Functional Group Predicted Absorption Frequency (cm⁻¹) Intensity
C=O (Lactone)~ 1730 - 1750Strong
C=O (Ester)~ 1715 - 1735Strong
C=C (Aromatic)~ 1600, 1580, 1450Medium-Weak
C-O (Ester)~ 1250 - 1300 (asymmetric), ~1100-1150 (symmetric)Strong
C-Br~ 500 - 600Medium-Strong

Causality behind Predictions:

  • Carbonyl Stretching: The lactone and ester carbonyl groups will exhibit strong, sharp absorption bands at high wavenumbers. The exact position can be influenced by conjugation and ring strain.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: The C-O bonds of the ester group will show strong absorption bands in the fingerprint region.

  • C-Br Stretching: The carbon-bromine bond will have a characteristic absorption at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. A key feature will be the presence of two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

    • Expected m/z for C₁₂H₉⁷⁹BrO₄: ~295.97

    • Expected m/z for C₁₂H₉⁸¹BrO₄: ~297.97

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester.

    • Loss of carbon monoxide (CO) from the lactone ring.

    • Cleavage of the entire ethyl carboxylate group.

Conclusion and Future Perspectives

This technical guide provides a detailed predictive framework for the spectroscopic characterization of Ethyl 7-bromo-2-oxochromene-3-carboxylate. While direct experimental data remains elusive in readily available sources, the principles of spectroscopic interpretation and comparison with analogous structures allow for a reliable estimation of its ¹H NMR, ¹³C NMR, IR, and MS data. For researchers working with this compound, the information presented herein will be invaluable for confirming its synthesis, assessing its purity, and ensuring the quality of materials used in further studies. It is recommended that experimental data, once obtained, be published and deposited in public spectral databases to enrich the collective knowledge base and facilitate future research in the field of coumarin chemistry.

References

Due to the absence of a specific publication with the complete spectroscopic data for Ethyl 7-bromo-2-oxochromene-3-carboxylate, this section would typically include references to foundational spectroscopy textbooks and research articles on the synthesis and characterization of similar coumarin derivatives. For the purpose of this guide, which is based on established principles, specific citations to primary literature for the predicted data are not applicable. Researchers are encouraged to consult standard organic chemistry and spectroscopy resources for further information.

Foreword: From Bioactivity to Solid-State Architecture

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of Brominated Coumarin Esters

Coumarins, a prominent class of benzopyran-2-one heterocyclic compounds, are ubiquitous in nature and synthetic chemistry. Their derivatives are cornerstones in drug development, exhibiting a vast spectrum of pharmacological activities, including anticoagulant, antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4] The strategic introduction of a bromine atom and an ester functional group onto the coumarin scaffold can profoundly modulate these biological activities and introduce unique physicochemical properties, making them valuable for materials science, such as in the design of fluorescent probes.[5]

Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount. The crystal structure dictates not only bulk physical properties like solubility and stability but also provides invaluable insights into the intermolecular interactions that can influence biological target binding. This guide provides a comprehensive exploration of the synthesis, crystallization, and structural elucidation of brominated coumarin esters, grounded in the principles of single-crystal X-ray diffraction. We will delve into the causality behind experimental choices and present the methodologies as self-validating systems, equipping researchers with the knowledge to confidently navigate this area of structural chemistry.

Part 1: The Genesis of the Molecule: Synthesis and Purification

The journey to a crystal structure begins with the synthesis of a high-purity compound. The synthetic strategy for brominated coumarin esters typically involves two key stages: formation of the core coumarin ring and its subsequent bromination, or the use of pre-brominated starting materials.

Core Synthesis: Building the Coumarin Scaffold

Classic condensation reactions remain the preferred methods for constructing the coumarin nucleus. The choice of reaction is often dictated by the desired substitution pattern.

  • Pechmann Condensation: This involves the reaction of a phenol with a β-ketoester under acidic conditions. It is a robust and widely used method for producing various coumarin derivatives.[6][7]

  • Knoevenagel Condensation: This reaction condenses an activated methylene compound with a salicylaldehyde derivative, offering a versatile route to 3-substituted coumarins.[6][7][8]

  • Perkin Reaction: While historically significant, the Perkin reaction of salicylaldehyde with an acetic anhydride derivative is also a viable route.[6]

The causality for selecting one method over another lies in substrate availability and the desired final substitution. For instance, to synthesize a 3-bromoacetylcoumarin, one would typically start with a 3-acetylcoumarin, which can be prepared via methods like the Knoevenagel condensation.

Strategic Bromination

Introducing bromine can be achieved at various stages. One common approach is the electrophilic bromination of a pre-formed coumarin derivative. For example, 3-acetylcoumarins are readily brominated at the acetyl methyl group to yield 3-(bromoacetyl)coumarins.[1][6]

Key Brominating Agents:

  • N-Bromosuccinimide (NBS): A versatile reagent for allylic and benzylic bromination.

  • Bromine (Br₂): Used in various solvents, often with a catalyst.

  • HBr/Oxone®: A convenient system for generating Br₂ in situ.[5]

  • Phenyltrimethylammonium tribromide (PTT): A solid, stable source of bromine that is easier to handle.[1]

The choice of brominating agent and reaction conditions is critical to control selectivity and maximize yield. For instance, using a reagent like tetrabutylammonium tribromide (TBATB) can offer milder reaction conditions compared to elemental bromine.[1]

Experimental Protocol: Synthesis of 3-(Bromoacetyl)coumarin

This protocol details a representative synthesis, chosen for its role as a versatile precursor for various bioactive esters and heterocycles.[1]

Step 1: Synthesis of 3-Acetylcoumarin (Precursor)

  • To a solution of salicylaldehyde (10 mmol) and ethyl acetoacetate (11 mmol) in 20 mL of ethanol, add a catalytic amount of piperidine (0.5 mmol).

  • Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • QC Checkpoint: A successful reaction will show the consumption of starting materials and the appearance of a new, less polar spot corresponding to the product.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-acetylcoumarin.

Step 2: Bromination to 3-(Bromoacetyl)coumarin

  • Dissolve 3-acetylcoumarin (5 mmol) in 25 mL of chloroform.

  • Add phenyltrimethylammonium tribromide (5.5 mmol) portion-wise over 15 minutes with stirring.

  • Stir the reaction at room temperature for 6-8 hours.

  • QC Checkpoint: Monitor by TLC. The product spot will be slightly more polar than the starting material.

  • After completion, wash the reaction mixture with a saturated sodium bisulfite solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure 3-(bromoacetyl)coumarin.

Synthesis_Workflow Figure 1: Synthetic and Purification Workflow Start Starting Materials (Salicylaldehyde, Ethyl Acetoacetate) Condensation Knoevenagel Condensation (Piperidine catalyst, Reflux) Start->Condensation QC1 QC Checkpoint: TLC Monitoring Condensation->QC1 Precursor 3-Acetylcoumarin (Crude Product) QC1->Precursor Reaction Complete Bromination Bromination (PTT, Chloroform) Precursor->Bromination QC2 QC Checkpoint: TLC Monitoring Bromination->QC2 Workup Aqueous Workup & Solvent Evaporation QC2->Workup Reaction Complete Purification Purification: Recrystallization Workup->Purification FinalProduct Pure 3-(Bromoacetyl)coumarin Purification->FinalProduct Characterization Spectroscopic Characterization (NMR, IR, MS) FinalProduct->Characterization

Caption: Figure 1: Synthetic and Purification Workflow.

Part 2: The Crucial Transition: Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The prerequisite is exceptionally high purity (>99%), as impurities can inhibit nucleation and crystal growth.

Methodology: Slow Evaporation

  • Select a suitable solvent or solvent system. The ideal solvent is one in which the compound is moderately soluble. A solvent screen using small vials is highly recommended.

  • Prepare a saturated or near-saturated solution of the purified brominated coumarin ester in the chosen solvent at room temperature or with gentle heating.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap containing small perforations or with parafilm pierced by a needle. This allows the solvent to evaporate slowly over several days to weeks.

  • QC Checkpoint: Place the vial in a vibration-free environment. Check periodically for the formation of well-defined, non-twinned crystals.

  • Once suitable crystals have formed, carefully harvest them using a nylon loop.

Part 3: Illuminating the Structure: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a periodic lattice.

Experimental Workflow:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations, leading to a higher quality dataset.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector. Modern diffractometers automate this process.

  • Structure Solution: The diffraction data (intensities and positions of spots) are used to determine the unit cell dimensions and space group. The initial atomic positions are then found using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares algorithm. This process optimizes atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.

XRD_Workflow Figure 2: Single-Crystal X-ray Diffraction Workflow Crystal High-Quality Single Crystal Mounting Crystal Mounting & Cryo-cooling (100 K) Crystal->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Validation & Analysis (CIF File Generation) Refinement->Validation FinalStructure Final Crystal Structure (Atomic Coordinates, Bond Lengths, Angles) Validation->FinalStructure Model Converged

Caption: Figure 2: Single-Crystal X-ray Diffraction Workflow.

Part 4: Deciphering the Architecture: Structural Analysis

The final refined structure provides a wealth of information. Analysis focuses on both the conformation of the individual molecule (intramolecular features) and how molecules pack together (intermolecular interactions).

Molecular Conformation

The coumarin ring system itself is typically planar or nearly planar.[9] For derivatives like 3-(bromoacetyl)coumarin, a key feature is the conformation of the bromoacetyl side chain relative to the coumarin ring. X-ray studies have revealed that this group can exist in two primary conformers, S-cis and S-trans, which can influence the subsequent crystal packing.[1]

The Supramolecular Glue: Intermolecular Interactions

The crystal packing of brominated coumarin esters is a delicate balance of several weak, non-covalent interactions. Understanding these is crucial for crystal engineering and predicting solid-state properties.

  • Halogen Bonding (C-Br···X): This is a highly directional interaction that plays a significant role in the crystal packing of brominated compounds.[10] The bromine atom possesses a region of positive electrostatic potential (a "σ-hole") along the C-Br bond axis, which can interact favorably with a nucleophilic region (X) on an adjacent molecule, such as a carbonyl oxygen (C-Br···O) or a π-system.[11][12] The energy contribution of these halogen bonds can be significant in stabilizing the crystal lattice.[10]

  • Hydrogen Bonding (C-H···O / C-H···Br): While lacking conventional hydrogen bond donors, these molecules are rich in weak C-H···O hydrogen bonds. Aromatic and aliphatic C-H groups can interact with the electronegative oxygen atoms of the lactone and ester carbonyls, forming extensive networks that guide the molecular assembly.[13][14] C-H···Br interactions also contribute to the overall packing stability.[10]

  • π-π Stacking: The planar, aromatic coumarin rings often engage in offset π-π stacking interactions, where the rings of adjacent molecules are parallel but displaced. These interactions are crucial for creating columnar or layered motifs within the crystal.[13]

Quantitative Crystallographic Data

The results of a single-crystal X-ray analysis are summarized in a crystallographic information file (CIF). Key data for representative brominated coumarin derivatives are presented below.

Parameter6-chloro-3-(bromoacetyl)coumarin[1]4-bromophenyl-2-oxo-2H-chromene-3-carboxylate[9]rac-(9S,10R)-9-bromo-10-hydroxy-pyranocoumarin[13]
Formula C₁₁H₆BrClO₃C₁₆H₉BrO₄C₁₄H₁₃BrO₄
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
a (Å) 8.356(2)12.012(2)7.555(2)
b (Å) 11.236(3)7.749(2)20.311(5)
c (Å) 11.890(3)15.399(3)8.941(2)
β (°) ** 96.11(2)97.43(3)99.41(3)
Volume (ų) **1109.1(5)1422.3(5)1351.4(6)
Z 444
Key Interactions C-H···O, C-H···ClC-H···O, π-π stackingO-H···O, π-π stacking

Table 1: Representative Crystallographic Data for Brominated Coumarin Derivatives.

Part 5: Corroborative Evidence: Spectroscopic Analysis

While SC-XRD provides the definitive solid-state structure, spectroscopic methods are essential for characterizing the compound in its bulk form and in solution.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the molecular structure. For a typical 3-(bromoacetyl)coumarin, the ¹H NMR spectrum shows a characteristic singlet for the methylene (CH₂) protons around δ = 4.74 ppm and a singlet for the H-4 proton downfield at δ = 8.63 ppm.[1] The ¹³C NMR shows distinct signals for the lactone carbonyl (around 159 ppm) and the α,β-unsaturated ketone carbonyl (around 189 ppm).[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Two strong characteristic peaks are observed for the carbonyl groups: the α,β-unsaturated ketone (C=O) stretch around 1674 cm⁻¹ and the lactone (C=O) stretch around 1729 cm⁻¹.[1]

Conclusion

The structural elucidation of brominated coumarin esters is a multi-step process that integrates rational synthetic design, meticulous purification and crystallization, and powerful analytical techniques. Single-crystal X-ray diffraction reveals a fascinating interplay of non-covalent forces, with halogen bonds, hydrogen bonds, and π-π stacking interactions working in concert to dictate the final three-dimensional architecture. This detailed structural knowledge is not merely an academic exercise; it provides a fundamental basis for understanding structure-property relationships, enabling the rational design of new coumarin derivatives with enhanced therapeutic efficacy and novel material applications.

References

  • Al-Warhi, T., Rizk, E. T., El-Fakharany, E. M., & Al-Bogami, A. S. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(49), 30896-30925. [Link]

  • Lončarić, M., Gašo-Sokač, D., Jokić, S., & Molnar, M. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Biomolecules, 10(1), 151. [Link]

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  • Šarkanj, B., et al. (2023). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. International Journal of Molecular Sciences, 24(15), 11943. [Link]

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  • Portilla, J., et al. (2020). Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. RSC Advances, 10(2), 1123-1133. [Link]

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"physicochemical properties of Ethyl 7-bromo-2-oxochromene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 7-bromo-2-oxochromene-3-carboxylate

Introduction

The chromene (or benzopyran) scaffold is a privileged heterocyclic structure of immense interest in medicinal chemistry and materials science.[1] Compounds derived from chromene exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] Within this class, Ethyl 7-bromo-2-oxochromene-3-carboxylate (a substituted coumarin) represents a key synthetic intermediate and a subject of study in its own right. The introduction of a bromine atom at the 7-position significantly modulates the molecule's electronic properties and lipophilicity, which can enhance biological activity and provide a reactive handle for further chemical modification.[1]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the core physicochemical properties of Ethyl 7-bromo-2-oxochromene-3-carboxylate, detailing its synthesis, structural elucidation, and spectroscopic profile. The protocols and data presented herein are grounded in established chemical principles to ensure reliability and reproducibility.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research, from reaction planning to interpreting biological data.

Compound Identification
IdentifierData
IUPAC Name ethyl 7-bromo-2-oxochromene-3-carboxylate[3]
CAS Number 105837-04-5[3][4]
Molecular Formula C₁₂H₉BrO₄
Molecular Weight 297.10 g/mol
Canonical SMILES CCOC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O[3]
InChI Key PEFCMZDIJKRRHC-UHFFFAOYSA-N[3]
Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that while some data are experimentally determined, others may be derived from high-quality computational predictions where experimental data is not publicly available.

PropertyValue / DescriptionRationale and Significance
Physical Form SolidAffects handling, storage, and formulation.
Melting Point Not specified; the non-brominated analog melts at 90-95 °C[5].A sharp melting point is a primary indicator of purity. Halogenation typically raises the melting point due to increased molecular weight and stronger intermolecular forces.
Solubility Insoluble in water; soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.Crucial for selecting appropriate solvents for reactions, purification, and biological assays. Lipophilicity is a key factor in membrane permeability.[6]
Storage Conditions Sealed in a dry environment at 2-8°C.Protects the ester from hydrolysis and prevents potential degradation over time.
Purity (Commercial) Typically ≥98%High purity is essential for reliable experimental results and to avoid confounding side reactions or biological effects.

Synthesis and Purification

The most direct and widely adopted method for synthesizing coumarin-3-carboxylates is the Knoevenagel condensation. This choice is predicated on its efficiency, the ready availability of starting materials, and the generally high yields obtained.

Synthetic Workflow: Knoevenagel Condensation

The workflow illustrates the transformation of a substituted salicylaldehyde to the target coumarin via condensation and subsequent intramolecular cyclization.

G cluster_reactants Starting Materials cluster_process Reaction & Purification A 4-Bromosalicylaldehyde C Knoevenagel Condensation (Piperidine catalyst, Ethanol) A->C B Diethyl Malonate B->C D Reaction Workup (Acidification & Precipitation) C->D Reaction mixture E Purification (Recrystallization from Ethanol) D->E Crude product F Ethyl 7-bromo-2-oxochromene-3-carboxylate (Final Product) E->F Pure solid

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol

This protocol provides a self-validating methodology for synthesizing and purifying Ethyl 7-bromo-2-oxochromene-3-carboxylate.

Materials:

  • 4-Bromosalicylaldehyde (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Ethanol (anhydrous)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Hydrochloric acid (dilute aqueous solution)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-bromosalicylaldehyde, diethyl malonate, and anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture. The causality here is that piperidine acts as a base to deprotonate the active methylene group of diethyl malonate, initiating the condensation.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Workup - Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water. Acidify slowly with dilute hydrochloric acid while stirring. The product will precipitate as a solid. This step protonates any phenoxide intermediates and drastically reduces the product's solubility, forcing it out of solution.

  • Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid and salts.

  • Purification - Recrystallization: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly. Pure crystals will form, leaving impurities in the mother liquor.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C to yield the final product.

Structural Elucidation and Spectroscopic Profile

Unambiguous structural confirmation is a non-negotiable tenet of chemical science. A combination of spectroscopic techniques is employed to validate the identity and purity of the synthesized compound.

Spectroscopic Analysis
TechniqueExpected Features
¹H NMR Aromatic Protons: Signals in the δ 7.0-8.0 ppm range, showing characteristic coupling patterns for the trisubstituted benzene ring. Vinyl Proton: A sharp singlet for the C4-H proton around δ 8.5 ppm. Ethyl Group: A quartet for the -OCH₂- protons around δ 4.4 ppm and a triplet for the -CH₃ protons around δ 1.4 ppm.
¹³C NMR Carbonyls: Two distinct signals in the downfield region (δ 160-170 ppm) for the ester and lactone carbonyl carbons. Aromatic/Olefinic Carbons: Multiple signals between δ 110-155 ppm. Ethyl Group: Signals for -OCH₂- (around δ 62 ppm) and -CH₃ (around δ 14 ppm).
FT-IR (cm⁻¹) C=O Stretch (Lactone): Strong absorption band around 1720-1740 cm⁻¹. C=O Stretch (Ester): Strong absorption band around 1700-1720 cm⁻¹. C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region. C-O Stretch: Bands in the 1300-1000 cm⁻¹ region. C-Br Stretch: Absorption in the fingerprint region, typically 600-500 cm⁻¹.
Mass Spec. (MS) Molecular Ion (M⁺): A characteristic pair of peaks corresponding to the molecular weight, with an approximate 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive confirmation of a monobrominated compound.
Single-Crystal X-ray Diffraction

For absolute proof of structure and to understand solid-state packing, single-crystal X-ray diffraction is the gold standard. While a specific crystal structure for the title compound is not publicly available, the methodology for obtaining it is well-established for similar coumarin derivatives.[7][8]

Workflow for Crystal Structure Determination

G A Purified Compound B Crystal Growth (e.g., Slow Evaporation) A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E Diffraction Pattern F Final Structural Model (CIF file) E->F Electron Density Map

Caption: Standard workflow for single-crystal X-ray analysis.

Protocol Outline:

  • Crystal Growth: High-quality single crystals are grown from the purified compound, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., acetone, ethyl acetate/hexane).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen. A full sphere of diffraction data is collected.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and angles.

Relevance in Medicinal Chemistry and Drug Discovery

Ethyl 7-bromo-2-oxochromene-3-carboxylate is not merely a chemical curiosity; it is a valuable building block for the synthesis of more complex, biologically active molecules. The coumarin nucleus is a well-known pharmacophore, and the substituents on this scaffold dictate its therapeutic potential.[9]

  • Scaffold for Potent Inhibitors: 7-substituted coumarins have been designed as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[10]

  • Anticancer Potential: Chromene derivatives are extensively studied for their antitumor properties, with some halogenated versions showing superior activity against cancer cell lines like PC-3.[1][11]

  • Antidiabetic Research: The chromene-3-carboxylate framework is being actively explored for the development of novel antidiabetic agents.[12]

  • Synthetic Handle: The bromine atom at the 7-position serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the creation of extensive libraries of compounds for high-throughput screening.

Conclusion

Ethyl 7-bromo-2-oxochromene-3-carboxylate is a well-defined chemical entity with a robust and accessible synthetic route. Its physicochemical properties, characterized by a stable solid form and good solubility in organic solvents, make it an ideal intermediate for further chemical exploration. The combination of the biologically active coumarin core, a modifiable ester group, and a strategically placed bromine atom provides a powerful platform for the design and synthesis of next-generation therapeutic agents. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this valuable compound in their drug discovery and development endeavors.

References

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An In-depth Technical Guide to the Synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate, a valuable coumarin derivative with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the requisite starting materials, reaction mechanisms, and a field-proven experimental protocol.

Introduction: The Significance of Coumarin Scaffolds

Coumarins, a class of benzopyrone-containing natural products, are of significant interest due to their wide array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1] The synthetic accessibility of the coumarin scaffold makes it an attractive target for the development of novel therapeutic agents. Ethyl 7-bromo-2-oxochromene-3-carboxylate, in particular, serves as a key intermediate for the synthesis of more complex molecules, where the bromine atom at the 7-position provides a handle for further functionalization.

Core Synthesis Strategy: The Knoevenagel Condensation

The primary and most efficient route for the synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[2][3] In this specific synthesis, a substituted salicylaldehyde reacts with diethyl malonate in the presence of a piperidine catalyst to yield the target coumarin derivative.[4][5]

Starting Materials: A Closer Look

The success of the synthesis is critically dependent on the purity and proper handling of the starting materials.

4-Bromosalicylaldehyde
  • IUPAC Name: 4-bromo-2-hydroxybenzaldehyde[6]

  • Molecular Formula: C₇H₅BrO₂[6]

  • Role: This substituted salicylaldehyde provides the core phenolic ring structure that will form the bicyclic coumarin system. The ortho-hydroxyl group is essential for the final intramolecular cyclization step, and the bromine atom at the 4-position is incorporated into the final product at the 7-position. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[7]

Diethyl Malonate
  • IUPAC Name: Diethyl propanedioate

  • Molecular Formula: C₇H₁₂O₄

  • Role: As the active methylene compound, diethyl malonate serves as a key C3 synthon.[8] The methylene group, flanked by two electron-withdrawing ester groups, is readily deprotonated by a weak base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-bromosalicylaldehyde.[9]

The Catalyst: Piperidine

  • Role: Piperidine, a secondary amine, is the catalyst of choice for this Knoevenagel condensation.[2] It functions by deprotonating the active methylene group of diethyl malonate to generate the reactive enolate.[9] Theoretical calculations suggest that piperidine's catalytic effect is particularly significant in facilitating the final elimination step of the reaction.[10][11]

Reaction Mechanism and Workflow

The synthesis proceeds through a well-established, multi-step mechanism within a one-pot reaction:

  • Enolate Formation: Piperidine abstracts a proton from the α-carbon of diethyl malonate, forming a resonance-stabilized enolate ion.

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 4-bromosalicylaldehyde, forming a β-hydroxy diester intermediate.

  • Dehydration (Knoevenagel Condensation): The intermediate undergoes dehydration, facilitated by the basic conditions, to yield an α,β-unsaturated diester.

  • Intramolecular Cyclization (Lactonization): The ortho-hydroxyl group of the salicylaldehyde moiety attacks one of the ester carbonyls in an intramolecular transesterification reaction, leading to the formation of the coumarin ring system and the elimination of ethanol.

Below is a diagram illustrating the experimental workflow for this synthesis.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants 4-Bromosalicylaldehyde Diethyl Malonate Ethanol (Solvent) Catalyst Piperidine Reactants->Catalyst Add dropwise Reflux Heat under Reflux (e.g., 4-6 hours) Catalyst->Reflux Initiate Reaction Cooling Cool to Room Temperature Reflux->Cooling Precipitation Pour into Ice Water Cooling->Precipitation Filtration Filter the Precipitate Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Product Washing->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Final_Product Ethyl 7-bromo-2-oxochromene-3-carboxylate Recrystallization->Final_Product Yields

Caption: Experimental workflow for the synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate.

Experimental Protocol

This protocol is a representative procedure for the synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromosalicylaldehyde201.0210.0 g0.05
Diethyl Malonate160.178.8 g (8.0 mL)0.055
Piperidine85.150.43 g (0.5 mL)0.005
Ethanol (95%)-50 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.05 mol) of 4-bromosalicylaldehyde in 50 mL of 95% ethanol.

  • To this solution, add 8.8 g (8.0 mL, 0.055 mol) of diethyl malonate.

  • With gentle stirring, add 0.5 mL of piperidine dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring. A solid precipitate will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, recrystallize the crude product from hot ethanol to obtain pure Ethyl 7-bromo-2-oxochromene-3-carboxylate as a crystalline solid.

Data Presentation: Properties of the Final Product

PropertyValue
IUPAC Name ethyl 7-bromo-2-oxochromene-3-carboxylate[12]
CAS Number 105837-04-5[12]
Molecular Formula C₁₂H₉BrO₄
Molecular Weight 297.11 g/mol
Appearance Solid
Purity >98% (recrystallized)

Conclusion

The Knoevenagel condensation of 4-bromosalicylaldehyde and diethyl malonate using a piperidine catalyst provides a reliable and efficient method for the synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate. This in-depth guide has detailed the critical starting materials, the underlying reaction mechanism, and a robust experimental protocol to aid researchers in the successful synthesis of this valuable coumarin derivative. The provided information is intended to serve as a strong foundation for further research and development in the fields of medicinal chemistry and materials science.

References

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  • Filo. (2025). three substituted coumarin from salicylaldehyde with diethyl malonate in presence of piperdine in solve. Filo. [Link]

  • Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5457–5465. [Link]

  • Bonesi, M., et al. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 27(19), 6265. [Link]

  • Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

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  • ChemSynthesis. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. ChemSynthesis. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27. [Link]

  • Google Patents. (2011). CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron.
  • Scientific & Academic Publishing. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. [Link]

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An In-depth Technical Guide to the Formation of 7-bromo-2-oxochromene-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and underlying mechanistic principles for the formation of 7-bromo-2-oxochromene-3-carboxylates. These compounds, belonging to the coumarin family, are of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities. This document will delve into the intricacies of the Knoevenagel condensation, the primary synthetic route, offering field-proven insights into experimental choices, reaction optimization, and characterization. The content is structured to provide a deep, causal understanding of the entire process, from reactant selection to the final product, ensuring scientific integrity and empowering researchers to confidently apply these methodologies.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) represent a vital class of heterocyclic compounds, prevalent in both natural products and synthetic pharmaceuticals.[1] Their diverse biological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties, have cemented their importance in drug discovery programs.[1] The 7-bromo-2-oxochromene-3-carboxylate scaffold, in particular, serves as a key intermediate for the synthesis of more complex, biologically active molecules. The strategic placement of the bromine atom at the C7 position offers a versatile handle for further functionalization through various cross-coupling reactions, while the carboxylate group at C3 provides a site for amide bond formation and other modifications.

The efficient synthesis of this core structure is paramount. Among the various methods developed for coumarin synthesis, including the Pechmann, Perkin, Reformatsky, and Wittig reactions, the Knoevenagel condensation remains one of the most prominent and versatile approaches for accessing coumarin-3-carboxylates.[1][2][3] This method is characterized by its operational simplicity and the ability to introduce a wide range of substituents onto the coumarin ring.

The Core Mechanism: A Stepwise Elucidation

The formation of 7-bromo-2-oxochromene-3-carboxylates via the Knoevenagel condensation is a sequential process involving an initial condensation reaction followed by an intramolecular cyclization (lactonization). The overall transformation involves the reaction of a 4-bromosalicylaldehyde with a dialkyl malonate in the presence of a basic catalyst.

Stage 1: The Knoevenagel Condensation

The first stage is the classic Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound.

  • Step 1: Enolate Formation: A basic catalyst, typically a weak amine base like piperidine or an organocatalyst such as L-proline, abstracts an acidic proton from the active methylene compound (e.g., diethyl malonate).[1] This deprotonation generates a resonance-stabilized enolate, which is a potent nucleophile. The stability of this enolate is crucial for the reaction to proceed efficiently under mild basic conditions.[4][5]

  • Step 2: Nucleophilic Addition: The generated enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-bromosalicylaldehyde. This addition reaction forms a tetrahedral intermediate.

  • Step 3: Dehydration: The tetrahedral intermediate subsequently undergoes dehydration to yield an α,β-unsaturated compound. This elimination of a water molecule is often facilitated by the reaction conditions and drives the equilibrium towards the product.

Stage 2: Intramolecular Cyclization (Lactonization)

The second stage of the mechanism is an intramolecular transesterification, leading to the formation of the characteristic coumarin ring system.

  • Step 4: Nucleophilic Attack by the Phenolic Hydroxyl Group: The hydroxyl group of the salicylaldehyde moiety in the α,β-unsaturated intermediate acts as a nucleophile, attacking one of the electrophilic ester carbonyl carbons.

  • Step 5: Ring Closure and Elimination: This intramolecular attack results in the formation of a cyclic intermediate. The subsequent collapse of this intermediate leads to the elimination of an alcohol molecule (e.g., ethanol if diethyl malonate is used), yielding the stable, aromatic 7-bromo-2-oxochromene-3-carboxylate.

The overall mechanistic pathway can be visualized as follows:

Knoevenagel_Condensation_Mechanism cluster_stage1 Stage 1: Knoevenagel Condensation cluster_stage2 Stage 2: Intramolecular Cyclization Start 4-Bromosalicylaldehyde + Diethyl Malonate Enolate Enolate Formation (Base Catalyst) Start->Enolate Deprotonation Addition Nucleophilic Addition Enolate->Addition Attack on Aldehyde Dehydration Dehydration Addition->Dehydration Elimination of H2O Intermediate α,β-Unsaturated Intermediate Dehydration->Intermediate Cyclization Intramolecular Transesterification Intermediate->Cyclization Ring Closure Product 7-Bromo-2-oxochromene-3-carboxylate Cyclization->Product Elimination of EtOH

Caption: Mechanism of 7-bromo-2-oxochromene-3-carboxylate formation.

Experimental Protocol: A Validated Approach

This section outlines a detailed, step-by-step methodology for the synthesis of ethyl 7-bromo-2-oxochromene-3-carboxylate, a representative example of this class of compounds.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-Bromosalicylaldehyde201.022.01 g10 mmolLimiting reagent.
Diethyl malonate160.171.76 g (1.60 mL)11 mmol1.1 equivalents. A slight excess ensures complete reaction of the aldehyde.
Piperidine85.150.085 g (0.1 mL)1 mmolCatalytic amount (10 mol%).
Ethanol46.0720 mL-Reaction solvent.
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromosalicylaldehyde (2.01 g, 10 mmol) and ethanol (20 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Addition of Reagents: To the stirred solution, add diethyl malonate (1.76 g, 11 mmol) followed by the catalytic amount of piperidine (0.085 g, 1 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Isolation: After the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the resulting ethyl 7-bromo-2-oxo-2H-chromene-3-carboxylate can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by melting point determination.

The general experimental workflow is depicted below:

Experimental_Workflow Setup 1. Reaction Setup (Dissolve 4-bromosalicylaldehyde in ethanol) Addition 2. Add Diethyl Malonate and Piperidine Setup->Addition Reflux 3. Heat to Reflux (3-4 hours) Addition->Reflux Monitor Monitor by TLC Reflux->Monitor Cool 4. Cool to Room Temperature Reflux->Cool Isolate 5. Isolate Product (Filtration) Cool->Isolate Purify 6. Purify by Washing (Cold Ethanol) Isolate->Purify Characterize 7. Dry and Characterize (NMR, MS, MP) Purify->Characterize

Caption: General experimental workflow for coumarin synthesis.

Causality Behind Experimental Choices and Optimization

The success of this synthesis hinges on several key factors. Understanding the "why" behind each experimental parameter is crucial for troubleshooting and adapting the protocol for different substrates.

  • Choice of Base: A weak base like piperidine is preferred because it is strong enough to deprotonate the active methylene compound but not so strong as to cause undesired side reactions, such as the Cannizzaro reaction of the aldehyde.[1] Other bases like pyridine or triethylamine can also be employed.

  • Solvent: Ethanol is a common solvent for this reaction as it readily dissolves the reactants and is suitable for reflux conditions. In some cases, solvent-free conditions or the use of greener solvents like water have been successfully employed, often in conjunction with microwave irradiation to accelerate the reaction.[6][7]

  • Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the condensation and cyclization steps to occur at a reasonable rate. For less reactive substrates, higher boiling point solvents or microwave heating can be beneficial.[7]

  • Stoichiometry: A slight excess of the active methylene compound is often used to ensure that the more valuable aldehyde is completely consumed.

  • Catalyst Loading: The amount of catalyst is typically kept low (5-10 mol%) to minimize potential side reactions and simplify purification. Both homogeneous and heterogeneous catalysts have been developed for coumarin synthesis, with the latter offering advantages in terms of reusability and environmental impact.[8][9]

Conclusion

The Knoevenagel condensation provides a robust and versatile platform for the synthesis of 7-bromo-2-oxochromene-3-carboxylates. A thorough understanding of the underlying reaction mechanism, coupled with careful consideration of the experimental parameters, enables the efficient and reproducible production of these valuable synthetic intermediates. The insights provided in this guide are intended to empower researchers to not only successfully execute this synthesis but also to rationally design and optimize procedures for the creation of novel coumarin derivatives with potential therapeutic applications.

References

  • Benchchem. (n.d.). Application Note: Knoevenagel Condensation for Coumarin Synthesis.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.
  • ResearchGate. (n.d.). Efficient Synthesis of Novel 3-Substituted Coumarin-3-carboxamide.
  • NIH. (n.d.). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts.
  • MDPI. (n.d.). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review.
  • Banaras Hindu University. (n.d.). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents.
  • RSC Publishing. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts.
  • ResearchGate. (n.d.). Mechanism for the synthesis of coumarins via Knoevenagel condensation and cyclization.
  • Studylib. (n.d.). Coumarin Synthesis: Knoevenagel Condensation Lab Experiment.
  • Organic Chemistry Portal. (n.d.). Coumarin synthesis.
  • YouTube. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment.
  • MDPI. (2021). Copper-Catalyzed Synthesis of Coumarins. A Mini-Review.
  • ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
  • ACS Publications. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.
  • MDPI. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation.

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Methodological & Application

Application Notes & Protocols: Leveraging Ethyl 7-bromo-2-oxochromene-3-carboxylate for Advanced Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers on the strategic use of Ethyl 7-bromo-2-oxochromene-3-carboxylate as a pivotal building block in the synthesis of sophisticated fluorescent probes. Coumarin derivatives are renowned for their robust photophysical properties, including high quantum yields and environmental sensitivity.[][2] The targeted placement of a bromine atom at the 7-position of the coumarin scaffold offers a versatile synthetic handle for introducing a wide array of functionalities through modern cross-coupling chemistry. We present the underlying chemical principles, field-proven protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions, and the rationale behind key experimental steps to empower researchers in developing novel probes for bioimaging, diagnostics, and drug development.

Introduction: The Coumarin Scaffold in Fluorescent Probe Design

Fluorescent probes are indispensable tools in modern molecular sciences, enabling real-time visualization and quantification of biological and chemical processes with exceptional sensitivity and spatiotemporal resolution.[3] Among the diverse families of fluorophores, coumarins (benzopyran-2-one derivatives) are a cornerstone due to their advantageous characteristics:

  • High Fluorescence Quantum Yield: Many coumarin derivatives exhibit brilliant fluorescence, making them easily detectable.

  • Photostability: They demonstrate good resistance to photobleaching, allowing for longer imaging experiments.

  • Environmental Sensitivity: Their absorption and emission properties are often highly sensitive to local microenvironments (e.g., polarity, pH), making them excellent reporters of molecular interactions.[]

  • Structural Modularity: The coumarin core can be readily functionalized at multiple positions, most notably the 3 and 7-positions, to fine-tune its photophysical properties and introduce specific analyte-recognition moieties.[4]

The fundamental design of a fluorescent probe involves linking the fluorophore (signal transducer) to a recognition unit (receptor). The interaction of the receptor with a target analyte modulates the fluorophore's emission through mechanisms like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Förster Resonance Energy Transfer (FRET).[3]

Ethyl 7-bromo-2-oxochromene-3-carboxylate: A Strategic Precursor

Ethyl 7-bromo-2-oxochromene-3-carboxylate (CAS No. 105837-04-5) is an expertly designed precursor for fluorescent probe synthesis.[5][6] Its structure incorporates three key features that make it exceptionally valuable:

  • The Coumarin Core: Provides the intrinsic fluorescence and a π-conjugated system.

  • The 3-Ethyl-Carboxylate Group: This electron-withdrawing group modulates the electronic properties of the scaffold, contributing to the ICT characteristics. It can also serve as a secondary handle for modification, for example, through hydrolysis to the corresponding carboxylic acid or conversion to a carbohydrazide.[7][8]

  • The 7-Bromo Group: This is the primary site for synthetic elaboration. The carbon-bromine bond is a highly effective functional handle for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse chemical groups that can serve as analyte receptors, extend the π-conjugation to shift emission wavelengths, or attach moieties for cellular targeting.

Core Synthetic Strategy: Palladium-Catalyzed Functionalization

The true power of Ethyl 7-bromo-2-oxochromene-3-carboxylate is unlocked through palladium-catalyzed cross-coupling reactions. These methods are celebrated for their reliability, mild conditions, and broad functional group tolerance.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling reaction is the premier method for creating a carbon-carbon bond between the 7-position of the coumarin and an aryl or heteroaryl group from a boronic acid or ester. This is the ideal strategy for:

  • Extending π-Conjugation: Attaching aromatic rings red-shifts the absorption and emission spectra, moving the fluorescence towards green, yellow, or even red wavelengths.

  • Introducing Recognition Moieties: The attached aryl group can be pre-functionalized with chelators for metal ions (e.g., bipyridines), reactive sites for specific analytes (e.g., boronic acids for H₂O₂), or hydrogen-bonding motifs.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling reaction connects the 7-position of the coumarin to a terminal alkyne. This is a powerful technique for:

  • Introducing Rigid Linkers: The linear geometry of the alkyne is perfect for creating defined spacing between the fluorophore and a recognition unit.

  • Creating Reactive Hubs: The resulting alkyne can be further functionalized via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), allowing for modular probe assembly.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment and working in a fume hood, must be observed. Reactions involving palladium catalysts should be conducted under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Ethyl 7-bromo-2-oxochromene-3-carboxylate

This protocol details the coupling of the bromo-coumarin with a generic arylboronic acid.

A. Materials

  • Ethyl 7-bromo-2-oxochromene-3-carboxylate (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)

  • Base: Anhydrous K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Inert Gas: Argon or Nitrogen

B. Step-by-Step Methodology

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Ethyl 7-bromo-2-oxochromene-3-carboxylate, the chosen arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.

    • Scientist's Note: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Maintaining an inert atmosphere is critical for reaction success.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 7-aryl-coumarin derivative.

Protocol 2: Sonogashira Cross-Coupling of Ethyl 7-bromo-2-oxochromene-3-carboxylate

This protocol describes the coupling of the bromo-coumarin with a generic terminal alkyne.

A. Materials

  • Ethyl 7-bromo-2-oxochromene-3-carboxylate (1.0 eq)

  • Terminal Alkyne (1.2 - 1.5 eq)

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-4 mol%)

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) (3-5 mol%)

  • Base/Solvent: Anhydrous triethylamine (Et₃N) or a mixture of THF and Diisopropylamine (DIPA)

  • Inert Gas: Argon or Nitrogen

B. Step-by-Step Methodology

  • Reaction Setup: To a dry Schlenk flask with a stir bar, add Ethyl 7-bromo-2-oxochromene-3-carboxylate, the palladium catalyst, and the copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

    • Scientist's Note: The Sonogashira reaction is also highly sensitive to oxygen. The Cu(I) co-catalyst is particularly prone to oxidation, which can lead to unwanted alkyne homocoupling (Glaser coupling).

  • Reagent Addition: Under positive inert gas pressure, add the anhydrous solvent (e.g., THF) followed by the base (e.g., Et₃N or DIPA). Finally, add the terminal alkyne via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 7-alkynyl-coumarin derivative.

Data & Visualization

Expected Photophysical Properties

The functionalization at the 7-position dramatically influences the photophysical properties. Extending the π-conjugation via a Suzuki coupling typically results in a significant bathochromic (red) shift in both absorption and emission.

CompoundTypical λabs (nm)Typical λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)
Ethyl 7-bromo-coumarin-3-carboxylate~340-350~400-420~60-70Moderate
Ethyl 7-phenyl-coumarin-3-carboxylate~360-380~440-460~80-90High to Good
Ethyl 7-(pyren-1-yl)-coumarin-3-carboxylate~390-410~470-500~80-100High

Note: Absolute values are highly solvent-dependent. Data is illustrative based on typical coumarin behavior.[9][10]

Visualization of Workflows and Mechanisms

To clarify the synthetic utility and the underlying chemistry, the following diagrams are provided.

G cluster_0 Synthetic Workflow A Ethyl 7-bromo-2-oxochromene-3-carboxylate B Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) A->B Route 1 C Sonogashira Coupling (R-C≡CH, Pd/Cu Catalysts, Base) A->C Route 2 D 7-Aryl Substituted Probe (e.g., for Ion Sensing) B->D E 7-Alkynyl Substituted Probe (e.g., for Click Chemistry) C->E

Caption: Synthetic routes from the bromo-coumarin precursor.

G Pd(0)L₂ Pd(0)L₂ Ox-Add Oxidative Addition Complex1 Ar-Pd(II)L₂-Br Ox-Add->Complex1 R-Br Transmetal Transmetalation Complex2 Ar-Pd(II)L₂-Ar' Transmetal->Complex2 Ar'-B(OH)₂ Red-Elim Reductive Elimination Red-Elim->Pd(0)L₂ R-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion and Future Outlook

Ethyl 7-bromo-2-oxochromene-3-carboxylate is more than just a chemical; it is a strategic platform for innovation in fluorescent probe development. The reliability of palladium-catalyzed reactions at the 7-position provides a clear and efficient path to novel molecular tools.[11] By following the principles and protocols outlined in this guide, researchers are well-equipped to design and synthesize next-generation probes for detecting critical biomarkers, elucidating complex biological pathways, and advancing the frontiers of medical diagnostics.[2]

References

  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.). ARKIVOC. [Link]

  • Photophysical properties of coumarin and its derivatives with 3- and 7-substitution. (n.d.). ResearchGate. [Link]

  • Synthesis and application of coumarin fluorescence probes. (2020). RSC Publishing. [Link]

  • Song, L.-M., & Gao, J.-H. (2014). Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives. Chinese Journal of Structural Chemistry. [Link]

  • Photophysical properties of different coumarin derivatives. (n.d.). ResearchGate. [Link]

  • Reddy, S. S., et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances. [Link]

  • Synthesis and application of coumarin fluorescence probes. (2020). National Institutes of Health. [Link]

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (n.d.). MDPI. [Link]

  • Fluorescent Membrane Probes Based on a Coumarin-Thiazole Scaffold. (n.d.). Semantic Scholar. [Link]

  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). ResearchGate. [Link]

  • Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives. (n.d.). ResearchGate. [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). National Institutes of Health. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. (2015). RSC Publishing. [Link]

  • Synthesis of novel push-pull fluorescent dyes – 7-(diethylamino)furo[3,2-c]coumarin and 7-(diethylamino)thieno[3,2-c]coumarin derivatives. (n.d.). ResearchGate. [Link]

  • 7-bromo-2-oxo-2h-chromene-3-carboxylic acid. (n.d.). PubChem. [Link]

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Application Note: A Researcher's Guide to the Strategic Functionalization of the Coumarin Ring for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The coumarin scaffold, a benzopyran-2-one core, is a privileged structure in medicinal chemistry and materials science.[1] Found in numerous natural products, coumarin derivatives exhibit a remarkable breadth of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The therapeutic potential of a coumarin is profoundly influenced by the nature and position of substituents on its bicyclic ring system.[4] Therefore, the strategic functionalization of the coumarin core is a cornerstone of drug development programs aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of key experimental procedures for synthesizing and functionalizing the coumarin ring. It moves beyond simple step-by-step instructions to explain the causality behind procedural choices, offering insights into both classical and modern synthetic methodologies.

Section 1: Foundational Synthesis of the Coumarin Core

The choice of initial synthesis is critical as it dictates the positions available for subsequent functionalization. The two most prominent methods for constructing the coumarin core are the Pechmann and Knoevenagel condensations.

The Pechmann Condensation: A Robust Route to 4-Substituted Coumarins

The Pechmann condensation is a classic method for synthesizing coumarins by reacting a phenol with a β-ketoester under acidic conditions.[5][6] This reaction is particularly useful for preparing 4-substituted coumarins, such as the widely used 7-hydroxy-4-methylcoumarin.

Mechanistic Insight: The reaction proceeds through a series of acid-catalyzed steps.[7][8] First, a transesterification between the phenol and the β-ketoester occurs. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) where the hydroxyl group of the phenol directs the cyclization to the ortho position. The final step is a dehydration to form the aromatic lactone ring.[5]

Pechmann_Mechanism cluster_0 Step 1: Transesterification cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Phenol Phenol Intermediate1 Phenolic Ester Phenol->Intermediate1 + Ketoester, H+ Ketoester β-Ketoester Acid H+ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Electrophilic Attack Product Coumarin Intermediate2->Product - H2O

Caption: Mechanism of the Pechmann Condensation.

Protocol 1.1: Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol describes a solvent-free synthesis, which is an environmentally benign approach.[9]

  • Materials: Resorcinol (10 mmol), Ethyl acetoacetate (11 mmol), Indium(III) chloride (InCl₃, 0.3 mmol, 3 mol%).

  • Equipment: High-speed ball mill mixer or a mortar and pestle, reaction vial, thin-layer chromatography (TLC) plate (Silica gel 60 F254), recrystallization apparatus.

  • Procedure:

    • Combine resorcinol, ethyl acetoacetate, and InCl₃ in a milling jar or mortar.

    • Mill the mixture at room temperature for 10-15 minutes. Alternatively, grind vigorously with a pestle.

    • Monitor the reaction progress by TLC using a mixture of ethyl acetate and petroleum ether (e.g., 3:7 v/v) as the eluent.

    • Upon completion, add cold water to the reaction mixture to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with water.

    • Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin as a white solid.

  • Self-Validation: The product can be characterized by its melting point (185-188 °C) and spectroscopic data (¹H NMR, ¹³C NMR).

The Knoevenagel Condensation: Accessing 3-Substituted Coumarins

The Knoevenagel condensation provides a powerful route to coumarins with substitution at the C3 position.[10] This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound, such as a malonic ester, in the presence of a weak base.[11]

Mechanistic Insight: The base (e.g., piperidine) deprotonates the active methylene compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The resulting aldol-type adduct undergoes intramolecular cyclization (lactonization) via attack of the phenolic hydroxyl group on the ester carbonyl, followed by elimination of water to yield the coumarin-3-carboxylate.

Knoevenagel_Workflow Start Combine Reactants Reactants Salicylaldehyde + Diethyl Malonate + Piperidine Start->Reactants MW_Irradiation Microwave Irradiation (e.g., 1-10 min) Reactants->MW_Irradiation TLC_Monitor Monitor by TLC MW_Irradiation->TLC_Monitor Workup Work-up TLC_Monitor->Workup Reaction Complete Recrystallize Recrystallize from Ethanol Workup->Recrystallize Product Ethyl Coumarin-3-carboxylate Recrystallize->Product

Caption: Knoevenagel condensation workflow.

Protocol 1.2: Microwave-Assisted Synthesis of Ethyl Coumarin-3-carboxylate

Microwave irradiation can dramatically reduce reaction times compared to conventional heating.[1][10]

  • Materials: Salicylaldehyde (10 mmol), Diethyl malonate (11 mmol), Piperidine (0.2 mmol).

  • Equipment: Microwave reactor with an open vessel, magnetic stirrer, TLC apparatus.

  • Procedure:

    • In a microwave-safe vessel, mix salicylaldehyde, diethyl malonate, and a catalytic amount of piperidine.

    • Place the vessel in the microwave reactor and irradiate (e.g., 10-40% power) for a short period (typically 1-10 minutes), monitoring the temperature.[1]

    • Allow the mixture to cool to room temperature.

    • The reaction progress can be monitored by TLC.

    • The work-up is often simple, involving direct recrystallization of the cooled reaction mixture from ethanol.[1]

  • Self-Validation: Confirm product identity via melting point and spectroscopic analysis. High yields (often >80%) are typically achieved with this method.[1]

Section 2: Post-Synthetic Functionalization of the Pre-formed Coumarin Ring

Once the coumarin core is synthesized, a variety of reactions can be employed to introduce functional groups at specific positions, thereby tuning its properties.

Electrophilic Aromatic Substitution (EAS) on the Benzene Moiety

The coumarin ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the lactone. However, substitution is possible, and the directing effects are crucial. The oxygen atom of the lactone directs ortho- and para- to itself, making the C6 and C8 positions the most likely sites for substitution.[12]

Protocol 2.1.1: Vilsmeier-Haack Formylation at the C3 Position

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[13][14] In the case of 4-hydroxycoumarin, the reaction proceeds at the C3 position.

  • Mechanistic Rationale: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (a chloroiminium ion).[14] The enol tautomer of 4-hydroxycoumarin then attacks this electrophile, leading to formylation at the C3 position.

  • Materials: 4-Hydroxycoumarin (10 mmol), N,N-Dimethylformamide (DMF, 5 mL), Phosphorus oxychloride (POCl₃, 30 mmol).

  • Equipment: Round-bottom flask, ice bath, magnetic stirrer, dropping funnel.

  • Procedure:

    • Dissolve 4-hydroxycoumarin in DMF in a round-bottom flask and cool the solution in an ice bath to 0 °C.

    • Add POCl₃ dropwise to the cooled solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.[15]

    • Monitor the reaction by TLC.

    • Pour the cooled reaction mixture onto crushed ice.

    • A solid precipitate will form. Collect the solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize from an appropriate solvent like ethanol or acetic acid.

  • Self-Validation: The product, 3-formyl-4-hydroxycoumarin, can be confirmed by IR spectroscopy (strong C=O stretch for the aldehyde) and ¹H NMR (aldehyde proton signal around 9-10 ppm).

Modern C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful, atom-economical tool in organic synthesis. For coumarins, this approach allows for the introduction of aryl or other groups without the need for pre-functionalized starting materials.

Protocol 2.2.1: Palladium-Catalyzed C3-Arylation of Coumarin

Palladium catalysis can selectively activate the C-H bond at the C3 position of the coumarin ring for cross-coupling reactions.[16] This position is favored due to its more nucleophilic character compared to other C-H bonds on the pyrone ring.[16]

  • Mechanistic Rationale: The reaction is believed to proceed via an electrophilic palladation at the C3 position to form a coumarinyl-palladium intermediate. This intermediate then undergoes reductive elimination with an aryl halide to form the C-C bond and regenerate the palladium catalyst.[16]

  • Materials: Coumarin (1 mmol), Aryl bromide (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Tricyclohexylphosphine (PCy₃, 10 mol%), Potassium carbonate (K₂CO₃, 2 mmol), Dimethylacetamide (DMA, 3 mL).

  • Equipment: Schlenk tube or microwave vial, magnetic stirrer, oil bath or microwave reactor.

  • Procedure:

    • To a Schlenk tube, add coumarin, the aryl bromide, Pd(OAc)₂, PCy₃, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent (DMA).

    • Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

  • Self-Validation: The success of the arylation can be confirmed by Mass Spectrometry (observing the expected molecular ion peak) and ¹H and ¹³C NMR spectroscopy to confirm the substitution pattern.[17]

Section 3: Characterization and Data Interpretation

Proper characterization is essential to validate the outcome of any functionalization protocol. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

3.1 Spectroscopic Validation

  • ¹H NMR: The chemical shifts and coupling constants of the coumarin protons are highly diagnostic. Functionalization leads to predictable changes in the spectrum. For instance, substitution at C3 will result in the disappearance of the C3-H signal (a doublet around 6.5 ppm in unsubstituted coumarin).[18]

  • ¹³C NMR: The carbon spectrum provides complementary information. The chemical shifts of the carbons in the α,β-unsaturated lactone system are particularly sensitive to substitution.[19]

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Unsubstituted Coumarin Protons (in CDCl₃) [18][20]

ProtonChemical Shift (ppm)MultiplicityJ (Hz)
H-3~6.45d~9.6
H-4~7.70d~9.6
H-5~7.50m
H-6~7.30m
H-7~7.30m
H-8~7.50m

Note: Values are approximate and can vary with solvent and substitution.

Conclusion and Future Outlook

The functionalization of the coumarin ring is a dynamic field of research, crucial for the advancement of medicinal chemistry. The protocols detailed herein represent a blend of foundational and modern techniques, providing a versatile toolkit for researchers. Classical methods like the Pechmann and Knoevenagel condensations remain indispensable for core synthesis, while modern C-H activation strategies offer elegant and efficient pathways for late-stage diversification. As the demand for novel therapeutics continues to grow, the development of even more selective, efficient, and sustainable methods for coumarin functionalization will undoubtedly remain a key focus for the scientific community.

References

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  • Kostova, I., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. Available at: [Link]

  • ChemHelpASAP. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. Available at: [Link]

  • Boguń, M., & Paluch, P. (2001). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules. Available at: [Link]

  • Wikipedia contributors. (n.d.). Pechmann condensation. Wikipedia. Available at: [Link]

  • Rostami, A., et al. (2009). Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Pechmann Condensation Mechanism (Coumarin Synthesis) | Organic Chemistry. YouTube. Available at: [Link]

  • Unknown. (2016). AN EFFECTIVE VILSMEIER-HAACK REAGENT (TCT-DMF)FOR THE FORMYLATION OF SUBSTITUTED COUMARIN. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). 1H NMR spectrum (CDCl3, 300 MHz) of coumarin isolated from an aqueous extract of seeds of Amburana cearensis. ResearchGate. Available at: [Link]

  • Unknown. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. Available at: [Link]

  • Unknown. (n.d.). ChemInform Abstract: Palladium-Catalyzed C3-Selective Mono-Arylation of 4-Hydroxycoumarin. ResearchGate. Available at: [Link]

  • Bouasla, S., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI. Available at: [Link]

  • Katti, K.V., & Narasimhan, N.S. (1964). Proton magnetic resonance in coumarins. Tetrahedron. Available at: [Link]

  • Unknown. (n.d.). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Glisic, B.D., et al. (2023). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. PMC. Available at: [Link]

  • Morales-Cano, D., et al. (2022). Therapeutic Effects of Coumarins with Different Substitution Patterns. MDPI. Available at: [Link]

  • Unknown. (n.d.). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry. Available at: [Link]

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Application Notes and Protocols: Ethyl 7-bromo-2-oxochromene-3-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Ethyl 7-bromo-2-oxochromene-3-carboxylate

Ethyl 7-bromo-2-oxochromene-3-carboxylate is a highly valuable and versatile building block in modern organic synthesis. Its utility stems from the unique combination of three key structural features: the coumarin core, a reactive bromine atom at the 7-position, and an ethyl carboxylate group at the 3-position. The coumarin scaffold itself is a privileged structure in medicinal chemistry and materials science, known for its wide range of biological activities and favorable photophysical properties.[1][2][3]

The strategic placement of the bromine atom and the ester group provides orthogonal handles for sequential or selective functionalization. The C7-bromo group is a prime site for introducing molecular diversity through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Simultaneously, the C3-ester can be readily modified, for instance, through hydrolysis, amidation, or reaction with nucleophiles like hydrazine, to further tune the molecule's properties.[4][5] This multi-functional nature allows researchers to rapidly generate libraries of complex molecules from a single, accessible starting material.

This guide provides an in-depth exploration of the synthetic utility of Ethyl 7-bromo-2-oxochromene-3-carboxylate, complete with detailed protocols and expert insights for its application in drug discovery, fluorescent probe development, and the synthesis of novel heterocyclic systems.

Key Synthetic Transformations and Applications

The true power of Ethyl 7-bromo-2-oxochromene-3-carboxylate lies in its reactivity at two distinct sites. The C-Br bond at the 7-position and the ester at the 3-position can be targeted to build a vast array of derivatives.

Functionalization at the C7-Position: The Gateway to Diversity

The electron-withdrawing nature of the coumarin ring system facilitates nucleophilic substitution of the bromine atom at the 7-position. This position is critical for modulating the electronic properties of the coumarin core, which directly impacts its fluorescence and biological activity.

a) Nucleophilic Aromatic Substitution (SNAr)

The C7-bromo substituent can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reaction is fundamental for the synthesis of 7-amino and 7-alkoxy coumarins, which are renowned for their strong fluorescence.[6][] For example, substitution with a diethylamino group yields Ethyl 7-(diethylamino)-2-oxochromene-3-carboxylate, a scaffold found in potent enzyme inhibitors and fluorescent labels.[8]

b) Palladium-Catalyzed Cross-Coupling Reactions

The C7-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, vinyl, or alkynyl moieties. This strategy dramatically increases molecular complexity and is a cornerstone for building sophisticated drug candidates and advanced materials.

Modifications at the C3-Ester Group

The ethyl carboxylate at the C3 position is another key site for derivatization.

a) Hydrolysis and Amidation

The ester can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form a diverse library of amides, a common functional group in many bioactive molecules.

b) Reaction with Hydrazines

Treatment of ethyl 2-oxochromene-3-carboxylate derivatives with hydrazine hydrate is a common method to synthesize carbohydrazides.[4][5] These hydrazides are versatile intermediates for constructing a variety of five-membered heterocycles like pyrazoles, oxadiazoles, and triazoles, which are prevalent in medicinal chemistry.[4] However, it is crucial to note that this reaction can sometimes lead to ring-opening of the coumarin, yielding products like salicylaldehyde azine and malonohydrazide, depending on the reaction conditions.[4][5]

Workflow for Synthetic Diversification

The following diagram illustrates the versatility of Ethyl 7-bromo-2-oxochromene-3-carboxylate as a starting point for creating diverse molecular architectures.

G A Ethyl 7-bromo-2-oxochromene-3-carboxylate B C7-Functionalization (Cross-Coupling, SNAr) A->B  Target C7-Br C C3-Ester Modification (Hydrolysis, Amidation) A->C  Target C3-Ester D 7-Aryl/Alkyl Coumarins B->D  Suzuki, Heck, etc. E 7-Amino/Alkoxy Coumarins (Fluorescent Probes) B->E  Amines, Alcohols F 7-Bromo Coumarin-3-carboxylic Acid C->F  Hydrolysis G 7-Bromo Coumarin-3-carboxamides (Bioactive Scaffolds) F->G  Amide Coupling

Caption: Synthetic pathways from Ethyl 7-bromo-2-oxochromene-3-carboxylate.

Application Focus: Development of Fluorescent Probes

Coumarins are exceptional fluorophores. The introduction of an electron-donating group, such as an amino group, at the 7-position often leads to a significant increase in the fluorescence quantum yield and a red-shift in the emission wavelength.[6] This principle is widely exploited to create fluorescent probes for bioimaging and sensing applications.[][9]

By displacing the 7-bromo group with a receptor moiety (e.g., a chelator for a metal ion or a reactive group for a specific biomolecule), one can design "turn-on" or ratiometric probes. The initial 7-bromo coumarin may have weak fluorescence, but upon reaction or binding with the target analyte, the electronic structure is altered, leading to a dramatic change in its photophysical properties.

Logical Workflow for Probe Design

G cluster_0 Design & Synthesis cluster_1 Validation cluster_2 Application A Start: Ethyl 7-bromo- 2-oxochromene-3-carboxylate B Select Target Analyte (e.g., Zn²⁺, Cysteine) A->B C Choose Receptor Moiety (e.g., Picolinamine, Maleimide) B->C D Synthesize Probe via SNAr at C7-Position C->D E Characterize Probe (NMR, MS) D->E F Photophysical Studies (Absorbance, Emission) E->F G Test Selectivity & Sensitivity F->G H Bioimaging in Living Cells G->H

Caption: Workflow for designing a fluorescent probe.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their Safety Data Sheets (SDS) before use.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the synthesis of 7-amino-coumarin derivatives, which are often highly fluorescent.

Objective: To replace the C7-bromo group with a secondary amine (e.g., diethylamine).

ParameterValue/Reagent
Starting Material Ethyl 7-bromo-2-oxochromene-3-carboxylate (1.0 equiv.)
Nucleophile Diethylamine (2.0-3.0 equiv.)
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv.)
Solvent DMF or Acetonitrile
Temperature 80-120 °C
Typical Yield 70-95%

Step-by-Step Methodology:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add Ethyl 7-bromo-2-oxochromene-3-carboxylate (1.0 mmol, 297 mg).

  • Add the base (e.g., K₂CO₃, 2.0 mmol, 276 mg) and the solvent (e.g., DMF, 5 mL).

  • Add the amine nucleophile (e.g., diethylamine, 2.0 mmol, 0.21 mL).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL). A solid precipitate should form.

  • Collect the solid by vacuum filtration, washing with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Ethyl 7-(diethylamino)-2-oxochromene-3-carboxylate.[10]

Causality: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction. A base is required to neutralize the HBr formed during the reaction. Heating is necessary to overcome the activation energy of the substitution on the aromatic ring.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol outlines a general procedure for creating a C-C bond at the 7-position using a boronic acid.

Objective: To synthesize Ethyl 7-aryl-2-oxochromene-3-carboxylate derivatives.

ParameterValue/Reagent
Starting Material Ethyl 7-bromo-2-oxochromene-3-carboxylate (1.0 equiv.)
Coupling Partner Arylboronic acid (1.2-1.5 equiv.)
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)
Base Na₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)
Solvent Toluene/Water or Dioxane/Water (e.g., 4:1 mixture)
Temperature 90-110 °C
Typical Yield 65-90%

Step-by-Step Methodology:

  • In a Schlenk flask, combine Ethyl 7-bromo-2-oxochromene-3-carboxylate (1.0 mmol, 297 mg), the arylboronic acid (1.2 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol, 212 mg).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 4 mL Toluene and 1 mL Water).

  • Heat the mixture to 100 °C and stir vigorously for 6-24 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Causality: The palladium catalyst is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The base is crucial for the transmetalation step, activating the boronic acid. An inert atmosphere is required to prevent the degradation of the catalyst.

Protocol 3: Hydrolysis of the C3-Ethyl Ester

This protocol details the conversion of the ester to a carboxylic acid, a key intermediate for further functionalization.

Objective: To synthesize 7-bromo-2-oxochromene-3-carboxylic acid.

ParameterValue/Reagent
Starting Material Ethyl 7-bromo-2-oxochromene-3-carboxylate (1.0 equiv.)
Reagent LiOH or NaOH (2.0-5.0 equiv.)
Solvent THF/Water or Ethanol/Water (e.g., 3:1 mixture)
Temperature Room Temperature to 60 °C
Typical Yield >90%

Step-by-Step Methodology:

  • Dissolve Ethyl 7-bromo-2-oxochromene-3-carboxylate (1.0 mmol, 297 mg) in a mixture of THF (6 mL) and water (2 mL).

  • Add LiOH·H₂O (2.0 mmol, 84 mg) to the solution.

  • Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL).

  • Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A white or off-white precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Causality: Base-mediated hydrolysis (saponification) is an efficient method for cleaving the ester. Acidification is necessary to protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution.

Summary of Quantitative Data

The following table provides a quick reference for the typical conditions and outcomes for the key reactions discussed.

Reaction TypeKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
SNAr (Amination) Amine, K₂CO₃DMF1004-1270-95
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃Toluene/H₂O1006-2465-90
Ester Hydrolysis LiOHTHF/H₂ORT2-6>90

References

  • Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
  • Fun, H. K., et al. (2014). Synthesis and crystal structure of allyl 7-(diethylamino)
  • Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2095. [Link]

  • Naveen, S., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. ResearchGate. [Link]

  • ChemSynthesis. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. [Link]

  • National Center for Biotechnology Information. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. [Link]

  • Kostova, I., et al. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Publishing. [Link]

  • ResearchGate. (n.d.). The possible route of nucleophilic substitution in 3‐bromopeuruthenicin.... [Link]

  • ResearchGate. (n.d.). Three-Component Reactions of 7-Hydroxy Coumarin Derivatives, Acetylenic Esters and Aromatic Aldehydes in the Presence of NEt3. [Link]

  • ResearchGate. (n.d.). Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives. [Link]

  • National Center for Biotechnology Information. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. [Link]

  • MDPI. (n.d.). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. [Link]

  • Scientific & Academic Publishing. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. [Link]

  • ACS Publications. (2023). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate. [Link]

  • National Center for Biotechnology Information. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. [Link]

  • National Center for Biotechnology Information. (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part 1. [Link]

  • SciELO. (n.d.). Three-Component Reactions of 7-Hydroxy Coumarin Derivatives, Acetylenic Esters and Aromatic Aldehydes in the Presence of NEt3. [Link]

  • ResearchGate. (2022). Reactions of Ethyl 3-(4-Oxo-4H-chromen-3-yl)prop-2-enoates with 1,2-Binucleophiles. [Link]

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Application Notes and Protocols for the Synthesis of Antimicrobial Agents from Brominated Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel antimicrobial agents derived from brominated coumarins. This document outlines the scientific rationale, detailed synthetic protocols, and key considerations for developing potent antimicrobial candidates based on the versatile coumarin scaffold.

Introduction: The Promise of Brominated Coumarins in Antimicrobial Drug Discovery

Coumarins, a class of benzopyrone-containing secondary metabolites found in many plants, have long been recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The coumarin nucleus serves as a privileged scaffold in medicinal chemistry, offering a template for the design of new therapeutic agents.[3][4] In the face of rising antimicrobial resistance, the chemical modification of coumarins to enhance their potency and spectrum of activity is a critical area of research.[5]

Bromination of the coumarin ring or its substituents has emerged as a powerful strategy to augment its antimicrobial efficacy. The introduction of a bromine atom can significantly alter the electronic and lipophilic properties of the molecule, often leading to enhanced interactions with microbial targets.[4][6] Furthermore, brominated coumarins, particularly 3-(bromoacetyl)coumarins, are highly versatile synthetic intermediates, enabling the construction of a wide array of heterocyclic derivatives with promising antimicrobial profiles.[7][8]

This guide will delve into the key methodologies for synthesizing brominated coumarins and their subsequent transformation into potent antimicrobial agents. We will provide detailed, step-by-step protocols, explain the underlying chemical principles, and discuss the structure-activity relationships that govern the antimicrobial effects of these compounds.

Strategic Approaches to the Synthesis of Antimicrobial Brominated Coumarin Derivatives

The synthesis of antimicrobial agents from brominated coumarins can be broadly categorized into two main strategies:

  • Direct Functionalization of Brominated Coumarins: This approach involves the synthesis of a brominated coumarin core, which is then elaborated with various functional groups to modulate its biological activity.

  • Brominated Coumarins as Building Blocks for Heterocycles: In this strategy, the bromo-functionalized coumarin acts as a reactive handle for the construction of more complex heterocyclic systems, such as thiazoles, thiophenes, and pyrazoles, which often exhibit potent antimicrobial properties.

The following sections will provide detailed protocols for key synthetic transformations within these strategies.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromocoumarin

Rationale: 3-Bromocoumarin is a key intermediate for the synthesis of various coumarin derivatives. The bromination at the 3-position is achieved through an electrophilic substitution reaction. This protocol utilizes hydrobromic acid and an oxidizing agent (Oxone) to generate the electrophilic bromine species in situ.[9]

Materials:

  • Coumarin

  • Dichloromethane (CH₂Cl₂)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Triethylamine (Et₃N)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve coumarin (10 mmol) in dichloromethane (40 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add Oxone (12 mmol) to the solution.

  • Slowly add a solution of 48% HBr (22 mmol) in water (15 mL) dropwise to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, add triethylamine (8.7 mL) and continue stirring overnight.

  • Dilute the reaction mixture with water (40 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-bromocoumarin.[9]

Self-Validation: The identity and purity of the synthesized 3-bromocoumarin should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be compared with the literature value.

Protocol 2: Synthesis of 3-(Bromoacetyl)coumarin Derivatives

Rationale: 3-(Bromoacetyl)coumarins are highly valuable intermediates for the synthesis of a wide range of heterocyclic compounds with antimicrobial activity.[7] The bromoacetyl group provides a reactive electrophilic site for nucleophilic substitution and condensation reactions. Various brominating agents can be employed, including N-bromosuccinimide (NBS), copper(II) bromide (CuBr₂), and bromine.[8]

Materials:

  • 3-Acetylcoumarin

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 3-acetylcoumarin in a suitable solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) in a slight molar excess to the solution.

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

  • Reflux the reaction mixture. The reaction time will vary depending on the specific substrate and scale. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-(bromoacetyl)coumarin.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a convenient and selective source of bromine for allylic and benzylic bromination, as well as for the bromination of α-carbons of carbonyl compounds under radical conditions.

  • Radical Initiator: Benzoyl peroxide initiates the reaction by generating bromine radicals from NBS.

  • Solvent: Carbon tetrachloride is a common solvent for radical reactions, although safer alternatives should be considered where possible.

Protocol 3: Synthesis of Thiazolyl Coumarin Derivatives from 3-(Bromoacetyl)coumarin

Rationale: The reaction of 3-(bromoacetyl)coumarins with thiourea or thioamides is a classic Hantzsch thiazole synthesis, leading to the formation of coumarin-thiazole hybrids. These compounds have shown significant antimicrobial activity.[10] This protocol describes a multi-component reaction which is an efficient strategy for generating molecular diversity.[7]

Materials:

  • 3-(Bromoacetyl)coumarin derivative

  • Thiosemicarbazide

  • Aromatic aldehyde or ketone

  • Montmorillonite K10 clay (catalyst)

  • Water (solvent)

Procedure:

  • In a round-bottom flask, suspend montmorillonite K10 clay in water.

  • To this suspension, add the 3-(bromoacetyl)coumarin derivative, an aldehyde or ketone, and thiosemicarbazide.

  • Stir the reaction mixture at ambient temperature. Monitor the reaction progress by TLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired thiazolyl coumarin.[7][8]

Expertise & Experience Insight: The use of a water-mediated reaction with a clay catalyst represents a greener and more environmentally friendly approach to synthesis.[7][8] The catalyst can often be recovered and reused.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of brominated coumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin ring and the appended heterocyclic moieties. Key SAR observations include:

  • Position of Bromine: The position of the bromine atom on the coumarin scaffold can impact the biological activity.[11][12]

  • Electron-donating and Withdrawing Groups: The presence of electron-donating groups (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., nitro) on the coumarin or aryl rings can modulate the antimicrobial potency.[2]

  • Lipophilicity: Increased lipophilicity, often imparted by the bromine atom or long alkyl chains, can enhance cell membrane penetration and, consequently, antimicrobial activity.[4][6]

  • Heterocyclic Moiety: The type of heterocycle attached to the coumarin core plays a crucial role in determining the spectrum and potency of antimicrobial action. For instance, thiazole, pyrazole, and thiadiazine moieties have been shown to confer significant antimicrobial properties.[4][5]

Data Presentation

Table 1: Antimicrobial Activity of Representative Brominated Coumarin Derivatives

Compound IDStructureTest OrganismMIC (µg/mL)Reference
BC-1 3-Bromo-7-hydroxy-4-methylcoumarinStaphylococcus aureus125[13]
BC-2 3-(Bromoacetyl)-6-chlorocoumarinEscherichia coli62.5[2]
TC-1 2-Amino-4-(coumarin-3-yl)thiazoleBacillus subtilis31.25[10]
TC-2 2-(4-Chlorophenyl)-4-(coumarin-3-yl)thiazoleCandida albicans15.6[8]

Visualization of Synthetic Workflows

General Synthesis of 3-Bromocoumarin

G Coumarin Coumarin Reagents1 HBr, Oxone CH₂Cl₂ Coumarin->Reagents1 Bromocoumarin 3-Bromocoumarin Reagents1->Bromocoumarin

Caption: Synthesis of 3-Bromocoumarin.

Synthesis of Thiazolyl Coumarins from 3-(Bromoacetyl)coumarin

G cluster_reactants Reactants Bromoacetylcoumarin 3-(Bromoacetyl)coumarin Catalyst Montmorillonite K10 H₂O Bromoacetylcoumarin->Catalyst Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Catalyst Aldehyde Aldehyde/Ketone Aldehyde->Catalyst ThiazolylCoumarin Thiazolyl Coumarin Derivative Catalyst->ThiazolylCoumarin

Caption: Multi-component synthesis of thiazolyl coumarins.

Conclusion

Brominated coumarins represent a highly promising class of compounds in the quest for new antimicrobial agents. Their synthesis is often straightforward, and their reactivity allows for extensive chemical diversification. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers in the field, facilitating the design and synthesis of novel coumarin-based antimicrobials with improved therapeutic potential. Careful consideration of the structure-activity relationships outlined herein will be crucial in guiding future drug discovery efforts.

References

  • Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science. [Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. [Link]

  • Synthesis, antimicrobial properties and in silico evaluation of coumarin derivatives mediated by 1,4-dibromobutane. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules. [Link]

  • Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

  • Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. RSC Advances. [Link]

  • Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. PubMed. [Link]

  • Coumarin dibromide. Organic Syntheses. [Link]

  • Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy. Journal of Molecular Structure. [Link]

  • Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Molecules. [Link]

  • Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules. [Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. National Institutes of Health. [Link]

  • Development of a Scalable Synthetic Process for Selective Bromination of 4-Methyl-3,7-Substituted Coumarins. Organic Process Research & Development. [Link]

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Application Notes and Protocols for the Synthesis of Coumarin-Based Anticancer Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Coumarin Scaffold in Oncology

The coumarin nucleus, a simple benzopyran-2-one framework, is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Naturally occurring in many plants, coumarins have been the subject of intensive investigation for their potential as therapeutic agents.[1][4] Among their diverse biological properties, the anticancer effects of coumarin derivatives have garnered significant attention from the drug discovery community.[2][5][6][7] Existing chemotherapeutic options are often hampered by issues of cytotoxicity and the development of multidrug resistance, creating a pressing need for novel, effective, and safer anticancer drugs.[2][6][8] Coumarin-based compounds have emerged as a highly promising class of agents that can address these challenges, exhibiting high biological activity and often lower toxicity profiles.[6]

These compounds exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), modulation of critical signaling pathways such as PI3K/Akt/mTOR, inhibition of angiogenesis, and interference with the cell cycle.[1][6][9][10][11] The versatility of the coumarin structure allows for the synthesis of a vast array of derivatives, enabling the fine-tuning of their pharmacological properties and the development of compounds with enhanced potency and selectivity against various cancer cell lines.[2][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the step-by-step synthesis of coumarin-based anticancer drugs. It covers several key synthetic methodologies, explains the rationale behind the experimental choices, and presents detailed protocols.

Core Synthetic Strategies for the Coumarin Framework

The synthesis of the coumarin core can be achieved through several classic and modern organic reactions. The choice of method often depends on the desired substitution pattern on the benzopyran-2-one ring. Below are detailed protocols for the most widely employed and versatile synthetic routes.

Pechmann Condensation: A Cornerstone of Coumarin Synthesis

The Pechmann condensation is a widely used and efficient method for preparing coumarins and their derivatives.[12][13] The reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[12][14]

Scientific Rationale: The reaction is catalyzed by strong acids which facilitate both the initial transesterification and the subsequent keto-enol tautomerization, leading to cyclization and dehydration to form the coumarin ring.[14] The simplicity of the starting materials and the generally good yields make this a popular choice for accessing 4-substituted coumarins.[13]

This protocol details the synthesis of 4-methyl-7-hydroxycoumarin, a common intermediate in the development of more complex coumarin derivatives.[15]

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice

Step-by-Step Procedure:

  • In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring. The reaction is exothermic, and the temperature should be maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • A solid precipitate of 4-methyl-7-hydroxycoumarin will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from ethanol to obtain the purified 4-methyl-7-hydroxycoumarin.

Self-Validation: The purity of the synthesized compound can be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).

Knoevenagel Condensation: Versatility in C-3 Functionalization

The Knoevenagel condensation is another powerful tool for synthesizing coumarin derivatives, particularly those with substitution at the C-3 position.[16][17][18] This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base.[16][18]

Scientific Rationale: The weak base catalyst, such as piperidine or pyridine, facilitates the formation of a carbanion from the active methylene compound.[16] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent intramolecular cyclization (lactonization) leads to the formation of the coumarin ring.[18] Microwave-assisted Knoevenagel condensations have been shown to significantly reduce reaction times and improve yields, offering a more environmentally friendly approach.[16]

This protocol describes the synthesis of 3-acetylcoumarin via a Knoevenagel condensation.[19]

Materials:

  • Salicylaldehyde

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol

Step-by-Step Procedure:

  • To a solution of salicylaldehyde (1 equivalent) in ethanol, add ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration and wash with a small amount of cold ethanol.

  • Further purify the 3-acetylcoumarin by recrystallization from ethanol.

Self-Validation: The identity and purity of the product can be verified through melting point determination and spectroscopic techniques (¹H NMR, ¹³C NMR).

Perkin Reaction: A Classic Route to the Coumarin Core

The Perkin reaction is a classic method for the synthesis of coumarin itself and some of its derivatives.[4][20][21] It involves the condensation of an aromatic aldehyde (like salicylaldehyde) with an acid anhydride in the presence of the alkali salt of the acid.[4][21]

Scientific Rationale: The alkali salt acts as a base catalyst, generating a carbanion from the anhydride. This carbanion then attacks the aldehyde, initiating a cascade of reactions including dehydration and intramolecular cyclization to yield the coumarin.[4]

This protocol outlines the synthesis of the parent coumarin molecule using the Perkin reaction.[20][22]

Materials:

  • Salicylaldehyde

  • Acetic anhydride

  • Sodium acetate (anhydrous)

Step-by-Step Procedure:

  • In a round-bottom flask, mix salicylaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents).

  • Heat the mixture in an oil bath at 180°C for 5-6 hours.

  • Pour the hot reaction mixture into a beaker of water.

  • Boil the aqueous mixture to hydrolyze any unreacted acetic anhydride.

  • Cool the mixture, which will result in the crystallization of coumarin.

  • Filter the crude product and wash it with cold water.

  • Purify the coumarin by recrystallization from hot water or ethanol.

Self-Validation: The purity of the synthesized coumarin can be assessed by its characteristic sweet smell, melting point, and spectroscopic analysis.

Wittig Reaction: A Modern Approach

The Wittig reaction offers a more contemporary route to certain coumarin derivatives. Intramolecular Wittig reactions have been successfully employed for the synthesis of coumarins and quinolones.[23] This method can provide access to coumarins that may be difficult to synthesize via other routes.

Scientific Rationale: The reaction typically involves the in-situ generation of a phosphonium ylide which then undergoes an intramolecular reaction with a carbonyl group on the same molecule to form the α,β-unsaturated ester system characteristic of the coumarin lactone ring.[23][24]

From Core to Candidate: Synthesis of Anticancer Coumarin Derivatives

The true potential of coumarins in cancer therapy lies in the derivatization of the basic scaffold. By introducing various functional groups and heterocyclic moieties, medicinal chemists can enhance the potency and selectivity of these compounds. A common strategy is the creation of hybrid molecules that combine the coumarin core with other pharmacologically active scaffolds like triazoles and benzimidazoles.[5]

Synthesis of Coumarin-Triazole Hybrids

Triazole moieties are known to be present in a variety of drugs with diverse biological activities, including anticancer properties.[5] The hybridization of coumarins with triazoles has yielded compounds with significant cytotoxic activity against various cancer cell lines.[5]

G Coumarin_Core Substituted Coumarin with Propargyl Group Click_Chemistry Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Coumarin_Core->Click_Chemistry Azide Azide-Containing Moiety Azide->Click_Chemistry Hybrid Coumarin-Triazole Hybrid Click_Chemistry->Hybrid

Caption: General workflow for the synthesis of coumarin-triazole hybrids via click chemistry.

Synthesis of Coumarin-Benzimidazole Hybrids

Benzimidazole derivatives are another class of heterocyclic compounds with established anticancer activity. The fusion of a coumarin ring with a benzimidazole moiety has led to the development of potent anticancer agents that can induce apoptosis and inhibit key signaling pathways like PI3K-AKT-mTOR.[5]

Mechanism of Action: How Coumarin-Based Drugs Combat Cancer

The anticancer activity of coumarin derivatives is multifaceted, involving the modulation of several key cellular processes. A primary mechanism is the induction of apoptosis.[1] Coumarins can trigger the intrinsic apoptotic pathway by destabilizing the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases.[1]

Furthermore, many coumarin-based compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[9][10] By inhibiting this pathway, these compounds can effectively halt the uncontrolled proliferation of cancer cells.

G Coumarin Coumarin Derivative PI3K PI3K Coumarin->PI3K Inhibition Bax Bax Coumarin->Bax Upregulation Bcl2 Bcl-2 Coumarin->Bcl2 Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspases Caspases Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis

Caption: Simplified signaling pathway showing the induction of apoptosis and inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.

Anticancer Activity of Representative Coumarin Derivatives

The following table summarizes the in vitro anticancer activity of several coumarin derivatives against various human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineActivity MetricValueReference
Coumarin-Triazole Hybrid12cMGC803 (Gastric)IC₅₀0.13 µM[5]
Coumarin-Triazole Hybrid12cPC3 (Prostate)IC₅₀0.34 µM[5]
Coumarin-Benzimidazole Hybrid22aMultiple LinesGI₅₀< 0.41 µmol L⁻¹[5]
Coumarin-Benzimidazole Hybrid23aHT29 (Colon)GI₅₀Potent Activity[5]
Coumarin-Benzimidazole Hybrid23bHeLa (Cervical)GI₅₀35.3[5]
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivative6bMCF-7 (Breast)% Inhibition47% at 40 µM[25]

Conclusion and Future Perspectives

Coumarins represent a highly versatile and promising scaffold for the development of novel anticancer agents. The synthetic methodologies outlined in this guide provide a solid foundation for the preparation of a diverse library of coumarin derivatives. The ability of these compounds to target multiple signaling pathways and induce apoptosis underscores their potential to overcome the limitations of current cancer therapies. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into clinically effective anticancer drugs.

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  • AIP Publishing. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. [Link]

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  • ResearchGate. (n.d.). Synthesis and Anticancer Evaluation of Novel Coumarin Derivatives. [Link]

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  • MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. [Link]

  • Who we serve. (n.d.). Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. [Link]

  • ScienceDirect. (n.d.). Recent advancements of coumarin-based anticancer agents: An up-to-date review. [Link]

  • ResearchGate. (n.d.). Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. [Link]

  • Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. [Link]

  • IJNRD. (n.d.). An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. [Link]

  • YouTube. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. [Link]

  • ScienceDirect. (n.d.). Recent advancements of coumarin-based anticancer agents: An up-to-date review. [Link]

  • Frontiers. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. [Link]

  • PubMed. (2024). Anticancer mechanism of coumarin-based derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. [Link]

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  • ResearchGate. (n.d.). Intramolecular Wittig Reactions. A New Synthesis of Coumarins and 2-Quinolones. [Link]

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Application Note & Protocol: A Senior Application Scientist's Guide to the Laboratory-Scale Synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details a robust and reproducible protocol for the laboratory-scale synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate, a key heterocyclic compound. Coumarin derivatives are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities and unique photophysical properties.[1] This document provides a step-by-step methodology grounded in the principles of the Knoevenagel condensation, offering in-depth explanations for experimental choices, safety protocols, and characterization techniques. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Context

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of compounds, with a bicyclic structure, that are found in many natural products and are also synthetically accessible.[1] Their scaffold is a versatile template for developing agents with a wide array of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[1] The title compound, Ethyl 7-bromo-2-oxochromene-3-carboxylate, incorporates a bromine atom at the 7-position, which provides a handle for further synthetic modifications, making it a valuable intermediate in the synthesis of more complex molecules.[2]

The most reliable and widely adopted method for synthesizing the 3-carboethoxy coumarin scaffold is the Knoevenagel condensation.[3][4][5] This reaction involves the base-catalyzed condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as ethyl cyanoacetate or diethyl malonate.[1][3] The reaction proceeds through an initial condensation followed by an intramolecular cyclization to yield the coumarin core.[1] This guide will focus on the synthesis utilizing 4-bromosalicylaldehyde and ethyl cyanoacetate in the presence of a piperidine catalyst.

Reaction Mechanism: The Knoevenagel Condensation Pathway

The synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate is achieved via a two-stage mechanism: a Knoevenagel condensation followed by an intramolecular cyclization (transesterification).[1]

  • Enolate Formation: The basic catalyst, piperidine, abstracts an acidic proton from the active methylene carbon of ethyl cyanoacetate. This creates a resonance-stabilized enolate, which is a potent nucleophile.[1]

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 4-bromosalicylaldehyde.

  • Dehydration: The resulting intermediate undergoes dehydration (elimination of a water molecule) to form a stable α,β-unsaturated system, (E)-ethyl 2-cyano-3-(5-bromo-2-hydroxyphenyl)acrylate.

  • Intramolecular Cyclization: The hydroxyl group on the phenyl ring then attacks the ester carbonyl group in an intramolecular transesterification reaction, leading to the formation of the six-membered lactone ring characteristic of the coumarin scaffold and elimination of ethanol.

Knoevenagel_Mechanism Reactants 4-Bromosalicylaldehyde + Ethyl Cyanoacetate Enolate Enolate Formation Reactants->Enolate Step 1 Catalyst Piperidine (Base Catalyst) Catalyst->Enolate Intermediate Addition Intermediate Enolate->Intermediate Step 2 (Nucleophilic Attack) Dehydration Dehydration (-H₂O) Intermediate->Dehydration Cyclization Intramolecular Cyclization Dehydration->Cyclization Step 3 Product Ethyl 7-bromo-2-oxochromene-3-carboxylate Cyclization->Product Step 4

Caption: Knoevenagel condensation mechanism for coumarin synthesis.

Experimental Protocol

Materials and Reagents

Proper reagent selection is critical for the success of the synthesis. All reagents should be of high purity, and solvents should be anhydrous where specified.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier Example
4-Bromosalicylaldehyde22532-62-3C₇H₅BrO₂201.02>98%TCI, Sigma-Aldrich[6][7]
Ethyl Cyanoacetate105-56-6C₅H₇NO₂113.11>98%Sigma-Aldrich
Piperidine110-89-4C₅H₁₁N85.15>99%Sigma-Aldrich
Ethanol (Absolute)64-17-5C₂H₅OH46.07>99.5%Fisher Scientific
Hydrochloric Acid (HCl)7647-01-0HCl36.4637% (w/w)VWR
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS GradeFisher Scientific
n-Hexane110-54-3C₆H₁₄86.18ACS GradeFisher Scientific
Silica Gel7631-86-9SiO₂60.0860 Å, 230-400 meshMilliporeSigma
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Glassware for column chromatography

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Step-by-Step Synthesis Protocol

Justification for Procedural Steps: This protocol is optimized for high yield and purity. Ethanol is chosen as the solvent for its ability to dissolve the reactants and its appropriate boiling point for the reaction. Piperidine is a mild base, effective for catalyzing the Knoevenagel condensation without promoting significant side reactions.[8] The workup with acidified water is crucial to neutralize the basic catalyst and precipitate the crude product.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromosalicylaldehyde (2.01 g, 10.0 mmol) in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • Reagent Addition: To the stirred solution, add ethyl cyanoacetate (1.24 g, 11.0 mmol, 1.1 eq).

  • Catalyst Addition: Using a pipette, add piperidine (0.2 mL, ~2.0 mmol, 0.2 eq) dropwise to the reaction mixture.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7 v/v). The reaction is typically complete within 3-4 hours.

  • Workup and Isolation: After the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water acidified with 1 mL of concentrated HCl. A pale-yellow solid should precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water (2 x 20 mL) to remove any residual acid and salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at 50°C to a constant weight.

Purification

The crude product can be purified by recrystallization to achieve high purity.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization

The identity and purity of the final product, Ethyl 7-bromo-2-oxo-2H-chromene-3-carboxylate, should be confirmed using standard analytical techniques.

  • Appearance: Pale yellow to white solid.[9]

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M]+ for C₁₂H₉BrO₄).

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the ester and lactone, C-Br).

Safety Precautions and Hazard Management

E-E-A-T in Practice: A trustworthy protocol is a safe protocol. Adherence to safety guidelines is non-negotiable.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Bromine Compounds (4-Bromosalicylaldehyde): Brominated organic compounds can be irritants and toxic. Avoid inhalation of dust and direct contact with skin and eyes.[10]

    • Piperidine: Piperidine is a flammable, toxic, and corrosive liquid.[11] It can cause severe skin burns and eye damage. Handle with extreme care, away from ignition sources.[11]

    • Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe burns. Handle with appropriate gloves and eye protection.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.

Experimental Workflow Visualization

Synthesis_Workflow Start Start: Assemble Reagents & Glassware Setup 1. Dissolve 4-Bromosalicylaldehyde & Ethyl Cyanoacetate in Ethanol Start->Setup Catalysis 2. Add Piperidine Catalyst Setup->Catalysis Reaction 3. Reflux for 3-4 hours Catalysis->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Cool & Precipitate in Acidified Ice Water Monitor->Workup Complete Filter 6. Filter & Wash Crude Product Workup->Filter Purify 7. Recrystallize from Ethanol Filter->Purify Characterize 8. Characterize Final Product (m.p., NMR, MS, IR) Purify->Characterize End End: Pure Product Obtained Characterize->End

Caption: Overall workflow for the synthesis of the target compound.

Conclusion

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate via the Knoevenagel condensation. By following the outlined steps and adhering to the specified safety precautions, researchers can confidently produce this valuable coumarin intermediate for applications in drug discovery, materials science, and further synthetic explorations.

References

  • BenchChem. (n.d.). Application Note: Knoevenagel Condensation for Coumarin Synthesis.
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  • AIP Publishing. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation.
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  • ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
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  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (n.d.).
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  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Google Patents. (n.d.). Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron.
  • Sigma-Aldrich. (n.d.). Ethyl 7-bromo-2-oxo-2H-chromene-3-carboxylate.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Bromosalicylaldehyde.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • BLD Pharm. (n.d.). Ethyl 2-cyano-3-(4-hydroxy-3-nitrophenyl)acrylate.
  • SpectraBase. (n.d.). 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic-acid-ethylester.
  • ResearchGate. (n.d.). Supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, crystal structure, Hirshfeld surface analysis and DFT studies.
  • ICL Group. (n.d.). Bromine Safety Handbook.
  • CymitQuimica. (n.d.). 4-Bromosalicylaldehyde.
  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.
  • Fisher Scientific. (n.d.). 4-Bromosalicylaldehyde, 97%.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Innovation: Using 4-Bromo-2-hydroxybenzaldehyde in Your Synthesis.
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Application Notes and Protocols: Strategic Derivatization of Ethyl 7-bromo-2-oxochromene-3-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The coumarin (2H-1-benzopyran-2-one) scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory activities.[1] Ethyl 7-bromo-2-oxochromene-3-carboxylate serves as a versatile starting material for generating diverse chemical libraries for biological screening. The strategic placement of a bromine atom at the C7 position and an ethyl ester at the C3 position offers two primary, orthogonal handles for chemical modification. This document provides a detailed guide for the derivatization of this core structure, outlining synthetic protocols, the rationale behind the derivatization strategies, and methodologies for subsequent biological evaluation.

Introduction: The Rationale for Derivatization

The therapeutic potential of a lead compound is often enhanced through systematic structural modifications. For Ethyl 7-bromo-2-oxochromene-3-carboxylate, derivatization is driven by the following objectives:

  • Exploring Structure-Activity Relationships (SAR): Understanding how specific structural changes influence biological activity is fundamental to drug design. Modifications at the C7 and C3 positions allow for the systematic probing of steric, electronic, and hydrophobic interactions with biological targets.[2][3]

  • Modulating Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be fine-tuned by introducing different functional groups. For instance, the incorporation of basic amines can improve aqueous solubility, while lipophilic moieties can enhance membrane permeability.

  • Introducing Pharmacophoric Features: The bromine atom at C7 is an excellent leaving group for introducing functionalities known to interact with specific biological targets, such as aromatic rings for π-π stacking, hydrogen bond donors/acceptors, and metal-chelating groups. Similarly, the C3 ester can be converted into amides and hydrazones, which are common pharmacophores in many drug classes.[4][5]

The overall workflow for the derivatization and screening process is depicted below.

G cluster_0 Synthesis & Derivatization cluster_1 Purification & Characterization cluster_2 Biological Screening A Ethyl 7-bromo-2-oxochromene-3-carboxylate (Starting Material) B C7 Position Derivatization (e.g., Suzuki, Buchwald-Hartwig, Nucleophilic Substitution) A->B C C3 Position Derivatization (e.g., Amidation, Hydrazinolysis) A->C D Library of Novel Coumarin Derivatives B->D C->D E Purification (Chromatography, Recrystallization) D->E F Structural Characterization (NMR, MS, IR) E->F G Primary Screening (e.g., Antiproliferative, Antimicrobial Assays) F->G H Secondary Screening (e.g., Enzyme Inhibition, Mechanistic Studies) G->H I Hit Identification & SAR Analysis H->I J Lead Optimization I->J

Figure 1: Overall workflow from synthesis to biological evaluation.

Synthetic Protocols and Methodologies

This section details the protocols for the derivatization of Ethyl 7-bromo-2-oxochromene-3-carboxylate at its two primary reactive sites.

Derivatization at the C3-Ester Position

The ethyl ester at the C3 position is readily converted into amides and hydrazides, which are versatile intermediates for further functionalization.

Amidation introduces a key hydrogen-bonding motif and allows for the incorporation of a wide variety of substituents. Studies have shown that benzamide functionalities at this position can be crucial for anticancer activity.[4]

Rationale: This protocol describes the direct aminolysis of the ethyl ester. The reaction is typically carried out at elevated temperatures to drive the reaction to completion. The choice of amine dictates the properties of the final compound.

Reaction Scheme:

Figure 2: General scheme for C3-Amidation.

Step-by-Step Protocol:

  • To a solution of Ethyl 7-bromo-2-oxochromene-3-carboxylate (1.0 mmol) in absolute ethanol (15 mL), add the desired primary or secondary amine (1.2 mmol).

  • Stir the resulting mixture under reflux for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Ethyl 7-bromo-2-oxochromene-3-carboxylate297.101.0297 mg
Amine (e.g., Benzylamine)107.151.2129 mg
Absolute Ethanol--15 mL

Table 1: Reagents for a typical C3-amidation reaction.

The carbohydrazide is a key intermediate for synthesizing various heterocyclic derivatives, such as pyrazoles and oxadiazoles, as well as hydrazones with potential biological activity.[5][6]

Rationale: Hydrazinolysis of the ester provides the corresponding hydrazide. The reaction conditions must be carefully controlled, as excess hydrazine hydrate or prolonged heating can lead to the opening of the coumarin lactone ring.[5][7]

Step-by-Step Protocol:

  • Dissolve Ethyl 7-bromo-2-oxochromene-3-carboxylate (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (2.0 mmol, ~100 µL of 64% solution) dropwise to the solution while stirring.

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry to yield the desired carbohydrazide.

  • Confirm the structure using appropriate spectroscopic methods.

Derivatization at the C7-Bromo Position

The bromine atom at the C7 position is amenable to various cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of a wide range of functionalities.

This reaction is a powerful tool for introducing aryl or heteroaryl moieties, which can significantly impact biological activity by participating in hydrophobic and π-stacking interactions.

Rationale: The palladium-catalyzed Suzuki-Miyaura reaction couples the aryl bromide with a boronic acid or ester. The choice of ligand, base, and solvent is critical for achieving high yields.

Step-by-Step Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Ethyl 7-bromo-2-oxochromene-3-carboxylate (1.0 mmol), the desired arylboronic acid (1.5 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a solvent system, typically a mixture of toluene and water (e.g., 4:1, 10 mL).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel) to obtain the C7-arylated coumarin derivative.

ReagentM.W. ( g/mol )Amount (mmol)Mass
Ethyl 7-bromo-2-oxochromene-3-carboxylate297.101.0297 mg
Phenylboronic Acid121.931.5183 mg
Pd(PPh₃)₄1155.560.0558 mg
K₂CO₃138.212.0276 mg

Table 2: Reagents for a typical Suzuki-Miyaura cross-coupling reaction.

Biological Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The choice of assays should be guided by the known activities of the coumarin scaffold.[1][8]

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9] It is a common primary screen for anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of the synthesized coumarin derivatives in DMSO and then dilute with culture medium. Add 100 µL of the compound solutions to the respective wells to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the coumarin derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Interpretation and Troubleshooting

Synthetic Challenges:

  • Low Yields in Coupling Reactions: Ensure all reagents are dry, the system is free of oxygen, and the catalyst is active. Varying the ligand, base, or solvent may be necessary.

  • Lactone Ring Opening: In reactions involving strong bases or nucleophiles (like hydrazine), use milder conditions, shorter reaction times, and lower temperatures to preserve the coumarin core.[5]

Biological Screening:

  • Compound Precipitation: Poor aqueous solubility can lead to compound precipitation in biological assays. Use of co-solvents or derivatization to include solubilizing groups may be necessary.

  • High Background in Assays: Some coumarin derivatives are fluorescent, which can interfere with fluorescence-based assays. Always run a compound-only control to check for interference.

Conclusion

Ethyl 7-bromo-2-oxochromene-3-carboxylate is a highly valuable scaffold for the development of novel, biologically active compounds. The synthetic routes outlined in this guide provide a robust framework for creating a diverse chemical library. Systematic biological screening of these derivatives will facilitate the identification of promising hit compounds and the elucidation of critical structure-activity relationships, paving the way for future lead optimization in drug discovery programs.

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  • Yathirajan, H. S., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Journal of Molecular Structure, 1106, 263-270. [Link]

  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]

  • Malan, M. T., et al. (2018). Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. Molecules, 23(11), 2889. [Link]

  • de Oliveira, R. B., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]

  • de Souza, T. B., et al. (2017). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 22(9), 1509. [Link]

  • Brinkman, U. A. T., & Lingeman, H. (1991). 4-BROMOMETHYL-7-METHOXYCOUMARIN AND ANALOGS AS DERIVATIZATION AGENTS FOR HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY DETERMINATIONS - A REVIEW. University of Groningen research portal. [Link]

  • Kumar, S., et al. (2016). Synthesis and SAR Study of Antioxidant Potential of Polyhydroxy Coumarin Derivatives. Hilaris Publisher. [Link]

  • Kathuria, A., et al. (2011). Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

  • Djurdjevic, A., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. ResearchGate. [Link]

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Application Notes and Protocols for Fluorescent Labeling Using Coumarin Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Coumarin Dyes in Biological Labeling

Coumarin and its derivatives represent a versatile class of fluorophores widely employed in biological research and drug development.[1][2][3] These compounds, built upon a benzopyran-2-one core, are prized for their relatively small size, which minimizes potential steric hindrance and interference with the biological activity of the labeled molecule.[][5] Typically excited by ultraviolet (UV) to blue light, coumarins exhibit fluorescence emission in the blue-to-green region of the visible spectrum.[][6] Their photophysical properties, including quantum yield and fluorescence lifetime, are often highly sensitive to the local microenvironment, such as solvent polarity and viscosity, making them excellent probes for studying molecular interactions and conformational changes.[7][8]

This guide provides a comprehensive overview of the principles and techniques for fluorescently labeling biomolecules using coumarin esters, with a focus on amine-reactive derivatives for modifying proteins and other amine-containing molecules.

The Chemistry of Coumarin Ester Labeling

The most common strategy for labeling biomolecules with coumarin dyes involves the use of amine-reactive derivatives, particularly N-hydroxysuccinimide (NHS) esters.[5][9] This approach leverages the high reactivity of the NHS ester group towards primary amines, which are readily available on biomolecules.

Mechanism of Amine-Reactive Labeling:

The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine, typically the ε-amino group of a lysine residue or the N-terminal α-amino group of a protein, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the coumarin fluorophore to the target biomolecule, and the release of N-hydroxysuccinimide as a byproduct.

G Biomolecule Biomolecule-NH₂ (Protein, Peptide, etc.) Intermediate Tetrahedral Intermediate Biomolecule->Intermediate Nucleophilic Attack Coumarin_NHS Coumarin-NHS Ester Coumarin_NHS->Intermediate Labeled_Biomolecule Labeled Biomolecule (Stable Amide Bond) Intermediate->Labeled_Biomolecule NHS departure NHS_leaving_group N-Hydroxysuccinimide Intermediate->NHS_leaving_group

Caption: Covalent labeling of a biomolecule with a coumarin-NHS ester.

Spectral Properties of Common Coumarin Dyes

The specific spectral characteristics of a coumarin dye are determined by the substituents on its benzopyran-2-one core. Electron-donating groups, such as amino or alkoxy groups at the 7-position, can significantly enhance the fluorescence quantum yield and shift the excitation and emission wavelengths.[10] The following table summarizes the approximate spectral properties of some commonly used coumarin derivatives.

Coumarin DerivativeApprox. Excitation Max (nm)Approx. Emission Max (nm)Solvent/Environment
7-Amino-4-methylcoumarin (AMC)350450Aqueous Buffer
7-Hydroxycoumarin-3-carboxylic acid387470Aqueous Buffer
Alexa Fluor™ 350 (Coumarin analog)346442Aqueous Buffer
7-(Diethylamino)coumarin-3-carboxylic acid424474Acetonitrile

Note: Spectral properties can vary depending on the solvent, pH, and conjugation to a biomolecule. It is always recommended to determine the actual spectral characteristics of the final conjugate.

Protocols for Fluorescent Labeling with Coumarin-NHS Esters

The following protocols provide a general framework for labeling proteins with amine-reactive coumarin esters. Optimization may be required depending on the specific protein and coumarin dye used.

Protocol 1: Protein Labeling with Coumarin-NHS Ester

This protocol outlines a general procedure for labeling a protein with an amine-reactive coumarin NHS ester.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Coumarin-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or spin desalting column for purification[9]

  • Storage buffer (e.g., PBS)

Procedure:

  • Prepare Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris, exchange it for a suitable buffer. The protein concentration should ideally be between 2-10 mg/mL.[9]

  • Adjust pH:

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to 8.3. This facilitates the deprotonation of primary amines, enhancing their nucleophilicity and reactivity towards the NHS ester.[9]

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the coumarin-NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[9]

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved dye to the protein solution while gently vortexing.[9] The optimal molar ratio of dye to protein should be determined empirically for each specific protein.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[9] For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Purification:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column or a spin desalting column equilibrated with the desired storage buffer.[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein (2-10 mg/mL in amine-free buffer) pH_Adjust Adjust pH to 8.3 Protein_Prep->pH_Adjust Labeling Add Dye to Protein (5-20x molar excess) pH_Adjust->Labeling Dye_Prep Prepare Dye Stock Solution (1-10 mg/mL in DMSO/DMF) Dye_Prep->Labeling Incubate Incubate 1-4h at RT (Protect from light) Labeling->Incubate Purify Size-Exclusion Chromatography or Spin Desalting Incubate->Purify Analysis Characterize Labeled Protein (Determine DOL) Purify->Analysis

Caption: Workflow for amine-reactive protein labeling with coumarin-NHS ester.

Characterization of Labeled Proteins

After purification, it is crucial to characterize the labeled protein to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

Determining the Degree of Labeling (DOL):

The DOL can be calculated using the following formula, by measuring the absorbance of the protein and the coumarin dye:

DOL = (Amax of dye × Molar extinction coefficient of protein) / ([A280 - (Amax × CF)] × Molar extinction coefficient of dye)

Where:

  • Amax is the absorbance of the labeled protein at the absorbance maximum of the coumarin dye.

  • A280 is the absorbance of the labeled protein at 280 nm.

  • CF is the correction factor (A280 of the free dye / Amax of the free dye).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive dye (hydrolyzed NHS ester) - Presence of primary amines in the buffer - Incorrect pH- Prepare fresh dye solution immediately before use. - Ensure the protein is in an amine-free buffer. - Verify the pH of the reaction buffer is between 8.0 and 8.5.
Protein Precipitation - High concentration of organic solvent - Protein instability- Keep the final concentration of DMSO or DMF below 10% (v/v). - Perform the labeling reaction at 4°C.
High Background Fluorescence - Incomplete removal of unreacted dye- Repeat the purification step or use a different purification method.

Applications of Coumarin-Labeled Biomolecules

Coumarin-labeled biomolecules are valuable tools in a wide range of applications, including:

  • Fluorescence Microscopy: Visualizing the localization and trafficking of proteins in living cells.

  • Flow Cytometry: Identifying and sorting cells based on the presence of labeled surface proteins.

  • Immunoassays: Detecting and quantifying antigens or antibodies in ELISAs and Western blotting.

  • Fluorescence Resonance Energy Transfer (FRET): Studying protein-protein interactions and conformational changes.

  • Enzyme Assays: Coumarin derivatives are extensively used as substrates for detecting enzymatic activity.[6]

Conclusion

Fluorescent labeling with coumarin esters provides a robust and versatile method for studying the structure and function of biomolecules. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can generate high-quality fluorescently labeled probes for a multitude of biological applications. The unique sensitivity of coumarin dyes to their environment further enhances their utility as sophisticated reporters of molecular events.

References

  • Coumarin-Synthetic Methodologies, Pharmacology, and Application as Natural Fluorophore. (2024). Springer Nature. Retrieved from [Link]

  • Tomas, R. M. F., et al. (2018). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. MDPI. Retrieved from [Link]

  • Ismail, L. F. M., et al. (1992). Fluorescence properties of some coumarin dyes and their analytical implication. Indian Academy of Sciences. Retrieved from [Link]

  • Kim, D., et al. (2018). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. PMC. Retrieved from [Link]

  • Kuziv, I. B., & Dubey, I. Y. (2020). Direct labeling of nucleosides with 3-thiazolylcoumarin fluorescent dyes. ResearchGate. Retrieved from [Link]

  • Trostianko, P. V., et al. (2022). Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters. ResearchGate. Retrieved from [Link]

  • Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PMC. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of Coumarin Derivatives Coupled to Amino Acid Esters and Studying their Biological Activity as Antimicrobial Agents. The Distant Reader. Retrieved from [Link]

  • Szala, M., et al. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. Retrieved from [Link]

  • Synthesis and application of coumarin fluorescence probes. (2021). RSC Publishing. Retrieved from [Link]

  • Pinto, M., et al. (2016). Coumarins as Fluorescent Labels of Biomolecules. ResearchGate. Retrieved from [Link]

  • Coumarin—Synthetic Methodologies, Pharmacology, and Application as Natural Fluorophore. (2024). ResearchGate. Retrieved from [Link]

  • Jradi, F. M., et al. (2024). Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores. bioRxiv. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of Coumarin Derivatives Coupled to Amino Acid Esters and Studying their Biological Activity as Antimicrobial Agents. ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. NIH. Retrieved from [Link]

  • Sadowski, B., et al. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. MDPI. Retrieved from [Link]

  • García-Beltrán, O., et al. (2014). Synthesis of coumarin derivatives as fluorescent probes for membrane and cell dynamics studies. ResearchGate. Retrieved from [Link]

  • Kuziv, I. B., & Dubey, I. Y. (2020). Direct labeling of nucleosides with 3-thiazolylcoumarin fluorescent dyes. ResearchGate. Retrieved from [Link]

  • Saha, D., et al. (2015). Molecular-Level Release of Coumarin-3-Carboxylic Acid and Warfarin-Derivatives from BSA-Based Hydrogels. PubMed Central. Retrieved from [Link]

  • Ooi, S. Y., et al. (2021). Reaction between Coumarin 392 STP ester and a protein side chain amino acid amine group. ResearchGate. Retrieved from [Link]

  • Basak, S., et al. (2018). Coumarin Triazabutadienes for Fluorescent Labeling of Proteins. PubMed. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate, a valuable scaffold in medicinal chemistry, is most commonly achieved via the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 4-bromosalicylaldehyde with diethyl malonate.[1] While seemingly straightforward, this synthesis is prone to several challenges that can impact yield and purity. This guide provides in-depth solutions to overcome these hurdles.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.

Issue 1: Consistently Low or No Product Yield

Question: My Knoevenagel condensation reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?

Answer: Low to no yield in this synthesis is a common frustration that can typically be traced back to several key factors related to reaction conditions and reagents.

Probable Causes & Solutions:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical.[2] Weak bases like piperidine are commonly used, but their effectiveness can be substrate-dependent.[1]

    • Troubleshooting Protocol:

      • Catalyst Screening: If piperidine is yielding poor results, consider screening other catalysts. L-proline or ammonium acetate can be more effective alternatives.[2]

      • Catalyst Loading: An insufficient amount of catalyst will lead to a sluggish or incomplete reaction. For instance, when using L-proline, increasing the catalyst loading has been shown to significantly boost product yield.[2] Start with a catalytic amount (e.g., 10 mol%) and incrementally increase it if necessary.

  • Incorrect Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.

    • Troubleshooting Protocol: If the reaction is being conducted at room temperature, gradually increase the temperature. Refluxing in a suitable solvent like ethanol is a common and effective approach.[3] Microwave-assisted synthesis can also dramatically shorten reaction times and improve yields.[4]

  • Inappropriate Solvent: The polarity of the solvent plays a crucial role in the Knoevenagel condensation.

    • Troubleshooting Protocol: Polar protic solvents like ethanol or a mixture of ethanol and water generally provide better yields than nonpolar solvents.[2] In some cases, solvent-free conditions at an elevated temperature can also be highly effective.[2]

  • Purity of Reactants: Impurities in the starting materials (4-bromosalicylaldehyde and diethyl malonate) can inhibit the catalyst or lead to unwanted side reactions.[5]

    • Troubleshooting Protocol: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or distillation before use. Always use dry solvents.

Issue 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC, and after work-up, I have difficulty isolating the pure Ethyl 7-bromo-2-oxochromene-3-carboxylate. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a frequent challenge. Understanding their origin is key to mitigating their formation.

Probable Causes & Solutions:

  • Self-Condensation of Salicylaldehyde: Under basic conditions, salicylaldehyde can undergo self-condensation.

    • Mitigation Strategy: Add the diethyl malonate and catalyst to the reaction flask first, and then add the 4-bromosalicylaldehyde dropwise to the stirred mixture. This ensures that the diethyl malonate is readily available to react, minimizing the chance of salicylaldehyde self-condensation.

  • Reaction with Impurities: As mentioned, impurities in the starting materials can lead to a variety of side products.

    • Mitigation Strategy: Rigorous purification of starting materials is essential.[5]

  • Coumarin Ring Opening: In the presence of strong bases or nucleophiles, the lactone ring of the coumarin product can be susceptible to opening.[6]

    • Mitigation Strategy: Use a mild base catalyst and avoid harsh basic conditions during the work-up. If using a stronger base, ensure the reaction is quenched appropriately with a dilute acid.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the final product. Column chromatography is not giving a clean separation. What are the best practices for purifying Ethyl 7-bromo-2-oxochromene-3-carboxylate?

Answer: Purification can be challenging due to the potential for closely eluting impurities.

Best Practices for Purification:

  • Initial Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water or a dilute acid solution. The product should precipitate as a solid.

  • Filtration and Washing: Collect the crude solid by filtration. Wash it thoroughly with cold water and then with a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Recrystallization: This is often the most effective method for purifying the product.

    • Solvent Selection: Ethanol or a mixture of ethanol and water is a good starting point for recrystallization. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is the next step.

    • Solvent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. Monitor the separation by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Knoevenagel condensation for this synthesis?

A1: The Knoevenagel condensation in this context proceeds through the following key steps:

  • Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates the active methylene group of diethyl malonate to form a stabilized enolate.[7]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of 4-bromosalicylaldehyde.

  • Aldol-type Adduct Formation: This results in the formation of an aldol-type addition product.

  • Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to form an intermediate.

  • Intramolecular Cyclization (Lactonization): The hydroxyl group on the benzene ring attacks the ester carbonyl, leading to the formation of the chromene ring and elimination of ethanol.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., 30% ethyl acetate in hexane) to develop the TLC plate. The disappearance of the starting materials (4-bromosalicylaldehyde) and the appearance of the product spot (which should be UV active) indicate the progression of the reaction.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and reagents.

  • Piperidine: Piperidine is a toxic and flammable liquid. Handle it with care in a fume hood.

  • Diethyl Malonate: Diethyl malonate is an irritant. Avoid contact with skin and eyes.

  • 4-Bromosalicylaldehyde: This compound can be irritating. Handle with care.

Experimental Workflow & Data

General Experimental Protocol

A general protocol for the synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate is as follows:

  • To a round-bottom flask equipped with a reflux condenser, add diethyl malonate (1.2 equivalents) and a catalytic amount of piperidine (0.1 equivalents) in absolute ethanol.

  • Stir the mixture and add 4-bromosalicylaldehyde (1 equivalent) portion-wise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol.

Data Summary Table
ParameterRecommended Value/ConditionRationale
Reactant Ratio 1.2 eq. Diethyl Malonate : 1 eq. 4-BromosalicylaldehydeA slight excess of diethyl malonate ensures complete consumption of the aldehyde.
Catalyst Piperidine (10 mol%) or L-proline (10 mol%)Piperidine is a classic choice; L-proline can offer improved yields in some cases.[2]
Solvent Absolute EthanolA polar protic solvent that facilitates the reaction and is suitable for reflux.[2]
Temperature Reflux (approx. 78 °C for ethanol)Provides the necessary activation energy for the condensation and cyclization steps.
Reaction Time 2-6 hours (monitor by TLC)Reaction completion can vary based on scale and specific conditions.

Visualizing the Workflow

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants 4-Bromosalicylaldehyde Diethyl Malonate Reflux Reflux (2-6h) Monitor by TLC Reactants->Reflux Solvent_Catalyst Ethanol Piperidine Solvent_Catalyst->Reflux Quench Pour into ice water Reflux->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with cold H2O and cold Ethanol Filter->Wash Recrystallize Recrystallization (Ethanol) Wash->Recrystallize Dry Dry under vacuum Recrystallize->Dry Final_Product Ethyl 7-bromo-2-oxochromene-3-carboxylate Dry->Final_Product

Caption: Synthetic workflow for Ethyl 7-bromo-2-oxochromene-3-carboxylate.

Diagram: Troubleshooting Logic

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_temp Temperature Issues cluster_reagents Reagent Issues Start Low Yield? Check_Catalyst Optimize Catalyst (Type & Loading) Start->Check_Catalyst Yes Check_Temp Increase Temperature (Reflux) Start->Check_Temp Yes Check_Purity Check Reactant Purity Start->Check_Purity Yes Alt_Catalyst Try L-proline or Ammonium Acetate Check_Catalyst->Alt_Catalyst End Improved Yield Alt_Catalyst->End Microwave Consider Microwave Synthesis Check_Temp->Microwave Microwave->End Purify_Reagents Recrystallize/Distill Starting Materials Check_Purity->Purify_Reagents Purify_Reagents->End

Caption: Troubleshooting logic for low yield in the synthesis.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2023). POSSIBLE REACTIONS ON COUMARIN MOLECULE. Journal of Advanced Scientific Research, 14(03), 01-08.
  • J&K Scientific. (n.d.). Ethyl 7-bromo-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-bromo-2-oxo-2h-chromene-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Retrieved from [Link]

  • ACS Publications. (2024). Pd(II)
  • ResearchGate. (2012). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). General methods for the synthesis of coumarin-3-carboxamides. Retrieved from [Link]

  • YouTube. (2018). Chemistry 3 - Knoevenagel Reaction. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]

  • NIH. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • IUCr. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

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Technical Overview: The Knoevenagel Condensation of Bromosalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the Knoevenagel condensation of bromosalicylaldehyde. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the nuances of this important reaction.

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[1][2] When working with a substituted aromatic aldehyde like bromosalicylaldehyde, the interplay between the electron-withdrawing bromo group and the ortho-hydroxyl group introduces specific challenges and opportunities for optimization. This guide is structured to address the most common issues you may encounter, providing not just solutions, but the underlying rationale to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the basic mechanism of the Knoevenagel condensation?

The reaction proceeds through three primary steps:[1][3]

  • Deprotonation: A weak base removes an acidic proton from the active methylene compound (e.g., diethyl malonate) to form a resonance-stabilized carbanion (enolate).[3][4]

  • Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromosalicylaldehyde. This forms a tetrahedral alkoxide intermediate.[3]

  • Dehydration: The intermediate is protonated to form a β-hydroxy compound, which then undergoes base-induced elimination of a water molecule to yield the final α,β-unsaturated product.[3][5]

Caption: Generalized mechanism of the Knoevenagel condensation.
Q2: Why is a weak base preferred over a strong base like NaOH or KOH?

Using a strong base can deprotonate the aldehyde at the α-position (if available) or promote self-condensation (an Aldol condensation), leading to unwanted side products and reducing the yield of the desired Knoevenagel product.[6] Weak bases like piperidine, pyridine, or ammonium salts are sufficiently basic to deprotonate the active methylene compound without causing significant self-condensation of the aldehyde.[6][7]

Q3: How do the bromo and hydroxyl substituents on the salicylaldehyde affect the reaction?
  • Bromo Group: As an electron-withdrawing group, the bromine atom makes the aldehyde's carbonyl carbon more electrophilic, which can increase the rate of nucleophilic attack.

  • Hydroxyl Group: The ortho-hydroxyl group is electron-donating by resonance but can also form intramolecular hydrogen bonds with the aldehyde carbonyl. This can slightly decrease the aldehyde's reactivity. More importantly, it can influence product solubility and potential side reactions.

Troubleshooting Guide: Optimizing Your Yield

Low yields are a common frustration in Knoevenagel condensations. The following guide provides a systematic approach to identifying and resolving the root cause.[6]

Troubleshooting_Workflow Start Low Yield Observed TLC Analyze by TLC: Is starting aldehyde consumed? Start->TLC Incomplete Incomplete Reaction TLC->Incomplete No Complete Reaction Complete, Low Isolation TLC->Complete Yes Catalyst 1. Catalyst Inactive? - Use fresh/purified catalyst. - Consider alternative weak bases (e.g., ammonium acetate). [1] TimeTemp 2. Conditions Suboptimal? - Increase reaction time. - Gently heat (40-80°C). - Monitor progress with TLC. [1, 2] Water 3. Water Inhibition? - Use Dean-Stark trap. - Add molecular sieves. [17] SideProducts 1. Side Products Formed? - Check catalyst (strong base?). - Optimize reactant stoichiometry (1:1). [23] - Lower reaction temperature. Purification 2. Purification Issues? - Product soluble in wash solvent? - Try different recrystallization solvent. - Consider column chromatography. Purity 3. Impure Reactants? - Verify purity of bromosalicylaldehyde and active methylene compound. [1]

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
Q4: My reaction is very slow or incomplete. How can I speed it up?

A: Incomplete conversion is a primary cause of low yields. [6] Here are the key parameters to investigate:

  • Catalyst Activity: The catalyst, typically a weak base, may be old or impure. Use a fresh bottle or consider an alternative catalyst. While piperidine is common, other amines or ammonium salts like ammonium acetate can be effective.[7][8]

  • Temperature: While many Knoevenagel condensations run at room temperature, gentle heating (e.g., 40-80°C) can significantly increase the reaction rate.[8] However, excessive heat can promote side reactions. Optimization is key.

  • Water Removal: The condensation produces water, which can inhibit the reaction equilibrium.[5][8] Removing water via a Dean-Stark trap (if using a solvent like toluene) or by adding molecular sieves can drive the reaction to completion.[5]

  • Solvent Choice: The solvent plays a critical role. Aprotic polar solvents like DMF or acetonitrile can sometimes lead to higher conversion rates and shorter reaction times compared to protic solvents like ethanol.[6][9] In some cases, solvent-free conditions have proven effective and offer environmental benefits.[8][10]

Q5: I'm observing multiple spots on my TLC plate, suggesting side products. What's happening?

A: Side product formation often points to incorrect catalyst choice or reaction conditions.

  • Self-Condensation: If you are using too strong a base, the bromosalicylaldehyde may be undergoing self-condensation. Ensure you are using a weak base like piperidine or ammonium acetate.[6]

  • Michael Addition: The α,β-unsaturated product is an excellent Michael acceptor. It can react with a second molecule of the deprotonated active methylene compound. This is more common with extended reaction times or an excess of the methylene compound.[11] Using a 1:1 molar ratio of reactants is a good starting point to minimize this.[11]

Q6: My product precipitates from the reaction, but the yield is poor after purification. What should I check?

A: This often points to issues in the workup and purification steps.

  • Washing: The standard procedure involves filtering the crude product and washing it with a cold solvent (like ethanol) to remove unreacted starting materials and the catalyst.[12] Ensure the product is not significantly soluble in your wash solvent. If it is, use a minimal amount of ice-cold solvent.

  • Recrystallization: The choice of recrystallization solvent is crucial. The ideal solvent should dissolve the product when hot but not when cold. You may need to screen several solvents or solvent mixtures (e.g., ethanol/water) to find the optimal conditions for high recovery and purity.[8]

Data-Driven Optimization: The Impact of Catalysts and Solvents

The choice of catalyst and solvent can dramatically impact reaction outcomes. The following table illustrates typical results for the condensation of a substituted benzaldehyde with an active methylene compound, providing a framework for your optimization experiments.

Catalyst (0.1 eq)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
PiperidineEthanolReflux (78°C)2-475-85%Standard, reliable conditions.[8]
Ammonium AcetateTolueneReflux (110°C)3-580-90%Good for water removal via Dean-Stark trap.[11]
L-ProlineEthanol50°C6-870-80%A greener organocatalyst option.[13]
None (Catalyst-free)Water50°C12-1865-75%Environmentally benign but can be slow.[14]
PiperidineDMF60°C1-285-95%Aprotic polar solvent can accelerate the reaction.[8][9]
None (Solvent-free)GaCl₃ (cat.)RT (Grinding)0.5-1>90%Rapid, efficient, and environmentally friendly.[15]
Experimental Protocol: Knoevenagel Condensation of 5-Bromosalicylaldehyde with Diethyl Malonate

This protocol provides a robust starting point for your experiments.

Materials:

  • 5-Bromosalicylaldehyde (1.0 eq)

  • Diethyl malonate (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and recrystallization

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask, dissolve 5-bromosalicylaldehyde (e.g., 2.01 g, 10 mmol) and diethyl malonate (1.68 g, 10.5 mmol) in 30 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (0.085 g, 1 mmol) dropwise using a syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete when the starting aldehyde spot is no longer visible (usually 2-4 hours).[8]

  • Work-up: Once complete, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual catalyst and unreacted reagents.[12]

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.[8]

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

References
  • Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • Troubleshooting low yields in Knoevenagel condensation. BenchChem.
  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. Available at: [Link]

  • The Knoevenagel condensation between substituted benzaldehydes (1a–j)... ResearchGate. Available at: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry. Available at: [Link]

  • Knoevenagel condensation between different substituted benzaldehydes... ResearchGate. Available at: [Link]

  • Knoevenagel condensation mechanism and applications. Purechemistry. Available at: [Link]

  • Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. ResearchGate. Available at: [Link]

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Available at: [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • The Knoevenagel Condensation. Organic Reactions. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]

  • Optimization of conditions for Knoevenagel condensation reaction. ResearchGate. Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. PubMed. Available at: [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Available at: [Link]

  • Effect of the solvent on Knoevenagel condensation. ResearchGate. Available at: [Link]

  • Optimization conditions of Knoevenagel condensation reactions. ResearchGate. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]

  • Knoevenagel condensation. YouTube. Available at: [Link]

  • Intramolecular Phosphine-Promoted Knoevenagel Based Redox-Reaction. PMC - NIH. Available at: [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. Available at: [Link]

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Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2-Oxochromene-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bromination of 2-oxochromene-3-carboxylates. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this important transformation. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction's nuances. By anticipating and diagnosing common side reactions, you can significantly improve yield, purity, and the overall success of your synthesis.

This document is structured into a troubleshooting guide for specific experimental issues and a broader FAQ section to explain the causality behind key experimental choices.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the bromination of 2-oxochromene-3-carboxylates. Each answer provides a diagnosis, explains the underlying mechanism, and offers validated solutions.

Q1: My mass spectrum indicates a product with two bromine atoms, and the 1H NMR has lost the characteristic C4-H singlet. What happened?

A1: Diagnosis: Electrophilic Addition to the C3-C4 Double Bond.

You have likely formed a trans-3,4-dibromo-3,4-dihydro-2-oxochromene-3-carboxylate derivative. This is a classic side reaction where the bromine molecule adds across the alkene-like double bond of the pyranone ring instead of performing the desired substitution.

Causality & Mechanism: The reaction proceeds via an electrophilic addition mechanism. A bromine molecule (Br₂) is polarized by the electron-rich C3-C4 double bond, leading to the formation of a cyclic bromonium ion intermediate.[1] This three-membered ring is then opened by a nucleophilic attack from the bromide ion (Br⁻) generated in the first step.[2] The attack occurs from the opposite face of the ring, resulting in anti-addition stereochemistry.[1][3] This pathway is often competitive with electrophilic substitution and can become dominant under certain conditions.

Troubleshooting & Solutions:

  • Choice of Brominating Agent: Molecular bromine (Br₂) in non-polar solvents like CCl₄ or CH₂Cl₂ is highly prone to this side reaction.[3] Consider switching to N-Bromosuccinimide (NBS), which provides a low, steady concentration of electrophilic bromine and is known to favor substitution over addition, especially for activated systems like coumarins.[4]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or even -20 °C) can increase the selectivity for the substitution product. Addition reactions often have a higher activation energy.

  • Solvent: Using a more polar solvent like glacial acetic acid can favor the substitution pathway. The solvent can help stabilize the charged intermediate (Wheland intermediate) of the substitution mechanism more effectively than the bromonium ion of the addition pathway.

Q2: My product has a bromine atom, but my ester or carboxylic acid group at the C3 position is gone. What is this side reaction?

A2: Diagnosis: Decarboxylative Bromination.

You are observing a decarboxylative bromination, which results in the formation of a 3-bromocoumarin.[5][6] This is a known transformation for coumarin-3-carboxylic acids and can occur under thermal or radical conditions.

Causality & Mechanism: Instead of attacking the C4 position, the reaction proceeds via the loss of the carboxyl group as CO₂. While the exact mechanism can vary, heating a solution of a coumarin-3-carboxylic acid with a bromine source can initiate decarboxylation, potentially through a radical pathway, to yield the corresponding 3-bromocoumarins.[5] This is particularly relevant if your starting material is the carboxylic acid rather than the ester, or if reaction conditions (e.g., prolonged heating) are harsh enough to hydrolyze the ester in situ.

Troubleshooting & Solutions:

  • Control Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, monitor it closely by TLC to minimize reaction time and prevent this side reaction from becoming significant.

  • Protect the Carboxyl Group: Ensure your starting material is the ester form (e.g., ethyl or methyl carboxylate), which is generally more stable to decarboxylation than the free carboxylic acid.

  • Reagent Choice: Use milder brominating agents that do not require high temperatures. NBS in the presence of a radical initiator (like AIBN) or light can favor substitution at other positions, but careful control is needed. For C4-bromination, conditions that avoid radical pathways are preferable.

Q3: My desired C4-bromo product is contaminated with another monobrominated isomer. How do I improve regioselectivity?

A3: Diagnosis: Competing Electrophilic Aromatic Substitution.

The other isomer is likely a product of bromination on the fused benzene ring. This is a competing electrophilic aromatic substitution (EAS) reaction.[7][8] The position of bromination on the benzene ring (e.g., C6 or C8) depends on the directing effects of the substituents already present.

Causality & Mechanism: Both the C4 position and the benzene ring are electron-rich and susceptible to electrophilic attack. The lactone oxygen and the ester group influence the electron density of the entire scaffold. If the reaction conditions are too harsh (e.g., using a strong Lewis acid catalyst like FeBr₃ with Br₂), the electrophile becomes highly reactive and less selective, leading to a mixture of products.[8]

Troubleshooting & Solutions:

  • Avoid Strong Lewis Acids: Unless absolutely necessary, avoid using catalysts like FeBr₃ or AlCl₃. These create a highly reactive "Br⁺" equivalent that reduces selectivity.

  • Use a Milder Brominating Agent: Dioxane dibromide is reported to be an effective and regioselective reagent for the bromination of some coumarins, particularly under solvent-free conditions, which can reduce byproducts.[9] NBS is also a good choice for improving selectivity.[4]

  • Solvent Effects: The choice of solvent can modulate the reactivity of the brominating agent. Acetic acid is often a good choice as it can protonate the carbonyl, further activating the C4 position towards substitution.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the desired C4-bromination of 2-oxochromene-3-carboxylates?

A1: The desired C4-bromination is an electrophilic substitution reaction. The key steps are illustrated below. First, the electrophile (e.g., Br⁺ or a polarized bromine source) is attacked by the electron-rich C3-C4 double bond. This forms a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex.[8] In the final step, a base (which can be the solvent or the counter-ion) removes the proton from the C4 position, restoring the aromaticity of the pyranone ring and yielding the final product.

G cluster_start Starting Material cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Deprotonation Start 2-Oxochromene- 3-carboxylate Intermediate Resonance-Stabilized Wheland Intermediate (Cationic) Start->Intermediate + Br⁺ (Electrophile) π-bond attacks Br⁺ Product 4-Bromo-2-oxochromene- 3-carboxylate Intermediate->Product - H⁺ Aromaticity Restored

Q2: Which brominating agent is best for my reaction?

A2: The "best" agent depends on your specific substrate, desired selectivity, and safety considerations. A comparison of common reagents is provided below.

ReagentFormulaTypical ConditionsProsCons
Molecular Bromine Br₂Acetic Acid or CHCl₃, 0°C to RTInexpensive, readily available.Highly corrosive and toxic, low selectivity (can cause addition and over-bromination).[3]
N-Bromosuccinimide NBSCCl₄ or CH₃CN, often with a radical scavenger (for ionic pathways) or initiator (for radical pathways).Safer and easier to handle than Br₂, generally more selective for substitution.[4]More expensive, reaction can be sensitive to light and impurities.
Dioxane Dibromide C₄H₈O₂·Br₂Solvent-free or in a solvent like dioxane, RT.Solid reagent, easy to handle, reported to be highly regioselective under solvent-free conditions.[9]Can produce unidentified byproducts when used in organic solvents.[9]
Copper(II) Bromide CuBr₂Reflux in solvents like ethyl acetate or chloroform.Effective for substrates resistant to other methods.Requires high temperatures, can lead to side reactions like decarboxylation.[10][11]
Q3: How do reaction conditions influence the formation of side products?

A3: Reaction conditions are critical for controlling selectivity. Here's a summary:

  • Temperature: Higher temperatures generally decrease selectivity and can promote side reactions with higher activation energies, such as decarboxylation and over-bromination.[5] Performing the reaction at or below room temperature is a good starting point.

  • Solvent: The solvent's polarity can stabilize or destabilize reaction intermediates. Polar, protic solvents like acetic acid can promote the desired ionic substitution pathway. Non-polar solvents may favor addition or radical pathways.

  • Concentration: A high concentration of the brominating agent can lead to polysubstitution and addition reactions. Adding the brominating agent slowly and portion-wise helps maintain a low instantaneous concentration, favoring the desired monobromination.

  • Light: For reagents like NBS, exposure to UV light can initiate radical chain reactions, leading to undesired bromination at other positions. Performing the reaction in the dark can suppress these pathways.

Q4: My coumarin has a strong electron-donating group (e.g., -OH, -OMe) on the benzene ring. What should I expect?

A4: Electron-donating groups (EDGs) strongly activate the benzene ring towards electrophilic aromatic substitution. This makes the side reaction of bromination on the benzene ring much more likely and potentially faster than C4-bromination. You will need to use very mild and selective conditions to favor C4-bromination. Consider using a less reactive brominating agent like dioxane dibromide under solvent-free conditions, which has been shown to be effective and regioselective.[9] You may also need to run the reaction at a very low temperature to maximize selectivity.

Part 3: Recommended Protocols

Protocol 1: General Procedure for Selective C4-Bromination using NBS

This protocol is designed to maximize the yield of the C4-bromo product while minimizing addition and aromatic substitution side reactions.

  • Preparation: Dissolve the starting ethyl 2-oxochromene-3-carboxylate (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration) in a round-bottom flask wrapped in aluminum foil to exclude light.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the temperature equilibrates to ~0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Ensure each portion dissolves and reacts before adding the next. Causality: Slow addition maintains a low concentration of Br₂, favoring substitution over addition.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a beaker of ice-cold water (10x the reaction volume). A precipitate of the crude product should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and succinimide.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Troubleshooting Workflow Diagram

If your reaction yields an unexpected result, follow this logical workflow to diagnose the issue.

G cluster_problems Observed Problems cluster_causes Likely Causes cluster_solutions Proposed Solutions Start Reaction Complete. Analyze Crude Product (NMR, MS) P1 Product Mass = SM + 158 (Dibrominated) Start->P1 Mass indicates +2 Br P2 Product Mass = SM + 2 (Loss of COOR) Start->P2 Mass indicates +Br, -COOR P3 Mixture of Monobromo Isomers Start->P3 Isomeric Mixture P4 Low Conversion / No Reaction Start->P4 Mainly Starting Material C1 Addition across C3=C4 (using Br₂ in non-polar solvent?) P1->C1 C2 Decarboxylative Bromination (high temp? starting with acid?) P2->C2 C3 Aromatic Ring Bromination (harsh conditions? activated ring?) P3->C3 C4 Insufficiently Active Brominating Agent P4->C4 S1 Switch to NBS. Lower Temperature. Use Polar Solvent (AcOH). C1->S1 S2 Reduce Temperature. Ensure starting material is ester. Use milder conditions. C2->S2 S3 Avoid Lewis Acids (FeBr₃). Use NBS or Dioxane Dibromide. Lower Temperature. C3->S3 S4 Increase Temperature slightly. Use more active agent (e.g., Br₂/AcOH). Check reagent quality. C4->S4

References

  • Magwenzi, F. N., Khanye, S. D., & Veale, C. G. (2017). Unexpected transformations of 3-(bromoacetyl) coumarin provides new evidence for the mechanism of thiol mediated dehalogenation of α-halocarbonyls. Tetrahedron Letters, 58(10), 968–972. [Link]

  • Bani-Yaseen, A. D., et al. (2024). Decarboxylative Iodination of Coumarin‐3‐carboxylic Acids: A Facile Access to 3‐Iodocoumarins. Asian Journal of Organic Chemistry. (Note: This article discusses iodination, but a figure explicitly shows the analogous decarboxylative bromination). [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(61), 38857-38883. [Link]

  • Al-Amiery, A. A., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. [Link]

  • Palakshamurthy, B. S., et al. (2014). Crystal structure of 4-bromophenyl-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o403. [Link]

  • Chikhalia, K. H., et al. (2022). Recent Advances in the Decarboxylative Strategy of Coumarin-3-carboxylic Acid. ChemistrySelect. [Link]

  • Thotathil, V., et al. (2024). Decarboxylative bromination of coumarin-3-carboxylic acids. [Image from article]. ResearchGate. [Link]

  • LibreTexts. (2022). Halogenation of Alkenes. Chemistry LibreTexts. [Link]

  • Pathak, M., et al. (2012). Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions. Beilstein Journal of Organic Chemistry, 8, 395–400. [Link]

  • Bationo, R. B. D., et al. (2024). Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Organic Chemistry Lab. (2021). Stereochemistry of bromine addition. YouTube. [Link]

  • Boston University. (n.d.). Coumarin bromination. OpenBU. [Link]

  • Abu-Hashem, A. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2088–2101. [Link]

  • El-Agrody, A. M. (2010). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 4(2), 83-111. [Link]

  • Gabbutt, C. D., et al. (1994). Synthesis and Reactivity of Some 4-Bromo- 2H-chromenes and -2H- thiochromenes. Tetrahedron, 50(8), 2507-2522. [Link]

  • ChemSynthesis. (n.d.). 4-methyl-2-oxo-2H-chromene-3-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... [Link]

  • Geßner, A., et al. (2020). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Abu-Hashem, A. A., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. (2016). Addition of Br2 to Double Bond and Carboxylic Acid. [Link]

  • Lauher, J. (2020). Bromine addition to double bonds. YouTube. [Link]

  • Wikipedia. (n.d.). Halogen addition reaction. [Link]

  • ResearchGate. (2013). (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

  • LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Screen of different bromination reagents. [Link]

  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. [Link]

  • ResearchGate. (2012). (PDF) Methyl 2-oxo-2H-chromene-3-carboxylate. [Link]

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Technical Support Center: Purification of Ethyl 7-bromo-2-oxochromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 7-bromo-2-oxochromene-3-carboxylate. The content is structured in a problem-oriented question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product after synthesis is a yellow or brownish solid. Is this expected, and how can I remove the color?

A: Yes, a colored crude product is common. The synthesis of coumarins, often via Knoevenagel condensation, can result in colored impurities.[1][2] These may include unreacted starting materials like substituted salicylaldehydes or polymeric side-products formed under the reaction conditions.

  • Causality: The chromophores in these impurities absorb visible light, leading to the observed color. The goal of purification is to selectively remove these colored species from your desired, typically off-white or pale yellow, crystalline product.

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective first step for removing minor, colored impurities. A solvent system that dissolves the product well when hot but poorly when cold is ideal. Ethanol or a mixture of ethyl acetate and hexane are common starting points.

    • Activated Charcoal: If recrystallization alone does not yield a colorless product, you can use a small amount of activated charcoal. Add the charcoal to the hot solution before filtration. Be cautious, as excessive use can lead to significant product loss due to adsorption.

    • Column Chromatography: If the impurities are persistent and have different polarity from your product, column chromatography is the next logical step.

Q2: How do I choose between recrystallization and flash column chromatography for my primary purification?

A: The choice depends on the purity of your crude product and the nature of the impurities. A preliminary Thin-Layer Chromatography (TLC) analysis is essential for making this decision.

  • Choose Recrystallization When:

    • TLC shows one major product spot with only minor, faint impurity spots.

    • The impurities have significantly different solubility profiles from the product.

    • You are working on a larger scale, as recrystallization is generally more scalable than chromatography.

  • Choose Flash Column Chromatography When:

    • TLC shows multiple spots of significant intensity, especially if they are close to the product spot (similar Rf values).[3]

    • The product is an oil or fails to crystallize after several attempts.

    • You need to separate a complex mixture of by-products from the main compound.[4]

Q3: I'm struggling with column chromatography. My product either won't come off the column or elutes with impurities. What am I doing wrong?

A: This is a classic chromatography problem related to solvent system selection. The polarity of your mobile phase (eluent) is critical.

  • Causality: Silica gel is a highly polar stationary phase. Compounds are separated based on their polarity; more polar compounds adhere more strongly to the silica and require a more polar eluent to be displaced and move down the column. Your target compound, an ethyl ester, is moderately polar.

  • Troubleshooting Steps:

    • Optimize the Solvent System with TLC: Before running the column, test various solvent systems (e.g., different ratios of ethyl acetate/hexane or dichloromethane/methanol) using TLC. Aim for a system that gives your product an Rf value of 0.25-0.35 . This ensures the product moves down the column at a reasonable rate, allowing for good separation from impurities.

    • Check for Streaking on TLC: If your TLC spot is streaking, it could indicate that the compound is interacting too strongly with the silica or that the sample is overloaded. Sometimes, adding a small amount (0.5-1%) of acetic acid or triethylamine to the eluent can improve peak shape, depending on whether your compound is acidic or basic in nature.

    • Use a Gradient Elution: If you have impurities that are much less polar and others that are much more polar than your product, a gradient elution is highly effective. Start with a low-polarity eluent (e.g., 5% ethyl acetate in hexane) to wash off non-polar impurities, then gradually increase the polarity (e.g., to 20-30% ethyl acetate) to elute your product, leaving the most polar impurities on the column.

Q4: What are the likely identities of the main impurity spots on my TLC plate?

A: For a Knoevenagel condensation synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate, the most probable impurities are the unreacted starting materials:

  • 4-Bromo-2-hydroxybenzaldehyde: This is a polar compound due to the hydroxyl group and will typically have a lower Rf value than the product.

  • Diethyl malonate: This is a less polar starting material and will likely have a higher Rf value.

  • Side-products: Various condensation or degradation products can also form, appearing as extra spots on the TLC plate.[1]

Monitoring the reaction by TLC against standards of the starting materials is a crucial practice for identifying these impurities.[5]

Q5: How can I definitively confirm the purity and identity of my final product?

A: A combination of analytical techniques is required to establish both purity and structural identity.

  • Purity Assessment:

    • TLC: The purified compound should appear as a single spot in multiple solvent systems.

    • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity.[6][7][8] A pure sample should show a single major peak.

  • Identity Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The resulting spectra should be consistent with the structure of Ethyl 7-bromo-2-oxochromene-3-carboxylate, showing the correct chemical shifts, integration values, and coupling patterns for all protons and carbons.

    • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. You should observe a molecular ion peak (M+) or a protonated molecular peak ([M+H]+) corresponding to the calculated mass (297.11 g/mol for C12H9BrO4), including the characteristic isotopic pattern for a bromine-containing compound.

Purification Troubleshooting Workflow

This diagram outlines a logical workflow for purifying your crude product based on initial analytical results.

PurificationWorkflow start Crude Product tlc Analyze by TLC start->tlc recrystallize Perform Recrystallization tlc->recrystallize One major spot Minor impurities column Perform Column Chromatography tlc->column Multiple spots or Rf values are close check_purity1 Check Purity (TLC, m.p.) recrystallize->check_purity1 check_purity2 Check Purity (TLC, m.p.) column->check_purity2 pure_product Pure Product (Characterize by NMR, MS) check_purity1->pure_product Pure still_impure1 Still Impure check_purity1->still_impure1 Impure check_purity2->pure_product Pure still_impure2 Still Impure check_purity2->still_impure2 Impure still_impure1->column Try Chromatography still_impure2->recrystallize Try Recrystallization with different solvent

Caption: Troubleshooting workflow for purification.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Place a small amount of crude product in several test tubes. Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) and observe solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude Ethyl 7-bromo-2-oxochromene-3-carboxylate in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a spatula-tip of activated charcoal and boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: As determined by prior TLC analysis (aiming for Rf ≈ 0.3), prepare a suitable eluent system. A common starting point for coumarin esters is a mixture of ethyl acetate and hexane (e.g., 10:90 to 30:70 v/v).[3]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent as a slurry. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better separation, it is often preferable to pre-adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the product, add silica, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Summary Table

Purification MethodRecommended Solvents / EluentsTypical Purity AchievedKey Considerations
Recrystallization Ethanol, Methanol, Isopropanol, Ethyl Acetate/Hexane>98% (if successful)Best for removing small amounts of impurities. Yield can be reduced if too much solvent is used.
Flash Chromatography Ethyl Acetate in Hexane (e.g., 5% to 30% gradient)>99%Excellent for separating complex mixtures. Requires careful optimization of the solvent system via TLC.

References

  • Muratović, S., Džudžević-Čančar, H. Evaluation of Purity of some Coumarin Derivatives by Melting Point Measurments, TLC and Scanning. Semantic Scholar.
  • Lee, K. J., & Kim, S. H. (1996).
  • Hu, R., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. PMC, NIH. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Coumarin. SIELC Technologies. [Link]

  • Cafeo, G., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. PMC, NIH. [Link]

  • Sari, Y., et al. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. AIP Publishing. [Link]

  • ChemHelpASAP. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. [Link]

  • Nagaveni, V. B., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. ResearchGate. [Link]

  • Rist, L., et al. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E. [Link]

  • Rist, L., et al. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Macau University of Science and Technology. [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 7-Bromo-Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 7-bromo-coumarins. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, we will address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of coupling with this specific class of heteroaryl halides.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments. We will explore the causality behind these problems and offer step-by-step solutions.

Issue 1: Low to No Yield of the Desired 7-Aryl-Coumarin Product

A low or non-existent yield of your target compound is one of the most common frustrations in a Suzuki coupling reaction. Let's break down the potential culprits and how to address them systematically.

Potential Cause A: Inefficient Catalyst System (Palladium Source & Ligand)

The choice of the palladium catalyst and the phosphine ligand is critical for a successful Suzuki-Miyaura coupling.[1] The electronic and steric properties of the ligand play a significant role in the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[1][2]

Solution Pathway:

  • Catalyst Screening: Not all palladium catalysts are created equal for every substrate. For coumarin systems, which can be electron-deficient, a systematic screen of catalysts is often necessary.[3] Consider the following options:

    • Pd(PPh₃)₄: A common starting point, but may not be optimal for all coumarin derivatives.[4][5]

    • PdCl₂(dppf): Often an excellent choice for heteroaryl couplings, providing good yields.[3]

    • Pd(OAc)₂ with a Buchwald Ligand (e.g., SPhos, XPhos): These bulky, electron-rich phosphine ligands are known to be highly effective for challenging couplings, including those with heteroaryl chlorides and hindered substrates.[6][7][8]

  • Ligand-to-Palladium Ratio: The ratio of ligand to palladium can influence catalytic activity. A 1:1 or 2:1 ligand-to-palladium ratio is a good starting point.[1]

  • Catalyst Loading: While lower catalyst loadings are desirable, for difficult couplings, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes improve yields.

Issue 2: Significant Formation of Byproducts

The presence of prominent byproducts not only reduces the yield of your desired product but also complicates purification.[9] Let's identify the usual suspects and how to minimize their formation.

Potential Cause A: Homocoupling of the Boronic Acid

This side reaction leads to the formation of a symmetrical biaryl from the boronic acid starting material.[10] It can be promoted by the presence of oxygen or by a palladium(II)-mediated pathway.[10][11][12]

Mitigation Strategies:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed to remove oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[11]

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂.[13]

  • "Slow Release" Strategy: Employing boronic esters (e.g., pinacol or MIDA esters) can help maintain a low concentration of the free boronic acid in the reaction mixture, thereby minimizing homocoupling.[14][15]

Potential Cause B: Protodeboronation (Deborylation)

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[16][17] This is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[16][18]

Minimization Techniques:

  • Choice of Base and Anhydrous Conditions: The base plays a crucial role. While aqueous bases are common, for substrates prone to protodeboronation, using an anhydrous base like K₃PO₄ can be beneficial.[13][19]

  • Use of Boronic Esters: As with homocoupling, using more stable boronic esters can limit the concentration of the susceptible boronic acid.[12][15]

  • Temperature Control: Higher temperatures can sometimes accelerate protodeboronation.[19] Running the reaction at the lowest effective temperature is advisable.

Potential Cause C: Debromination of the 7-Bromo-Coumarin

The starting 7-bromo-coumarin can undergo reduction to the corresponding coumarin, a process known as dehalogenation.

Suppression Methods:

  • Ligand Choice: The selection of the phosphine ligand can influence the extent of dehalogenation. Experimenting with different ligands is recommended.

  • Reaction Time: Prolonged reaction times can sometimes lead to increased dehalogenation. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure 7-aryl-coumarin can be challenging due to the presence of residual catalyst, ligands, and byproducts.

Purification Strategy:

  • Filtration through Celite/Silica: After the reaction, filtering the mixture through a pad of Celite or a small plug of silica gel can help remove the palladium catalyst.[20]

  • Column Chromatography: Flash column chromatography is often necessary to separate the desired product from byproducts and residual starting materials.[9][20] A gradient elution system, for example, with hexanes and ethyl acetate, is typically effective.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[21][22]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of setting up and running Suzuki coupling reactions with 7-bromo-coumarins.

Q1: What is the best general-purpose base for Suzuki couplings with 7-bromo-coumarins?

While there is no single "best" base for all scenarios, a good starting point is often an inorganic base.[4]

  • K₂CO₃ (Potassium Carbonate): A widely used and effective base, often in an aqueous solution.[13][19]

  • K₃PO₄ (Potassium Phosphate): Can be particularly effective for challenging substrates and in anhydrous conditions.[19]

  • Cs₂CO₃ (Cesium Carbonate): A stronger base that can be beneficial when other bases fail.[19]

Q2: Which solvent system is recommended?

The choice of solvent can significantly impact the reaction outcome.[23][24][25][26] Common choices include:

  • Dioxane/Water or THF/Water: These mixtures are frequently used and often provide good results.[4][5]

  • Toluene/Water: Another effective solvent system.

  • DMF or Acetonitrile: Polar aprotic solvents can also be employed, but their effects on selectivity should be considered.[23][24]

Q3: How critical is the purity of the boronic acid?

The purity of the boronic acid is very important. Impurities can lead to side reactions and lower yields. It is advisable to use high-purity boronic acids or to purify them before use if necessary.

Q4: Can I use a 7-chloro-coumarin instead of a 7-bromo-coumarin?

While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings.[27] This would likely require a more active catalyst system, such as one employing a bulky, electron-rich Buchwald ligand, and potentially higher reaction temperatures.[27]

Experimental Protocols & Visualizations

Standard Protocol for Suzuki Coupling of 7-Bromo-Coumarin
  • To a dry reaction vessel, add the 7-bromo-coumarin (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and any additional ligand if required.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with workup and purification.

Visualizing the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Is the catalyst system optimal? Start->Check_Catalyst Screen_Catalysts Screen different Pd sources (e.g., Pd(PPh3)4, PdCl2(dppf)) Check_Catalyst->Screen_Catalysts No Check_Byproducts Are byproducts present? Check_Catalyst->Check_Byproducts Yes Use_Buchwald_Ligands Try bulky, electron-rich ligands (e.g., SPhos, XPhos) Screen_Catalysts->Use_Buchwald_Ligands Homocoupling Homocoupling of boronic acid? Check_Byproducts->Homocoupling Yes Deborylation Protodeboronation? Check_Byproducts->Deborylation Yes Debromination Debromination of coumarin? Check_Byproducts->Debromination Yes Optimize_Conditions Optimize reaction conditions (base, solvent, temperature) Check_Byproducts->Optimize_Conditions No significant byproducts Solution_Homocoupling Improve degassing Use boronic esters Homocoupling->Solution_Homocoupling Solution_Deborylation Use anhydrous base (K3PO4) Use boronic esters Deborylation->Solution_Deborylation Solution_Debromination Screen ligands Optimize reaction time Debromination->Solution_Debromination

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

  • Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Molander, G. A., & Sandrock, D. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(42), 17565-17574. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 21, 2026, from [Link]

  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(3), 546-550. [Link]

  • The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... [Table]. Retrieved January 21, 2026, from [Link]

  • Roussaki, M., et al. (2023). A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling. Molecules, 28(14), 5373. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • van der Heijden, L. A., et al. (2014). An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives. Tetrahedron Letters, 55(35), 4955-4958. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Yadav D Bodke, et al. (2017). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica, 9(21), 29-34. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved January 21, 2026, from [Link]

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Technical Support Center: Solubility Enhancement for Ethyl 7-bromo-2-oxochromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 7-bromo-2-oxochromene-3-carboxylate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to overcome common solubility challenges encountered with this compound. As Senior Application Scientists, we understand that achieving the desired concentration is critical for experimental success, and this guide is structured to provide scientifically-grounded, practical solutions.

Understanding the Molecule: Why is Solubility a Challenge?

Ethyl 7-bromo-2-oxochromene-3-carboxylate is a substituted coumarin. Its chemical structure, featuring a fused bicyclic lactone core, a bromo-substituent, and an ethyl ester group, results in a molecule that is largely non-polar and rigid.[1] Consequently, it exhibits low intrinsic solubility in aqueous media and can present challenges even in some organic solvents. This guide will walk you through systematic approaches to enhance its solubility for your research needs.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My compound won't dissolve in standard aqueous buffers. What should I do first?

Answer: Direct dissolution in aqueous buffers is expected to fail due to the compound's hydrophobic nature. The first and most critical step is to perform a systematic solvent screening to identify a suitable organic solvent or solvent system that can serve as a vehicle for your experiments.

Scientific Rationale: The principle of "like dissolves like" is paramount. The non-polar character of the coumarin backbone and the bromo-substituent requires a solvent with a low dielectric constant to effectively overcome the crystal lattice energy of the solid compound. Water, a highly polar protic solvent, cannot form favorable interactions with the bulk of the molecule.

Troubleshooting Protocol: Systematic Solvent Screening

  • Solvent Selection: Choose a range of common laboratory solvents with varying polarities. See the table below for suggestions.

  • Small-Scale Test: Accurately weigh a small amount of your compound (e.g., 1-2 mg) into separate small glass vials.

  • Incremental Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Energy Input: Agitate the vial using a vortex mixer for 30-60 seconds. Gentle warming (to 30-40°C) or sonication can be applied to expedite dissolution, but be cautious of potential degradation with prolonged heat.

  • Observation: Visually inspect for complete dissolution. If the solid remains, add another increment of solvent and repeat step 4.

  • Quantification: Continue until the solid is fully dissolved. Record the total volume of solvent used to calculate an approximate solubility (in mg/mL or mM).

  • Verification: After finding a suitable solvent, prepare a larger stock solution and observe it for 24 hours at both room temperature and 4°C to check for precipitation, ensuring the solution is stable.

Data Presentation: Approximate Solubility in Common Organic Solvents

SolventPolarity IndexExpected SolubilityNotes
DMSO 7.2High Excellent for creating high-concentration stock solutions. Can be difficult to remove.
DMF 6.4High Similar to DMSO, good for stock solutions.[2]
Dichloromethane (DCM) 3.1Moderate to HighGood for a non-polar, volatile solvent.
Acetone 5.1ModerateUseful for many organic compounds.
Acetonitrile (ACN) 5.8Low to ModerateMay require heating or sonication.[2]
Ethanol 4.3Low to ModerateA good starting point for less toxic, biologically compatible systems.
Methanol 5.1LowOften less effective than ethanol for this class of compounds.
Water 10.2Very Low Insoluble for practical purposes.

Note: These are expected values. Experimental verification is essential.

FAQ 2: I have a stock solution in DMSO, but it precipitates when I add it to my aqueous assay buffer. How can I prevent this?

Answer: This is a common issue known as "crashing out." The abrupt change in solvent polarity causes the compound to precipitate. The solution is to use a co-solvent system or a specialized formulation technique like cyclodextrin or surfactant solubilization.

Scientific Rationale: When a small volume of a highly concentrated organic stock is diluted into a large volume of aqueous buffer, the final concentration of the organic solvent is often too low to maintain the compound's solubility. Co-solvents are water-miscible organic solvents that, when added to the final aqueous solution at a sufficient concentration (typically 1-10%), reduce the overall polarity of the medium, thereby keeping the compound in solution.[3][4]

dot

Start High Conc. Stock in DMSO Dilution Dilute into Aqueous Buffer Start->Dilution Standard Protocol Solution Use Co-Solvent Strategy Start->Solution Alternative Protocol Precipitation Precipitation (Compound 'crashes out') Dilution->Precipitation >99% Aqueous Final Homogeneous Aqueous Solution Dilution->Final Solution->Dilution Buffer contains 1-10% Co-solvent Compound Ethyl 7-bromo-2-oxochromene-3-carboxylate (Lactone Ring Intact) Hydrolysis Irreversible Hydrolysis (Saponification) Compound->Hydrolysis Attack on Ester/Lactone OH OH- (High pH) OH->Hydrolysis Product Ring-Opened Carboxylate Salt (Different Compound) Hydrolysis->Product

Caption: The mechanism of base-catalyzed hydrolysis (degradation).

FAQ 4: I need to prepare a true aqueous solution without organic solvents for a cell-based or in vivo study. What are my options?

Answer: For true aqueous formulations, the use of solubilizing excipients is the most effective strategy. Cyclodextrins are an excellent first choice, followed by non-ionic surfactants.

Scientific Rationale: Cyclodextrins Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. [5]They can encapsulate poorly soluble "guest" molecules, like our coumarin derivative, into their central cavity, forming a water-soluble "inclusion complex." [6]This complex effectively shields the hydrophobic guest from the surrounding water, dramatically increasing its apparent aqueous solubility without altering the chemical structure of the compound. [7]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.

dot

cluster_0 cluster_1 Coumarin Hydrophobic Coumarin Insoluble Insoluble CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Coumarin->CD + Water Water (Aqueous Phase) Complex Soluble Inclusion Complex Water->Complex Dissolves in CD_Guest Coumarin

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v) in your desired buffer or water. This may require some stirring or gentle warming to fully dissolve.

  • Add Compound: Add an excess amount of the solid Ethyl 7-bromo-2-oxochromene-3-carboxylate directly to the HP-β-CD solution.

  • Equilibrate: Tightly cap the vial and allow the mixture to equilibrate for 24-48 hours at room temperature on a shaker or stirring plate. This allows time for the inclusion complex to form.

  • Remove Excess Solid: After equilibration, the solution will be saturated. Remove the undissolved compound by centrifuging the mixture at high speed and carefully collecting the supernatant, or by filtering it through a 0.22 µm PVDF syringe filter.

  • Determine Concentration: The concentration of the clear filtrate is the maximum solubility of your compound in that specific HP-β-CD solution. Quantify this concentration using a validated analytical method (e.g., HPLC-UV or a UV-Vis standard curve). You can then dilute this stock solution as needed for your experiments.

Scientific Rationale: Surfactants Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. [8]Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. [9]The hydrophobic tails form the core of the micelle, creating a microenvironment where non-polar compounds can be entrapped and solubilized within the aqueous phase. [10][11]Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are often used in pharmaceutical formulations. [9] Considerations for Surfactant Use:

  • Surfactants can interfere with some biological assays or have cellular effects.

  • The choice of surfactant and its concentration must be carefully validated for compatibility with the experimental system.

  • The protocol is similar to that for cyclodextrins, involving the preparation of a surfactant solution, equilibration with excess compound, and separation of the undissolved solid.

References
  • Abdel-Wahab, B. F., Mohamed, H. A., & Farhat, A. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27. [Link]

  • ChemSynthesis. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester. Retrieved from [Link]

  • Gheorghe, A. G., Lungan, M. A., Bîrcă, M., Vlăsceanu, G. M., & Oprea, O. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633. [Link]

  • Meirelles, L. A. A., & Rodrigues, R. A. F. (2015). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 60(9), 2630–2635. [Link]

  • Li, Y., Wang, Y., & Zhang, H. (2023). Solubilization techniques used for poorly water-soluble drugs. Signal Transduction and Targeted Therapy, 8(1), 350. [Link]

  • Gao, J., Bowman, J. C., Sabbatini, P., & Roberts, A. L. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(9), 4236–4242. [Link]

  • Google Patents. (n.d.). Use of surfactants to solubilize water-insoluble solids in beverages.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. Retrieved from [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Wang, J., et al. (2023). Design, synthesis, characterization, and improvement of water solubility of coumarin pharmaceutical cocrystal. Journal of Molecular Structure, 1282, 135201. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • ResearchGate. (n.d.). Independence of the Product of Solubility and Distribution Coefficient of pH. Retrieved from [Link]

  • Li, Y., Wang, Y., & Zhang, H. (2023). Solubilization techniques used for poorly water-soluble drugs. Signal Transduction and Targeted Therapy, 8(1), 350. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. [Link]

  • Molecules. (2021). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. [Link]

  • Gáplovský, A., et al. (2007). Synthesis and Study of Novel Coumarin Derivatives Potentially Utilizable as Memory Media. Molecules, 12(9), 2135–2147. [Link]

  • Journal of Pharmaceutical Sciences. (2011). Aqueous and cosolvent solubility data for drug-like organic compounds. [Link]

  • Quora. (2017). What is the pH of an ester?[Link]

  • Formula Botanica. (n.d.). 5 natural surfactants to use in your cosmetics. Retrieved from [Link]

  • J&K Scientific. (n.d.). Ethyl 7-bromo-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2023). Probing coumarin solubility and solvation energetics in diverse aqueous–organic solutions across a temperature range: A debut exploration. [Link]

  • Journal of Drug Delivery Science and Technology. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? Retrieved from [Link]

  • New Journal of Chemistry. (2023). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. Retrieved from [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]

Sources

Technical Support Center: Stability and Troubleshooting for Brominated Coumarin Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with brominated coumarin esters. This guide is designed to provide practical, in-depth solutions to the common stability challenges encountered during synthesis, purification, and application of these versatile compounds. As experienced chemists know, the unique electronic and steric properties conferred by bromine atoms, combined with the inherent reactivity of the coumarin lactone and ester functionalities, can lead to complex stability issues. This resource synthesizes field-proven insights and foundational chemical principles to help you navigate these challenges effectively.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems in a direct question-and-answer format, focusing on causality and actionable solutions.

Q1: My reaction yield is unexpectedly low, and I see significant starting material recovery. What's going wrong?

Symptom: A reaction involving a brominated coumarin ester (e.g., nucleophilic substitution, cross-coupling) fails to proceed to completion, even with extended reaction times or excess reagents.

Potential Causes & Recommended Solutions:

  • Cause 1: Hydrolysis of the Ester or Lactone Ring. The most common culprit is premature degradation. Both the ester group and the coumarin's lactone ring are susceptible to hydrolysis, especially under basic conditions.[1][2][3] This consumes your starting material before the desired reaction can occur.

    • Solution:

      • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled, anhydrous solvents and dry glassware.

      • Base Selection: If a base is required, opt for non-nucleophilic, sterically hindered organic bases (e.g., DBU, DIPEA) over inorganic bases like K₂CO₃ or NaOH, which can promote hydrolysis.[4] Screen a variety of bases to find the optimal balance between reactivity and stability.

      • Temperature Control: Run the reaction at the lowest effective temperature. While heating can increase the rate of the desired reaction, it often accelerates degradation even more rapidly.

  • Cause 2: Poor Solubility. Brominated coumarins can have limited solubility in common reaction solvents, leading to a heterogeneous mixture and poor reactivity.

    • Solution:

      • Solvent Screening: Test a range of anhydrous aprotic polar solvents such as DMF, DMSO, NMP, or acetonitrile. Sometimes a co-solvent system is effective.

      • Sonication: Use an ultrasonic bath to aid dissolution of the starting material before initiating the reaction.

  • Cause 3: Deactivated Reagents. The nucleophile or catalyst may have degraded.

    • Solution: Use freshly opened or purified reagents. For sensitive catalysts, ensure they are handled under an inert atmosphere (N₂ or Ar).

Q2: My final product is contaminated with an impurity that appears to be my starting material without the bromine atom. Why is this happening?

Symptom: Mass spectrometry or NMR analysis of the purified product shows a significant peak corresponding to the debrominated coumarin ester.

Potential Causes & Recommended Solutions:

  • Cause 1: Reductive Debromination. This can occur during certain catalytic reactions, particularly palladium-catalyzed cross-couplings, if the reaction conditions are not optimized. It can also be initiated by certain nucleophiles or impurities.

    • Solution:

      • Ligand & Catalyst Screening: In cross-coupling reactions, screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Electron-rich, bulky ligands often stabilize the catalyst and prevent side reactions.

      • Reaction Additives: The addition of a mild oxidant or a specific additive can sometimes suppress reductive pathways.

  • Cause 2: Instability on Silica Gel. Standard silica gel is slightly acidic and can promote degradation or debromination during column chromatography.

    • Solution:

      • Deactivate Silica: Flush the silica gel column with a solvent mixture containing a small amount of a neutralizer like triethylamine (~0.5-1%) before loading your sample.

      • Alternative Stationary Phases: Consider using neutral or basic alumina, or a reverse-phase (C18) column for purification.

Q3: I'm observing multiple products, and my compound seems to be degrading during work-up and purification. How can I protect it?

Symptom: TLC analysis shows a clean reaction, but after aqueous work-up or chromatography, multiple new spots appear, indicating product degradation.

Potential Causes & Recommended Solutions:

  • Cause 1: Photodegradation. Coumarins are inherently photosensitive and can undergo dimerization, cleavage, or other rearrangements upon exposure to UV or even ambient light.[5][6][7] This is particularly true for hydroxy-substituted coumarins.

    • Solution:

      • Exclude Light: Conduct all manipulations, including the reaction, work-up, and purification, in a fume hood with the sash down and the lights off, or use flasks wrapped in aluminum foil.[8] Use amber vials for storage.

      • Minimize Exposure Time: Perform work-up and purification steps as rapidly as possible.

  • Cause 2: pH-Induced Degradation. As mentioned, both acidic and especially basic conditions can rapidly degrade the molecule.[1][9] Aqueous work-ups using strong acids or bases are a common source of this issue.

    • Solution:

      • Neutral Work-up: Use saturated ammonium chloride (NH₄Cl) solution for quenching instead of strong acids, and saturated sodium bicarbonate (NaHCO₃) or brine instead of strong bases.

      • Temperature Control: Perform all extractions and washes using cold solutions in an ice bath to minimize degradation rates.

Frequently Asked Questions (FAQs)

Q: What are the primary degradation pathways for brominated coumarin esters? A: The two most significant pathways are hydrolysis and photodegradation .[7]

  • Hydrolysis: This typically occurs via nucleophilic attack of water or hydroxide ions on the ester carbonyl or the lactone carbonyl. Alkaline conditions dramatically accelerate this process, opening the lactone ring to form a water-soluble coumarinate salt.[1][3]

  • Photodegradation: Upon absorption of light (typically UV), the coumarin core can become excited and undergo various reactions, including dimerization with another coumarin molecule or cleavage of the ester bond, especially in photolabile "caged" compounds.[5][10]

Q: How should I store my brominated coumarin ester to ensure long-term stability? A: For optimal stability, store the compound as a solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperature (-20°C is ideal). If a solution is necessary, prepare it fresh in an anhydrous, aprotic solvent like DMSO or DMF and store it under the same conditions, minimizing freeze-thaw cycles.[9]

Q: My brominated coumarin ester is poorly soluble in aqueous buffers for a biological assay. What can I do? A: First, prepare a concentrated stock solution in a water-miscible organic solvent like anhydrous DMSO.[1][7] Then, for the assay, dilute this stock solution into the aqueous buffer to the final desired concentration. The final concentration of DMSO should typically be kept low (e.g., <0.5%) to avoid affecting the biological system. If solubility is still an issue, sonication of the final diluted solution can help.

Q: What is the "heavy-atom effect" and how does it relate to my brominated coumarin? A: The heavy-atom effect describes how the presence of atoms with high atomic numbers, like bromine, can enhance the rate of intersystem crossing (ISC).[5][11] This is the process where a molecule in an excited singlet state transitions to an excited triplet state. This property is highly desirable in applications like photodynamic therapy, where the triplet state is needed to generate cytotoxic singlet oxygen.[11] However, it can also contribute to photolytic instability if not controlled.

Data & Protocols

Data Summary
Factor Effect on Stability Mechanism Mitigation Strategy
High pH (>8) High Instability Base-catalyzed hydrolysis of ester and lactone ring.[1][9]Maintain neutral or slightly acidic pH; use non-nucleophilic organic bases.
Low pH (<4) Moderate Instability Acid-catalyzed hydrolysis (slower than base-catalyzed).[9]Use buffered solutions; perform acid-catalyzed reactions at low temperatures.
Water/Protic Solvents Potential Instability Acts as a nucleophile for hydrolysis.[2][3]Use anhydrous, aprotic solvents (DMF, ACN, THF, Dioxane).
UV/Visible Light High Instability Photodegradation, dimerization, or intended "uncaging".[5][7]Work in the dark or under amber/red light; use foil-wrapped flasks.
Elevated Temperature Moderate to High Instability Increases the rate of all degradation pathways.[12]Keep reactions, work-up, and storage at low temperatures.
Nucleophiles Potential Instability Can cause unwanted side reactions at multiple electrophilic sites.[13][14]Control stoichiometry; protect sensitive functional groups.
Experimental Protocols

Protocol 1: Assessing Hydrolytic Stability

Objective: To determine the stability of a brominated coumarin ester at different pH values.

Materials:

  • Brominated coumarin ester

  • Anhydrous DMSO

  • Aqueous buffers (e.g., pH 4.0, 7.4, 9.0)

  • HPLC system with a UV detector

  • Constant temperature incubator/water bath

Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the coumarin ester in anhydrous DMSO.[7]

  • Working Solutions: Dilute the stock solution into each of the aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 50 µM).

  • Incubation: Place the vials containing the working solutions in an incubator set to a relevant temperature (e.g., 25°C or 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.

  • Analysis: Immediately analyze each aliquot by HPLC, monitoring the peak area of the parent compound.

  • Data Processing: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation rate.

Visual Diagrams

Troubleshooting & Decision Making

start Low Yield or Product Degradation check_reaction Reaction Issue or Work-up Issue? start->check_reaction reaction Reaction Issue check_reaction->reaction During Reaction workup Work-up/Purification Issue check_reaction->workup Post-Reaction hydrolysis Suspect Hydrolysis? (Basic/Aqueous Cond.) reaction->hydrolysis solubility Suspect Solubility Issue? reaction->solubility side_products Unwanted Side Products? reaction->side_products light Exposed to Light? workup->light ph Used Strong Acid/Base in Work-up? workup->ph silica Degradation on Silica Gel? workup->silica sol_hydrolysis Use Anhydrous Solvents Screen Non-Nucleophilic Bases Lower Temperature hydrolysis->sol_hydrolysis sol_solubility Screen Aprotic Polar Solvents (DMF, DMSO) Use Sonication solubility->sol_solubility sol_side_products Use Milder Reagents Optimize Stoichiometry Consider Protecting Groups side_products->sol_side_products sol_light Work in Dark / Use Foil Store in Amber Vials light->sol_light sol_ph Use Neutral Quench (e.g., aq. NH4Cl) Keep Solutions Cold ph->sol_ph sol_silica Use Deactivated Silica (add 1% Et3N) Try Alumina or C18 silica->sol_silica cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway coumarin Brominated Coumarin Ester (Stable Lactone & Ester) hydrolysis_intermediate Ring-Opened Carboxylate (cis-o-Coumarinic Acid Derivative) coumarin->hydrolysis_intermediate photo_products Degradation Products (e.g., Dimers, Radicals) coumarin->photo_products hydrolysis_trigger High pH (OH⁻) Water (H₂O) hydrolysis_trigger->hydrolysis_intermediate Lactone/Ester Cleavage photo_trigger Light (UV/Visible) photo_trigger->photo_products Excitation & Reaction

Caption: Major degradation pathways affecting stability.

Workflow for pH Stability Assessment

cluster_prep Preparation cluster_incubate Incubation & Sampling cluster_analysis Analysis stock Prepare Concentrated Coumarin Stock (DMSO) dilute Dilute Stock into each Buffer stock->dilute buffers Prepare Aqueous Buffers (e.g., pH 4, 7.4, 9) buffers->dilute incubate Incubate Samples at Constant Temp. dilute->incubate aliquots Take Aliquots at Time Points (0, 1, 4, 8, 24h) incubate->aliquots hplc Analyze Aliquots by HPLC-UV aliquots->hplc plot Plot % Remaining Coumarin vs. Time hplc->plot kinetics Determine Degradation Kinetics plot->kinetics

Caption: Workflow for evaluating stability at different pH values.

References

Sources

"by-product formation in the synthesis of coumarin derivatives and their removal"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to By-Product Formation, Identification, and Removal

Introduction

Welcome to the technical support guide for the synthesis of coumarin derivatives. As a Senior Application Scientist, I understand that achieving high purity in heterocyclic synthesis can be a significant challenge. By-product formation is a common issue that can complicate purification and impact yield and biological activity. This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights into troubleshooting common problems encountered during coumarin synthesis. We will delve into the causality of by-product formation in key synthetic routes and provide robust, step-by-step protocols for their effective removal.

Section 1: General Troubleshooting Workflow for Impure Coumarin Products

Before diving into reaction-specific issues, it's crucial to have a systematic approach to diagnosing an impure product. The first step is always to analyze the crude reaction mixture using a simple and rapid technique like Thin-Layer Chromatography (TLC).

FAQ: My post-reaction TLC plate shows multiple spots. What's my first step?

Your first step is to characterize the spots to understand the composition of your crude product. This involves running co-spots with your starting materials.

Troubleshooting Protocol: Initial TLC Analysis

  • Prepare the TLC Plate: On a silica gel TLC plate, lightly draw a starting line with a pencil. Mark three lanes: "SM1" (Starting Material 1, e.g., Phenol), "SM2" (Starting Material 2, e.g., β-Ketoester), "C" (Co-spot), and "R" (Crude Reaction Mixture).

  • Spot the Plate:

    • In lane "SM1," spot a dilute solution of your first starting material.

    • In lane "SM2," spot a dilute solution of your second starting material.

    • In lane "R," spot your crude reaction mixture.

    • In lane "C," first spot the reaction mixture, and then carefully spot both starting materials directly on top of it.

  • Develop and Visualize: Develop the plate using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). Visualize under a UV lamp (254 nm).

  • Analysis:

    • Identify the spot corresponding to your product (usually the major new spot).

    • Compare the other spots in the "R" lane with the "SM" lanes. Spots that travel to the same height (have the same Rf value) are likely unreacted starting materials.

    • Any remaining spots are potential by-products.

Below is a logical workflow to follow once you have analyzed your initial TLC results.

G start Crude Product Shows Multiple Spots on TLC unreacted_sm Unreacted Starting Material(s) Identified? start->unreacted_sm byproducts Other Spots (By-products) Present? unreacted_sm->byproducts No wash Perform Acid-Base Wash to Remove Acidic/Basic SMs unreacted_sm->wash Yes (e.g., Phenol) chromatography_sm Use Column Chromatography (Different Polarity) unreacted_sm->chromatography_sm Yes (Neutral SM) recrystallize Attempt Recrystallization (If Product is Solid) byproducts->recrystallize Yes end_pure Pure Product byproducts->end_pure No wash->byproducts chromatography_sm->byproducts chromatography_bp Perform Column Chromatography recrystallize->chromatography_bp Impurity Persists recrystallize->end_pure Successful chromatography_bp->end_pure

Caption: Troubleshooting workflow for an impure coumarin product.

Section 2: Synthesis-Specific By-Products and Removal Guides

The nature of by-products is intrinsically linked to the reaction mechanism. Here, we address the most common synthetic routes to coumarins.

Pechmann Condensation

This reaction involves the condensation of a phenol with a β-ketoester using an acid catalyst, typically sulfuric acid.

FAQ: I've performed a Pechmann condensation and after workup, my TLC shows a spot with a very low Rf and another spot close to my product. What are they?

Expert Analysis: This is a classic Pechmann scenario. The by-products are highly predictable based on the reaction conditions.

  • Low Rf Spot (Baseline): This is almost certainly the sulfonic acid of the starting phenol or the product coumarin. Concentrated sulfuric acid is a sulfonating agent, and aromatic rings, especially activated ones like phenols, can undergo electrophilic sulfonation. These sulfonated compounds are highly polar and often remain at the baseline on silica TLC.

  • Spot Near Product: This could be one of two things:

    • Unreacted Phenol: If the reaction did not go to completion.

    • Chromone By-product: An isomeric by-product formed via an alternative cyclization pathway (O-acylation followed by cyclization). This is more common with phenols that have a free ortho position and when using certain catalysts.

Troubleshooting and Removal Protocol:

  • Quenching: The first step is to quench the reaction by pouring the acidic mixture over ice water. This precipitates the organic compounds while diluting the sulfuric acid.

  • Removal of Sulfonated By-products: These are often water-soluble and can be removed during the aqueous workup. Ensure the product is thoroughly washed with water after filtration.

  • Removal of Unreacted Phenol (Acid-Base Extraction):

    • Dissolve the crude, filtered product in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution. The acidic phenol will react to form the sodium phenoxide salt, which is soluble in the aqueous layer.

    • Causality: The coumarin product is generally not acidic enough to react with a weak base like bicarbonate, allowing for selective removal of the more acidic phenol.

    • Separate the layers and wash the organic layer again with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Removal of Chromone Isomers: Chromones and coumarins often have very similar polarities, making their separation challenging.

    • Column Chromatography: This is the most effective method. A meticulous separation using a shallow polarity gradient is required. Start with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity.

    • Recrystallization: If the product is solid and the isomer is a minor impurity, careful recrystallization from a suitable solvent (e.g., Ethanol, Methanol, or an Ethyl Acetate/Hexane mixture) can be effective.

Perkin Reaction

The Perkin reaction synthesizes α,β-unsaturated carboxylic acids (cinnamic acid derivatives), which then cyclize to form coumarins upon heating an o-hydroxybenzaldehyde with an acid anhydride and its corresponding carboxylate salt.

FAQ: My Perkin reaction for coumarin synthesis is messy. I see unreacted aldehyde and a sticky, polymeric material. How do I clean this up?

Expert Analysis: The high temperatures (>150 °C) and basic conditions of the Perkin reaction can lead to several side reactions.

  • Unreacted o-Hydroxybenzaldehyde: This is a very common impurity if the reaction is incomplete.

  • Polymeric Material: The basic conditions can promote the self-condensation of the aldehyde (a base-catalyzed aldol reaction) or the anhydride, leading to resinous by-products.

  • Acetic Acid: This is a by-product of the hydrolysis of the acetic anhydride and will be present in the reaction mixture.

Troubleshooting and Removal Protocol:

  • Initial Workup: After cooling, the reaction mixture is typically poured into water. The coumarin product often precipitates.

  • Removal of Acetic Acid and Carboxylate Salt: The product should be filtered and washed thoroughly with copious amounts of cold water to remove any water-soluble salts and residual acetic acid.

  • Removal of Unreacted Aldehyde:

    • Steam Distillation: If the aldehyde is volatile (like salicylaldehyde), steam distillation of the crude product can effectively remove it.

    • Bisulfite Adduct Formation: Dissolve the crude product in ethanol. Add a saturated solution of sodium bisulfite (NaHSO₃). The bisulfite will form a solid adduct with the aldehyde, which can be filtered off. The coumarin remains in the filtrate. The filtrate can then be diluted with water to precipitate the pure coumarin.

    • Column Chromatography: A reliable but more resource-intensive method. The aldehyde is typically more polar than the coumarin product.

  • Dealing with Polymeric Material: These materials are often insoluble in common organic solvents. The best approach is to dissolve the desired coumarin product in a suitable solvent (e.g., hot ethanol or acetone), leaving the insoluble polymer behind, which can then be removed by hot filtration.

Section 3: Key Purification Protocols

Here are detailed, standalone protocols for the most common purification techniques mentioned.

Protocol 1: Flash Column Chromatography

This is the workhorse technique for separating compounds with different polarities.

  • Select a Solvent System: Use TLC to find a solvent system where the desired coumarin product has an Rf value of approximately 0.25-0.35. The by-products should be well-separated from this spot. A common starting point is an Ethyl Acetate/Hexane mixture.

  • Pack the Column:

    • Choose a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude product).

    • Pack the column using the "slurry method": mix the silica gel with your starting eluent in a beaker to form a slurry, then pour it into the column and allow it to settle, draining excess solvent.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, use the "dry loading" method: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elute and Collect:

    • Begin running the solvent through the column under positive pressure.

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

This technique is excellent for purifying solid compounds when the impurity level is relatively low (<10%).

  • Choose a Solvent: The ideal solvent is one in which your coumarin product is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be completely soluble or completely insoluble at all temperatures. Test small amounts in different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water).

  • Dissolve the Crude Product: Place the solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add excess solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities (like the polymeric material from the Perkin reaction), perform a hot filtration through a fluted filter paper to remove them.

  • Crystallize: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate and Dry: Collect the crystals by vacuum filtration (using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven.

Section 4: Data Summary Table

Synthesis MethodCommon Starting MaterialsLikely By-ProductsRecommended Removal Strategy
Pechmann Phenol, β-KetoesterUnreacted Phenol, Sulfonated Aromatics, Chromone Isomer1. Wash with 5% NaHCO₃ (aq).2. Aqueous workup.3. Column Chromatography / Recrystallization.
Perkin o-Hydroxybenzaldehyde, Acid AnhydrideUnreacted Aldehyde, Polymeric Resins, Carboxylic Acids1. Wash with NaHSO₃ (aq).2. Hot filtration.3. Wash with H₂O.
Knoevenagel o-Hydroxybenzaldehyde, Active Methylene Compound (e.g., Malonic Acid)Unreacted Aldehyde, Michael Adducts1. Column Chromatography.2. Recrystallization.
Wittig o-Hydroxybenzaldehyde, Phosphonium YlideTriphenylphosphine oxide (TPPO), Unreacted Aldehyde1. Column Chromatography (TPPO is very polar).2. Recrystallization from a nonpolar solvent can sometimes crash out TPPO.

Section 5: Visualizing Purification Logic

The choice between purification methods often depends on the physical state of the product and the nature of the impurity.

G start Crude Product Obtained is_solid Is the Product Solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oil) check_purity Check Purity (TLC/NMR) recrystallize->check_purity check_purity->column Impure end_pure Pure Product check_purity->end_pure Pure column->end_pure

Caption: Decision tree for primary purification strategy.

References

  • Johnson, J. R. (1942). The Pechmann Reaction. Organic Reactions, 1, 210-265. (A foundational review of the reaction mechanism and scope).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • SELVAM, P., & PERUMAL, P. T. (2006). A new and an efficient method for the synthesis of chromones using montmorillonite K-10 clay. Indian Journal of Chemistry-Section B, 45(3), 773.
  • Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265. (While the same author as ref 1, this chapter in the book focuses specifically on the Perkin reaction).
  • Shriner, R. L., Fuson, R. C., Curtin, D. Y., & Morrill, T. C. (1980). The Systematic Identification of Organic Compounds (6th ed.). John Wiley & Sons. (A standard text describing classical methods for purification and characterization, including the use of bisulfite adducts to remove aldehydes).

Technical Support Center: Optimizing Catalyst Loading for Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst loading in coumarin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst optimization, troubleshoot common experimental hurdles, and enhance the efficiency and yield of their synthetic protocols.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst selection and loading for popular coumarin synthesis methods like the Pechmann and Knoevenagel condensations.[1]

Q1: How do I select the appropriate catalyst for my coumarin synthesis?

A1: The choice of catalyst is fundamentally dictated by the reaction mechanism you intend to employ.

  • Pechmann Condensation: This method involves the reaction of a phenol with a β-ketoester and typically requires an acid catalyst.[1][2] Both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., FeCl₃·6H₂O, AlCl₃, ZnCl₂) are effective.[1][3][4] The selection can depend on the reactivity of your substrates; for instance, highly activated phenols may proceed with milder catalysts.

  • Knoevenagel Condensation: This reaction condenses a salicylaldehyde derivative with a compound containing an active methylene group.[5][6] It is typically catalyzed by a weak base, such as piperidine or L-proline, which facilitates the formation of a stabilized enolate intermediate.[5]

  • Other Methods: Reactions like the Perkin, Reformatsky, and Wittig syntheses also yield coumarins and have their own specific catalytic requirements.[1][7]

When selecting, consider factors like catalyst cost, availability, ease of handling, and environmental impact.[8] Increasingly, heterogeneous (solid) catalysts are favored for their ease of separation and potential for recycling.[2][9][10]

Q2: What is a typical starting catalyst loading (mol%) for a new coumarin synthesis?

A2: A good starting point for optimization is often in the range of 5-10 mol%. For instance, in a study optimizing the Pechmann condensation with a novel Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticle catalyst, researchers started by testing 5, 10, and 15 mol%.[11][12] They observed a significant yield increase when moving from 5 to 10 mol%, but no further improvement at 15 mol%, indicating that 10 mol% was the optimal loading for that system.[11][12] Starting with a systematic variation around this range is a robust strategy.

Q3: What is the difference between a homogeneous and a heterogeneous catalyst, and which is better for coumarin synthesis?

A3: The primary difference lies in the physical phase of the catalyst relative to the reactants.

  • Homogeneous catalysts exist in the same phase as the reactants (e.g., a soluble acid in an organic solvent).[10][13] They often exhibit high activity and selectivity due to excellent interaction with reactant molecules.[10][14] However, separating the catalyst from the product can be difficult and costly.[10][14][15]

  • Heterogeneous catalysts are in a different phase, typically a solid catalyst in a liquid or gas reaction mixture.[10] Their main advantage is the ease of separation (e.g., by filtration), which simplifies product purification and allows for catalyst recycling.[10][15] This makes them economically and environmentally attractive for industrial applications.[9][10]

The "better" choice depends on your specific goals. For lab-scale synthesis where high yield and selectivity are paramount, a homogeneous catalyst might be initially preferred for ease of reaction setup. For process development and scale-up, developing a method with a recyclable heterogeneous catalyst is often the long-term objective.[2][9]

Q4: Can increasing the catalyst loading always improve my reaction yield?

A4: Not necessarily. While increasing the catalyst amount from a low level will generally increase the reaction rate and yield, there is a point of diminishing returns.[16][17] Beyond an optimal loading, several negative effects can occur:

  • No Further Improvement: The reaction may reach a plateau where the catalyst is no longer the limiting factor.[11][12] At this point, adding more catalyst does not increase the yield.[18]

  • Increased Side Reactions: Excessive catalyst can lead to the formation of unwanted byproducts, thereby reducing the selectivity and overall yield of the desired coumarin.[16][17][19]

  • Economic and Environmental Costs: Using more catalyst than necessary increases costs and the environmental burden of the process.[8]

Systematic optimization is crucial to identify the sweet spot that balances reaction rate, yield, and selectivity.[16]

Troubleshooting Guide: Common Issues in Catalyst Loading

This section provides a structured approach to diagnosing and solving common problems encountered during the optimization of catalyst loading for coumarin synthesis.

Issue 1: Low or No Product Yield

A low yield is one of the most frequent challenges. The following decision tree can help diagnose the root cause.

LowYield_Troubleshooting Start Start: Low/No Yield CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckLoading Is Catalyst Loading Sufficient? CheckCatalyst->CheckLoading Yes Solution_Catalyst Solution: - Verify catalyst (new batch, check hydration state). - Consider a different catalyst. CheckCatalyst->Solution_Catalyst No CheckConditions Are Reaction Conditions (Temp, Time, Solvent) Optimal? CheckLoading->CheckConditions Yes Solution_Loading Solution: - Increase loading systematically (e.g., 5, 10, 15 mol%). - Monitor reaction progress (TLC, HPLC). CheckLoading->Solution_Loading No CheckPurity Are Starting Materials Pure? CheckConditions->CheckPurity Yes Solution_Conditions Solution: - Optimize temperature and reaction time. - Screen different solvents. CheckConditions->Solution_Conditions No SideReactions Are Side Reactions Occurring? CheckPurity->SideReactions Yes Solution_Purity Solution: - Purify reactants. - Use anhydrous conditions if needed. CheckPurity->Solution_Purity No Solution_SideReactions Solution: - Lower temperature. - Decrease catalyst loading. - Change catalyst to improve selectivity. SideReactions->Solution_SideReactions Yes

Caption: Troubleshooting workflow for low yield.

Causality and Deeper Insights:
  • Catalyst Inactivity: Catalysts can be old, improperly stored, or sensitive to moisture.[20] For example, the hydration state of Lewis acids like FeCl₃ (anhydrous vs. hexahydrate) can significantly impact their activity.[21] Always ensure you are using the form specified in the literature protocol.

  • Insufficient Loading: The reaction may simply need more catalytic sites to proceed at a reasonable rate. Insufficient loading can lead to incomplete reactions, especially if the reaction time is also limited.[16][20]

  • Sub-optimal Conditions: Catalyst performance is intrinsically linked to reaction conditions. A catalyst that works well at 120°C may be ineffective at 80°C.[9] Similarly, the choice of solvent can dramatically affect catalyst activity and solubility.[21]

  • Impure Reactants: Impurities in starting materials can act as catalyst poisons, binding to active sites and inhibiting the reaction.[20][22]

Issue 2: Poor Selectivity and Formation of Byproducts

High conversion of starting material but a low yield of the desired coumarin points to selectivity issues.

Table 1: Troubleshooting Poor Selectivity

Symptom Potential Cause Recommended Action Scientific Rationale
Multiple spots on TLC/peaks in HPLCCatalyst loading is too high. Systematically decrease catalyst loading (e.g., from 10 mol% to 5 mol% and 2 mol%).Excess catalyst can promote undesired side reactions, such as polymerization or the formation of isomers.[16][19] Reducing the catalyst concentration can favor the desired reaction pathway.
Formation of a specific, known byproductReaction temperature is too high. Lower the reaction temperature in increments of 10-20°C.The activation energy for the desired reaction may be lower than that for the side reaction. Lowering the temperature can therefore kinetically favor the formation of the coumarin.
Byproduct formation is rapidCatalyst is too active/non-selective. Screen alternative catalysts. For acid-catalyzed reactions, try a milder Lewis acid or a solid acid catalyst. For base-catalyzed reactions, try a bulkier or weaker base.Different catalysts have different electronic and steric properties, which can influence which reaction pathway is favored.[8] A less reactive catalyst may provide the desired product more cleanly.
Inconsistent results between batchesCatalyst deactivation or poisoning. For heterogeneous catalysts, test recyclability. For all catalysts, ensure starting materials are of consistent purity and the reaction is protected from air/moisture if necessary.Poisons in the feedstock can block active sites.[22] For solid catalysts, the active sites can also be blocked by carbon deposits (coking) or undergo structural changes (sintering) over time.[22]
Issue 3: Difficulty with Heterogeneous Catalyst Separation or Recycling

While advantageous, solid catalysts can present their own challenges.

  • Fine Particles Passing Through Filter: If your catalyst is a very fine powder, it may pass through standard filter paper.

    • Solution: Use a Celite® pad for filtration or centrifuge the reaction mixture and decant the supernatant.

  • Decreased Activity Upon Recycling: A drop in yield after the first cycle is a common sign of catalyst deactivation.

    • Diagnosis: The cause could be poisoning, coking, or leaching of the active species from the support.[22]

    • Solution:

      • Washing: Wash the recovered catalyst with a solvent to remove adsorbed impurities.

      • Calcination: For robust inorganic catalysts, heating at high temperatures can sometimes burn off carbonaceous deposits (coking) and regenerate the active sites.

      • Analysis: Use techniques like ICP-AES to test the filtrate for leached metal, which would indicate the catalyst is not stable under the reaction conditions.

Experimental Protocols & Workflows

Protocol 1: Systematic Optimization of Catalyst Loading

This protocol outlines a standard workflow for determining the optimal catalyst loading for a Pechmann condensation reaction.

Model Reaction: Resorcinol + Ethyl Acetoacetate → 7-hydroxy-4-methylcoumarin

  • Setup: In a series of identical reaction vessels, add resorcinol (1.0 mmol) and ethyl acetoacetate (1.1 mmol).

  • Catalyst Addition: To each vessel, add the catalyst at varying loadings. A good range to screen is 2.5, 5.0, 7.5, 10.0, and 15.0 mol%. Also, include a control reaction with no catalyst.[9][11]

  • Reaction: Heat all reactions at the same temperature (e.g., 120°C) under identical stirring conditions for a set amount of time (e.g., 2 hours).[9]

  • Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction and analyze by Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of starting material and formation of the product.

  • Workup: After the set time, cool the reactions, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer and concentrate it under reduced pressure.

  • Analysis: Purify the crude product (e.g., by recrystallization or column chromatography) and calculate the isolated yield for each catalyst loading.

Caption: Workflow for catalyst loading optimization.

Data Presentation Example

The results of the optimization experiment can be summarized in a table for clear comparison.

Table 2: Example Data for Catalyst Loading Optimization of Zn₀.₉₂₅Ti₀.₀₇₅O in Pechmann Condensation

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
15567
210388
315388
Data adapted from a study on a novel heterogeneous catalyst.[11][12]

This data clearly shows that 10 mol% is the optimal loading, as increasing it to 15 mol% provides no additional benefit.[11][12]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Coumestan Synthesis.
  • Jadhav, S. D., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. Available at: [Link]

  • Jadhav, S. D., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. Available at: [Link]

  • Sharma, G., et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. Available at: [Link]

  • de la Osa, A. R., et al. (2018). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Effect of catalyst loading on the yield of 4-methylcoumarin. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yield in 4-Hydroxycoumarin synthesis.
  • ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions. Retrieved from [Link]

  • Navale, D. S., et al. (n.d.). Recent advances in novel catalytic synthetic methodologies towards the construction of the coumarin nucleus. Arkat USA. Available at: [Link]

  • Molnar, M., et al. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. IntechOpen. Available at: [Link]

  • Sridharan, V. (2020). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. MDPI. Available at: [Link]

  • Benchchem. (n.d.). Application Note: Knoevenagel Condensation for Coumarin Synthesis.
  • Vekariya, R. H., & Patel, H. D. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications. Available at: [Link]

  • Encyclopedia.pub. (n.d.). Synthesis of the Coumarin Core. Retrieved from [Link]

  • ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Greener coumarin synthesis by Knoevenagel condensation using biodegradable choline chloride. Retrieved from [Link]

  • AIP Publishing. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. Available at: [Link]

  • ResearchGate. (n.d.). A practical and inexpensive synthesis of coumarins. Retrieved from [Link]

  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 5,7,8-Trimethoxycoumarin.
  • MDPI. (2021). Copper-Catalyzed Synthesis of Coumarins. A Mini-Review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Coumarins. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of coumarin by Pechman reaction -A Review. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Available at: [Link]

  • Unknown. (n.d.). Homogeneous vs Heterogeneous Catalysts.
  • Chemistry For Everyone. (2025). How Do You Pick The Optimal Catalyst For A Reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Real-Time Raman Monitoring During Coumarins Synthesis via Pechmann Condensation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. Retrieved from [Link]

  • Quora. (2019). What are the main advantages and disadvantages of homogenous and heterogeneous catalytic processes?. Retrieved from [Link]

  • Sharma, G., et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). ADVANTAGES AND DISADVANTAGES OF HOMOGENEOUS AND HETEROGENEOUS CATALYSTS. Retrieved from [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (n.d.). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]

  • ACS Publications. (2021). Determination of the Minimum Catalyst Amount in the Design of Catalytic Distillation Columns. Available at: [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Available at: [Link]

  • Chemistry For Everyone. (2025). What Is Catalyst Deactivation?. Retrieved from [Link]

  • ResearchGate. (n.d.). A solvent-free synthesis of coumarins via Pechmann condensation using heterogeneous catalyst. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. Retrieved from [Link]

  • Scribd. (n.d.). Catalyst Loading Method. Retrieved from [Link]

  • MDPI. (2023). Photocatalytic Synthesis of Coumarin Derivatives Using Visible-Light-Responsive Strawberry Dye-Sensitized Titanium Dioxide Nanoparticles. Available at: [Link]

  • National Institutes of Health. (n.d.). Nanomaterial-Based Sensors for Coumarin Detection. Retrieved from [Link]

Sources

"preventing decomposition of Ethyl 7-bromo-2-oxochromene-3-carboxylate during storage"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability During Storage and Experimentation

Welcome to the Technical Support Center for Ethyl 7-bromo-2-oxochromene-3-carboxylate. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your research compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you prevent the decomposition of Ethyl 7-bromo-2-oxochromene-3-carboxylate during storage and handling.

Understanding the Molecule: Key Stability Considerations

Ethyl 7-bromo-2-oxochromene-3-carboxylate is a functionalized coumarin derivative. Its stability is primarily influenced by the inherent reactivity of the coumarin lactone ring, the ethyl ester group, and the bromo-substituent on the aromatic ring. The principal degradation pathways to be aware of are hydrolysis and photodegradation .

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Ethyl 7-bromo-2-oxochromene-3-carboxylate?

For long-term stability, the solid compound should be stored in a cool, dark, and dry environment.[1] A standard laboratory freezer at -20°C is recommended for prolonged storage. The container should be tightly sealed to prevent moisture ingress. For shorter periods, refrigeration at 2-8°C is also acceptable.

Q2: I've dissolved the compound in a solvent. How should I store the solution?

Solutions are generally less stable than the solid form. The optimal storage conditions for solutions depend on the solvent used. For most common organic solvents like DMSO or ethanol, it is advisable to store aliquots in tightly sealed amber vials at -20°C for short-term use (up to one month) and at -80°C for longer-term storage (up to six months). Avoid repeated freeze-thaw cycles.

Q3: I've noticed a decrease in the purity of my compound over time, even when stored as a solid. What could be the cause?

If the compound is stored in a tightly sealed container in the dark at the recommended temperature, degradation should be minimal. However, if the container is not properly sealed, the compound can slowly hydrolyze due to atmospheric moisture. Another possibility is exposure to incompatible vapors in the storage area. Ensure the container is well-sealed and stored away from acidic or basic reagents.

Q4: Can the pH of my experimental buffer affect the stability of the compound?

Absolutely. The lactone ring of the coumarin core is susceptible to hydrolysis, a process that is significantly accelerated under basic (high pH) conditions.[1] This hydrolysis opens the lactone ring to form the corresponding coumarinic acid salt. Therefore, it is crucial to maintain a neutral or slightly acidic pH in your aqueous solutions unless your experimental protocol specifically requires basic conditions.

Q5: Is Ethyl 7-bromo-2-oxochromene-3-carboxylate sensitive to light?

Yes, coumarin derivatives are known to be photosensitive and can undergo photodegradation upon exposure to light, especially UV radiation.[1] This can lead to the formation of various byproducts and a loss of purity. Always handle the compound and its solutions in a subdued light environment and store them in light-protecting containers such as amber vials or by wrapping the container with aluminum foil.

Troubleshooting Guide: Identifying and Preventing Decomposition

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Issue 1: Unexpected Peaks in HPLC Analysis

Observation: Your HPLC chromatogram shows new, unexpected peaks that were not present in the initial analysis of the compound.

Potential Cause: This is a strong indicator of degradation. The new peaks likely correspond to decomposition products.

Troubleshooting Steps:

  • Analyze the Degradation Products: If your system is connected to a mass spectrometer (LC-MS), analyze the mass of the new peaks.

    • An increase in mass corresponding to the addition of a water molecule (18 Da) may suggest hydrolysis of the ester or lactone.

    • Fragmentation patterns can provide further clues about the structure of the degradants.

  • Review Storage and Handling Procedures:

    • Temperature: Was the compound or solution stored at the recommended temperature?

    • Light Exposure: Was the material protected from light during storage and handling?

    • Moisture: Was the container tightly sealed? Could the solvent have absorbed water?

    • pH: If in an aqueous solution, was the pH controlled?

Preventative Measures:

  • Strictly adhere to the recommended storage conditions.

  • Prepare fresh solutions for critical experiments.

  • Use high-purity, dry solvents.

Issue 2: Loss of Compound Potency or Activity

Observation: You observe a diminished biological or chemical activity of your compound in your assays.

Potential Cause: The active compound has likely degraded, reducing its effective concentration.

Troubleshooting Steps:

  • Confirm Purity: Re-analyze the purity of your stock compound or solution using a reliable analytical method like HPLC-UV.

  • Perform a Forced Degradation Study (Simplified): To understand the lability of your compound under your experimental conditions, you can perform a simplified forced degradation study. This involves intentionally exposing small aliquots of your compound to stress conditions (e.g., acidic, basic, oxidative, high temperature, and light exposure) and analyzing the resulting solutions by HPLC. This can help identify the specific conditions that are causing the degradation.

Experimental Protocol: Simplified Forced Degradation Study

  • Prepare a stock solution of Ethyl 7-bromo-2-oxochromene-3-carboxylate in a suitable solvent (e.g., acetonitrile or ethanol).

  • Aliquot the stock solution into five separate amber vials.

  • Treat the aliquots as follows:

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Heat at 60°C.

    • Photolytic: Expose to a UV lamp or direct sunlight.

  • Incubate the samples for a defined period (e.g., 24 hours).

  • Analyze all samples, including an untreated control, by HPLC-UV to observe the extent of degradation.

This study will reveal the compound's vulnerabilities and guide you in designing more robust experimental protocols.

Visualizing Decomposition Pathways

To better understand the potential degradation mechanisms, the following diagrams illustrate the key pathways.

Hydrolysis Pathway

Hydrolysis Compound Ethyl 7-bromo-2-oxochromene-3-carboxylate Intermediate Ring-Opened Intermediate (Coumarinic Acid Ester) Compound->Intermediate Lactone Hydrolysis (OH⁻ catalysis) Product1 7-bromo-2-oxochromene-3-carboxylic acid (Lactone Intact, Ester Hydrolyzed) Compound->Product1 Ester Hydrolysis (Acid/Base catalysis) Product2 Ring-Opened Dicarboxylic Acid Salt (Lactone and Ester Hydrolyzed) Intermediate->Product2 Ester Hydrolysis

Photodegradation Workflow

Photodegradation Start Compound Exposed to Light (UV or Broad Spectrum) Excitation Excited State Molecule Start->Excitation Pathway1 Debromination Excitation->Pathway1 Pathway2 Dimerization/Polymerization Excitation->Pathway2 Pathway3 Ring Cleavage/Rearrangement Excitation->Pathway3 Products Mixture of Photoproducts Pathway1->Products Pathway2->Products Pathway3->Products

Data Summary: Recommended Storage Conditions

Form Condition Temperature Duration Container
Solid Long-term-20°C> 1 yearTightly sealed, opaque
Short-term2-8°C< 1 yearTightly sealed, opaque
Solution Long-term-80°CUp to 6 monthsTightly sealed, amber vial
Short-term-20°CUp to 1 monthTightly sealed, amber vial

Chemical Incompatibility

To prevent accidental degradation, avoid storing or mixing Ethyl 7-bromo-2-oxochromene-3-carboxylate with the following classes of chemicals:

  • Strong Bases: (e.g., Sodium Hydroxide, Potassium Hydroxide) - Will catalyze rapid hydrolysis of the lactone and ester.

  • Strong Acids: (e.g., Hydrochloric Acid, Sulfuric Acid) - Can promote hydrolysis, although generally at a slower rate than strong bases.

  • Strong Oxidizing Agents: (e.g., Hydrogen Peroxide, Perchlorates) - May lead to oxidative degradation of the coumarin ring.

  • Strong Reducing Agents: Potential for reaction with the bromo-substituent.

Always consult the Safety Data Sheet (SDS) for your specific product and any other reagents in your workflow for a comprehensive list of incompatibilities.

References

  • Dragojević, S., et al. (2011). Determination of aqueous stability and degradation products of series of coumarin dimers. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 37-47. Available at: [Link]

  • McClelland, R. A., et al. (1985). The hydrolysis of coumarin diethyl acetal and the lactonization of coumarinic acid ethyl ester. The partitioning of tetrahedral intermediates generated from independent sources. Canadian Journal of Chemistry, 63(3), 763-770. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27. Available at: [Link]

  • Gao, W., et al. (2020). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 25(21), 5183. Available at: [Link]

  • Emory University Environmental Health and Safety Office. INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Anticoagulant Activity of Novel Ethyl 7-bromo-2-oxochromene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticoagulant potential of novel Ethyl 7-bromo-2-oxochromene-3-carboxylate derivatives. We will objectively compare the proposed mechanism and validation workflow for these compounds against established anticoagulants, supported by detailed experimental protocols and a robust comparative analysis structure.

Introduction: The Unmet Need for Novel Anticoagulants

Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and stroke, remain a leading cause of morbidity and mortality worldwide. While existing anticoagulants like warfarin, heparin, and Direct Oral Anticoagulants (DOACs) are effective, they possess limitations such as a narrow therapeutic window, significant food-drug interactions (warfarin), parenteral administration requirements (heparin), and the risk of major bleeding events.[1][2][3]

Coumarins, a class of benzopyranone compounds, have long been a cornerstone of oral anticoagulant therapy, with warfarin being a prominent example.[4][5] Their mechanism, which involves the antagonism of Vitamin K, is well-understood.[6][7] The synthesis of novel coumarin derivatives, such as those based on the Ethyl 7-bromo-2-oxochromene-3-carboxylate scaffold, offers the potential for developing next-generation anticoagulants with improved efficacy, safety, and pharmacokinetic profiles.[8][9] This guide outlines the critical validation pathway for these promising new chemical entities.

Part 1: Mechanisms of Action - A Comparative Overview

Understanding the mechanism of action is fundamental to drug development. The anticoagulant effect of the target derivatives is hypothesized to function via Vitamin K antagonism, similar to other coumarins. Below, we compare this proposed mechanism to those of benchmark anticoagulants, illustrating their intervention points within the coagulation cascade.

The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[10][11]

Caption: The Coagulation Cascade and Anticoagulant Intervention Points.

  • Ethyl 7-bromo-2-oxochromene-3-carboxylate Derivatives (Proposed): Like warfarin, these compounds are expected to act as Vitamin K antagonists. They likely inhibit the enzyme Vitamin K epoxide reductase (VKOR), which is essential for recycling Vitamin K.[7] This prevents the gamma-carboxylation and activation of several clotting factors, primarily Factors II (Prothrombin), VII, IX, and X.[1][5][6] The primary impact would be on the extrinsic pathway, leading to a prolonged Prothrombin Time (PT).

  • Warfarin (Coumadin): The benchmark Vitamin K antagonist. It inhibits VKOR, reducing the synthesis of active Factors II, VII, IX, and X.[12][13][14] Its effect is monitored using the PT/INR test.[10]

  • Heparin: An injectable anticoagulant that works by binding to and potentiating the activity of antithrombin III, a natural inhibitor of coagulation.[15] This complex rapidly inactivates thrombin (Factor IIa) and Factor Xa, affecting both the intrinsic and common pathways.[16][17][18] Its effect is monitored using the activated Partial Thromboplastin Time (aPTT) assay.[19]

  • Apixaban (Eliquis): A direct oral anticoagulant (DOAC) that acts as a highly selective, reversible, and direct inhibitor of Factor Xa.[20][21] By inhibiting Factor Xa at a critical juncture in the common pathway, it prevents the conversion of prothrombin to thrombin, thereby reducing clot formation.[22][23]

Part 2: Experimental Design for In Vitro Validation

A robust and logical experimental workflow is crucial for validating the anticoagulant activity of the novel derivatives. The following workflow ensures a systematic evaluation, starting from the preparation of the test compounds to a multi-assay analysis of their effects on plasma coagulation.

Caption: In Vitro Anticoagulant Validation Workflow.

Detailed Experimental Protocols

The following protocols describe the standard coagulation assays used to determine the anticoagulant effects of the test compounds.

Causality Behind Experimental Choices:

  • Plasma Source: Pooled normal human plasma is used to average out individual variations in coagulation factor levels, providing a standardized and reproducible baseline.

  • Anticoagulant: 3.2% sodium citrate is the standard anticoagulant for coagulation testing. It works by chelating calcium, a necessary cofactor for multiple steps in the cascade, thereby reversibly halting coagulation until calcium is re-added during the assay.

  • Temperature: All incubations and measurements are performed at 37°C to mimic physiological body temperature, ensuring optimal enzyme kinetics for the coagulation factors.[11]

Protocol 1: Prothrombin Time (PT) Assay

This assay evaluates the integrity of the extrinsic and common coagulation pathways (Factors VII, X, V, II, and I).[10] It is the primary assay for monitoring warfarin therapy and is expected to be highly sensitive to the novel coumarin derivatives.

  • Reagent Preparation: Pre-warm Platelet-Poor Plasma (PPP), PT reagent (containing tissue factor/thromboplastin and calcium), and test compounds to 37°C.

  • Incubation: Pipette 50 µL of PPP into a pre-warmed coagulometer cuvette.

  • Compound Addition: Add 5 µL of the test derivative (at various concentrations) or control (warfarin, vehicle) to the PPP and incubate for 3 minutes at 37°C.

  • Initiation of Clotting: Dispense 100 µL of the pre-warmed PT reagent into the cuvette to start the reaction.

  • Measurement: The automated coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.

Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the intrinsic and common pathways (Factors XII, XI, IX, VIII, X, V, II, and I).[11][19] It is primarily used for monitoring heparin therapy but provides crucial information on the selectivity of the test compounds.[24]

  • Reagent Preparation: Pre-warm PPP, aPTT reagent (containing a contact activator and phospholipids), 0.025 M calcium chloride (CaCl₂), and test compounds to 37°C.

  • Incubation: Pipette 50 µL of PPP into a pre-warmed coagulometer cuvette.

  • Compound & Reagent Addition: Add 5 µL of the test derivative or control, followed by 50 µL of the aPTT reagent. Incubate the mixture for 5 minutes at 37°C to allow for optimal activation of the contact factors.

  • Initiation of Clotting: Dispense 50 µL of pre-warmed CaCl₂ into the cuvette to initiate the coagulation cascade.

  • Measurement: The coagulometer will record the time in seconds for a fibrin clot to form.

Protocol 3: Thrombin Time (TT) Assay

This assay specifically evaluates the final step of the coagulation pathway: the conversion of fibrinogen to fibrin by thrombin. It is highly sensitive to the presence of thrombin inhibitors like heparin.

  • Reagent Preparation: Pre-warm PPP, thrombin reagent (a known, low concentration of bovine or human thrombin), and test compounds to 37°C.

  • Incubation: Pipette 100 µL of PPP into a pre-warmed coagulometer cuvette.

  • Compound Addition: Add 10 µL of the test derivative or control and incubate for 2 minutes at 37°C.

  • Initiation of Clotting: Dispense 50 µL of the pre-warmed thrombin reagent into the cuvette.

  • Measurement: Record the time in seconds for clot formation.

Part 3: Comparative Data Analysis and Interpretation

The data obtained from the coagulation assays should be systematically organized to allow for a direct comparison between the novel derivatives and established anticoagulants. The following table presents a template with hypothetical data to illustrate the expected outcomes.

Table 1: Comparative In Vitro Anticoagulant Activity

CompoundConcentration (µM)PT (seconds)aPTT (seconds)TT (seconds)Primary Target Pathway(s)
Vehicle Control (DMSO) N/A12.530.216.5None
Ethyl 7-bromo-.. (Derivative X) 1025.834.117.0Extrinsic & Common
Warfarin 1024.533.516.8Extrinsic & Common
Heparin 1 (U/mL)15.175.6>120Intrinsic & Common
Apixaban 118.245.317.2Common (Factor Xa)

Interpreting the Results:

  • Derivative X & Warfarin: The hypothetical data shows that both Derivative X and Warfarin significantly prolong the PT while having only a minor effect on the aPTT and no effect on the TT. This profile is characteristic of Vitamin K antagonists that primarily inhibit the synthesis of Factor VII, the key initiator of the extrinsic pathway.[10] The similar potency at 10 µM suggests the novel derivative is a viable candidate.

  • Heparin: As expected, heparin dramatically prolongs the aPTT and TT due to its potent, antithrombin-mediated inhibition of Factor IIa (thrombin) and upstream intrinsic pathway factors.[16][19] Its minimal effect on the PT in this context highlights the assay's relative insensitivity to thrombin inhibition compared to Factor VII deficiency.

  • Apixaban: The direct Factor Xa inhibitor shows a moderate prolongation of both PT and aPTT, as Factor Xa is the convergence point of both pathways.[20][22] The lack of effect on the TT confirms its mechanism does not involve direct thrombin inhibition.[21]

Conclusion and Future Directions

This guide provides a foundational methodology for validating the anticoagulant activity of Ethyl 7-bromo-2-oxochromene-3-carboxylate derivatives. The proposed workflow, centered on established coagulation assays, allows for a direct and objective comparison against benchmark drugs, enabling a clear interpretation of the novel compound's mechanism of action and potency.

Based on the hypothetical results, a derivative that demonstrates a warfarin-like profile (significant PT prolongation) warrants further investigation. The subsequent steps in the drug development pipeline would include:

  • Dose-Response Studies: To determine the IC50 values (the concentration required to double the baseline clotting time) for more precise potency comparison.

  • In Vivo Efficacy Studies: Using animal models of thrombosis to confirm the antithrombotic effects in a physiological setting.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and correlate them with its anticoagulant effect over time.

  • Safety and Toxicology Studies: To evaluate potential off-target effects and determine the therapeutic window, with a critical focus on bleeding risk compared to warfarin.

By following this structured, evidence-based approach, researchers can effectively validate the therapeutic potential of this promising new class of coumarin derivatives.

References

  • Hirsh, J., & Raschke, R. (2004). Mechanism of Action and Pharmacology of Unfractionated Heparin. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • GoodRx. (2025). Heparin Mechanism of Action: How Does Heparin Work?. GoodRx Health. [Link]

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  • Patel, J. P., & Roberts, L. N. (2024). Apixaban. In StatPearls. StatPearls Publishing. [Link]

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  • Dr.Oracle. (2025). What is the mechanism of action of Heparin (unfractionated heparin)?. [Link]

  • Domingo, F. S., et al. (n.d.). Mechanism of action of apixaban. ResearchGate. [Link]

  • Reddy, C. S., & Raju, K. (n.d.). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • Al-Awad, Z. M., et al. (2020). Synthesis and Pharmacological Evaluation of Novel Coumarin Derivatives. ResearchGate. [Link]

  • Siemens Healthineers. (n.d.). PT and aPTT. [Link]

  • Gąsior-Głogowska, M., et al. (2019). Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. Molecules. [Link]

  • Chen, Y., et al. (2022). Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. International Journal of Molecular Sciences. [Link]

  • Science.gov. (n.d.). coumarin anticoagulant drugs: Topics. [Link]

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The Heavy-Atom Effect in Action: A Comparative Analysis of Fluorescence Quantum Yield in Brominated vs. Non-Brominated Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Grasping the nuances of fluorophore performance is paramount for researchers in drug development and cellular imaging. Coumarin and its derivatives stand as a cornerstone class of fluorescent probes, valued for their bright emissions and sensitivity to their microenvironment. However, strategic molecular modifications can dramatically alter their photophysical properties. This guide offers a deep dive into the comparative fluorescence quantum yield of brominated versus non-brominated coumarins, underpinned by experimental data and the foundational principles of photochemistry.

Introduction: The Allure of Coumarins and the Impact of Halogenation

Coumarins are a class of organic compounds known for their significant electro-optical properties, including high fluorescence quantum yields (Φf), which makes them exceptional candidates for fluorescent labeling and sensing applications. The fluorescence quantum yield, a measure of a fluorophore's efficiency, is defined as the ratio of photons emitted to photons absorbed. A high quantum yield is a hallmark of a bright and sensitive fluorescent probe.

The introduction of a heavy atom, such as bromine, into the coumarin scaffold can profoundly influence its excited-state dynamics. This phenomenon, known as the "heavy-atom effect," provides a powerful tool for modulating the photophysical behavior of fluorophores. This guide will explore the causal relationship between bromination and the fluorescence quantum yield of coumarins, providing researchers with the insights needed to select or design probes with tailored characteristics.

The Heavy-Atom Effect: A Double-Edged Sword for Fluorescence

At the heart of the observed differences in fluorescence between non-brominated and brominated coumarins lies the heavy-atom effect. Upon absorption of a photon, a fluorescent molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state through several pathways, including the emission of a photon (fluorescence) or non-radiative decay processes.

One crucial non-radiative pathway is intersystem crossing (ISC), a transition from the excited singlet state (S₁) to an excited triplet state (T₁). The presence of a heavy atom like bromine, with its large electron cloud and strong spin-orbit coupling, significantly enhances the rate of intersystem crossing.[1][2] This increased efficiency of ISC provides an alternative de-excitation pathway that directly competes with fluorescence. Consequently, the population of molecules returning to the ground state via fluorescence is diminished, leading to a lower fluorescence quantum yield.

The following diagram illustrates the photophysical pathways in both non-brominated and brominated coumarins, highlighting the role of the heavy atom in promoting intersystem crossing.

Photophysical Pathways of Coumarin Derivatives cluster_0 Non-Brominated Coumarin cluster_1 Brominated Coumarin S0_nb S₀ S1_nb S₁ S0_nb->S1_nb Absorption S1_nb->S0_nb Fluorescence (High Φf) T1_nb T₁ S1_nb->T1_nb ISC (Slow) T1_nb->S0_nb Phosphorescence / Non-radiative S0_b S₀ S1_b S₁ S0_b->S1_b Absorption S1_b->S0_b Fluorescence (Low Φf) T1_b T₁ S1_b->T1_b ISC (Fast - Heavy Atom Effect) T1_b->S0_b Phosphorescence / Non-radiative

Caption: Photophysical de-excitation pathways for non-brominated and brominated coumarins.

Quantitative Comparison: Fluorescence Quantum Yield Data

The theoretical underpinning of the heavy-atom effect is borne out by experimental data. While a comprehensive dataset comparing a wide range of simple brominated coumarins to their non-brominated parent compounds under identical conditions is dispersed throughout the literature, the general trend is consistently observed. For instance, studies on more complex coumarin derivatives designed as fluorescent probes have demonstrated significant quenching of fluorescence upon introduction of bromine.[1][3]

For example, a series of turn-on fluorescent probes with a halogen acetyl amide at the 3-position of coumarin derivatives showed that fluorescence was efficiently quenched by heavy halogen atoms like bromine and iodine, but not by chlorine.[1] Similarly, the synthesis and study of 6-bromo-substituted 7-diethylaminocoumarin-3-carboxamide derivatives revealed low fluorescence quantum yields.[3]

To provide a clearer picture, the following table summarizes representative fluorescence quantum yield data for a non-brominated coumarin and illustrates the expected trend for a brominated analogue based on the principles of the heavy-atom effect.

CompoundSolventExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φf)Reference
Coumarin 6Ethanol4595050.78[4]
6-Bromocoumarin DerivativeVariesVariesVariesSignificantly < 0.78 (Expected)[3]

Note: The quantum yield of fluorescent dyes can be highly dependent on the solvent and specific substitutions on the coumarin core. The data presented is for comparative illustration.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a test compound relative to a standard with a known quantum yield.[5]

Materials and Instrumentation:
  • Fluorophore of Interest: Brominated and non-brominated coumarin derivatives.

  • Reference Standard: A well-characterized fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the test compounds (e.g., Coumarin 153 in ethanol, Φf = 0.53; Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[5]

  • Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble and stable.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Spectrofluorometer: To measure the fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length.

Step-by-Step Methodology:
  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and the reference standard in the chosen solvent.

  • Preparation of Dilute Solutions: Prepare a series of dilute solutions of both the test compounds and the reference standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • For both the reference standard and the test sample, plot the integrated fluorescence intensity versus the corresponding absorbance.

    • The slope of the resulting linear plot is the gradient (Grad).

    • Calculate the fluorescence quantum yield of the unknown sample (Φx) using the following equation:

      Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

      Where:

      • Φₛₜ is the quantum yield of the reference standard.

      • Gradₓ and Gradₛₜ are the gradients of the plots for the sample and the standard, respectively.

      • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and the standard. If the same solvent is used, this term becomes 1.

The following diagram outlines the workflow for this experimental procedure.

Workflow for Relative Quantum Yield Determination A Prepare Stock Solutions (Sample & Standard) B Prepare Series of Dilutions (Abs < 0.1) A->B C Measure Absorbance at λex B->C D Measure Fluorescence Emission at λex B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Calculate Gradients (Grad_x, Grad_st) F->G H Calculate Quantum Yield (Φx) G->H

Sources

The Influence of C-7 Substitution on the Bioactivity of 2-Oxochromene-3-Carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The 2-oxochromene, or coumarin, scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and its versatile pharmacological profile.[1] Within this privileged structure, modifications at the C-3 and C-7 positions have been extensively explored to modulate biological activity. This guide provides an in-depth comparison of 7-substituted-2-oxochromene-3-carboxylate derivatives, elucidating the structure-activity relationships (SAR) that govern their therapeutic potential. We will delve into the synthetic rationale, compare experimental data across different biological assays, and provide detailed protocols for key experimental workflows, offering researchers a comprehensive resource for designing next-generation coumarin-based agents.

The Core Scaffold: Strategic Importance of C-7 and C-3 Positions

The coumarin nucleus, a benzopyrone structure, serves as an excellent molecular framework. The 3-carboxylate group is crucial, often involved in key interactions with biological targets. However, it is the substituent at the 7-position that frequently dictates the compound's overall potency, selectivity, and even its mode of action.[2] The electronic and steric properties of the 7-substituent can profoundly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target enzymes or receptors.

Synthetic Strategy: Knoevenagel Condensation

The synthesis of 7-substituted-2-oxochromene-3-carboxylates is commonly achieved through a Knoevenagel condensation of a 7-substituted-2-hydroxybenzaldehyde with a malonic acid derivative, followed by esterification or amidation. This robust and versatile method allows for the introduction of a wide array of substituents at the 7-position.

Generalized Synthetic Workflow

Synthesis_Workflow Start 7-Substituted Salicylaldehyde Condensation Knoevenagel Condensation (Reflux) Start->Condensation Reagent Diethyl Malonate Reagent->Condensation Base Piperidine/Acetic Acid in Ethanol Base->Condensation Intermediate Ethyl 7-Substituted-2-oxochromene-3-carboxylate Condensation->Intermediate Hydrolysis Alkaline Hydrolysis (e.g., NaOH/Ethanol) Intermediate->Hydrolysis Product 7-Substituted-2-oxochromene-3-carboxylic Acid Hydrolysis->Product

Caption: Generalized synthesis of 7-substituted-2-oxochromene-3-carboxylates.

Experimental Protocol: Synthesis of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate

This protocol exemplifies the synthesis of a 7-amino substituted derivative.

  • Reaction Setup: To a solution of 4-(diethylamino)-2-hydroxybenzaldehyde (6.9 mmol) in 100 mL of ethanol, add diethyl malonate (10.35 mmol).[3]

  • Catalyst Addition: Add piperidine (20.8 mmol) and two drops of glacial acetic acid to the mixture. Piperidine acts as a basic catalyst to facilitate the condensation.[3]

  • Condensation: Reflux the reaction mixture under a nitrogen atmosphere for 12 hours. The inert atmosphere prevents potential oxidation of the starting materials and products.[3]

  • Work-up: After cooling, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate:dichloromethane) to yield the pure ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.[3]

Comparative Analysis of Biological Activities

The nature of the substituent at the C-7 position dramatically influences the biological profile of 2-oxochromene-3-carboxylates. Here, we compare the effects of different 7-substituents on anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data from the literature.

Anticancer Activity

Coumarin derivatives have shown significant potential as anticancer agents, often acting through apoptosis induction and cell cycle arrest.[1] The substituent at the 7-position plays a critical role in modulating this cytotoxicity.

Structure-Activity Relationship Insights:

  • Hydroxy and Methoxy Groups: The presence of a 7-hydroxy or 7-methoxy group is a common feature in many biologically active coumarins.[4][5] These groups can participate in hydrogen bonding with target proteins.

  • Amino Groups: Derivatives with a 7-(diethylamino) group have been reported as potent inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases and some cancers.[6]

  • Bulky Substituents: The introduction of larger, more complex moieties at the 7-position can enhance selectivity and potency. For instance, linking other heterocyclic rings or pharmacophores to the 7-position has yielded compounds with improved anticancer profiles.[2]

Comparative Cytotoxicity Data:

Compound ID7-SubstituentCell LineIC50 (µM)Reference
1 -OHRAW 264.778[7]
2 -OCH3--[5]
3 -N(C2H5)2--[8][9]
4 4-fluoro-benzamide derivative of 7-hydroxyHeLa0.75[10]
5 2,5-difluoro-benzamide derivative of 7-hydroxyHeLa0.39[10]
6 7-aza-coumarin-3-carboxamideHuTu 802.9-5.5[11]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The table aims to provide a general overview.

Antimicrobial Activity

The search for new antimicrobial agents is a global priority. 7-substituted coumarins have demonstrated promising activity against a range of bacteria and fungi.

Structure-Activity Relationship Insights:

  • 7-Hydroxy Group: The parent 7-hydroxycoumarin (umbelliferone) exhibits antimicrobial properties.[4] Its activity can be enhanced through further derivatization.

  • Impact of O-Substitution: For antifungal activity, O-substitutions at the 7-position are often essential. There is a clear relationship between the size of the introduced group and fungicidal activity.[12]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or acetate, on substituents at the 7-position can favor antifungal activity.[12]

Anti-inflammatory and Antioxidant Activity

Many 7-hydroxycoumarin derivatives exhibit significant anti-inflammatory and antioxidant effects.[4][13]

Structure-Activity Relationship Insights:

  • Free Hydroxyl Group: The free hydroxyl group at the 7-position is crucial for modulating the effector functions of human neutrophils and for scavenging reactive oxygen species. Acetylation of this hydroxyl group can suppress these biological effects.[13]

  • Substituent Influence on Bioactivity Score: In silico predictions suggest that the substituent group at the 7-position has a significant influence on the predicted antioxidant and anti-inflammatory bioactivity scores.[14]

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

MTT_Assay_Workflow A Seed cells in a 96-well plate and allow to attach overnight B Treat cells with varying concentrations of test compounds A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Living cells reduce MTT to purple formazan crystals D->E F Add solubilizing agent (e.g., DMSO, isopropanol) E->F G Measure absorbance at ~570 nm using a plate reader F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-substituted-2-oxochromene-3-carboxylate derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the compound concentration.

Conclusion

The substituent at the 7-position of the 2-oxochromene-3-carboxylate scaffold is a critical determinant of biological activity. This guide has demonstrated that strategic modifications at this position can significantly enhance potency and selectivity across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. By understanding the structure-activity relationships presented, researchers can more effectively design and synthesize novel coumarin derivatives with improved pharmacological profiles. The provided experimental protocols serve as a foundation for the robust evaluation of these promising compounds.

References

  • ResearchGate. (2023). Biologically active 7-hydroxycoumarin derivatives. J MOL STRUCT.

  • da Silva, C. R., et al. (2013). 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils. Chem Biol Interact, 206(1), 63-75.

  • Kotb, A. A., et al. (2022). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. Molecules, 27(19), 6642.

  • Mohanty, S., et al. (2014). Binding and molecular dynamics studies of 7-hydroxycoumarin derivatives with human serum albumin and its pharmacological importance. PLoS One, 9(4), e93810.

  • ResearchGate. (2023). Biologically active 7-hydroxycoumarins derived from umbelliferone.

  • Ruloff, C., et al. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1294-1298.

  • Van der Watt, E., et al. (2020). Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. Molecules, 25(22), 5468.

  • Sashidhara, K. V., et al. (2018). Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives. ChemistrySelect, 3(45), 12796-12801.

  • Ruloff, C., et al. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Macau University of Science and Technology.

  • de Oliveira, A. S., et al. (2025). Novel bioactive coumarin derivatives: structural features and predictive bioactivity evaluation. IUCrData, 10(8), x250805.

  • Al-Warhi, T., et al. (2022). Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry, 15(1), 103522.

  • Verma, V., & Kumar, S. (2022). Coumarin Derivatives: A Systematic Review Of Their Biological And Pharmacological Activities. Journal of Pharmaceutical Negative Results, 13(5), 10572-10580.

  • ChemicalBook. (n.d.). 7-(diethylaMino)-2-oxo-2H-chroMene-3-carbaldehyde synthesis.

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid....

  • de la Torre, M., & Rodriguez, J. (2021). Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation. Marine Drugs, 19(11), 606.

  • Faal, F., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653.

  • Muskinja, J., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2571.

  • Pinto, E., et al. (2015). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Pharmaceuticals, 8(3), 545-563.

  • Muskinja, J., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2571.

  • Dholariya, B. H., et al. (2016). Synthesis, evaluation and structure-activity relationship of new 3-carboxamide coumarins as FXIIa inhibitors. European Journal of Medicinal Chemistry, 113, 138-154.

  • Silva, A. M. S., et al. (2015). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Journal of Chemical Education, 92(10), 1733-1736.

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A Comparative Analysis of the Cytotoxic Potential of Ethyl 7-bromo-2-oxochromene-3-carboxylate and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the exploration of novel scaffolds with potent and selective cytotoxic activity is paramount. Coumarin derivatives have emerged as a promising class of compounds, exhibiting a wide range of pharmacological properties, including antitumor effects. This guide provides a comprehensive comparison of the cytotoxic potential of a specific coumarin derivative, Ethyl 7-bromo-2-oxochromene-3-carboxylate, with two well-established anticancer agents, Doxorubicin and Cisplatin.

Due to the limited publicly available cytotoxic data for Ethyl 7-bromo-2-oxochromene-3-carboxylate, this guide will utilize data from a structurally related brominated coumarin, 6-bromo-4-bromomethyl-7-hydroxycoumarin, to provide a representative comparison. This analysis aims to offer a framework for the evaluation of novel coumarin derivatives and to underscore the importance of direct experimental investigation.

Unraveling the Mechanisms of Cytotoxicity

The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. Understanding these pathways is crucial for rational drug design and the development of effective therapeutic strategies.

The Multifaceted Anticancer Mechanisms of Coumarins

Coumarins exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways.[1] Their diverse biological activities are influenced by the substitution patterns on the coumarin ring.[2] Key mechanisms include:

  • Induction of Apoptosis: Coumarins can trigger programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases.[2]

  • Cell Cycle Arrest: They can halt the progression of the cell cycle at different phases, preventing cancer cell proliferation.

  • Inhibition of Angiogenesis: Some coumarin derivatives have been shown to inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.

  • Enzyme Inhibition: Coumarins can target various enzymes involved in cancer progression, such as protein kinases and topoisomerases.

The presence of a bromine atom on the coumarin scaffold can enhance cytotoxic activity, a structure-activity relationship that warrants further investigation for Ethyl 7-bromo-2-oxochromene-3-carboxylate.[3]

Doxorubicin: A DNA-Damaging Anthracycline

Doxorubicin, a widely used chemotherapeutic agent, primarily functions by intercalating into DNA, thereby inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers a cascade of events culminating in apoptosis.[4] Doxorubicin's mechanism also involves the generation of reactive oxygen species (ROS), which contribute to its cytotoxic effects but also to its cardiotoxicity.[4]

Cisplatin: The Platinum-Based DNA Crosslinker

Cisplatin is a cornerstone of chemotherapy for various cancers. Its cytotoxic effect stems from its ability to form intra- and inter-strand crosslinks with DNA, distorting the DNA helix and inhibiting DNA replication and transcription. This DNA damage response ultimately leads to the activation of apoptotic pathways.[5]

Overview of the primary mechanisms of action for Coumarin Derivatives, Doxorubicin, and Cisplatin.

Comparative Cytotoxicity: A Data-Driven Analysis

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the available IC50 values for a representative brominated coumarin, Doxorubicin, and Cisplatin against various cancer cell lines. It is important to note the significant variability in reported IC50 values for Cisplatin across different studies, which can be attributed to differences in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
6-bromo-4-bromomethyl-7-hydroxycoumarin K562 (Leukemia)32.7[3]
LS180 (Colon)45.8[3]
MCF-7 (Breast)38.2[3]
Doxorubicin HepG2 (Liver)12.2[4]
TCCSUP (Bladder)12.6[4]
BFTC-905 (Bladder)2.3[4]
HeLa (Cervical)2.9[4]
MCF-7 (Breast)2.5[4]
M21 (Melanoma)2.8[4]
Cisplatin K-562 (Leukemia)~6[6]
MCF-7 (Breast)4.7 (as reference)[6]

Note: The IC50 values for 6-bromo-4-bromomethyl-7-hydroxycoumarin are provided as a representative example of a brominated coumarin. Direct experimental evaluation of Ethyl 7-bromo-2-oxochromene-3-carboxylate is necessary for a definitive comparison.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific rigor and reproducibility of cytotoxicity studies, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for three commonly used assays to evaluate the cytotoxic effects of anticancer agents.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (Ethyl 7-bromo-2-oxochromene-3-carboxylate, Doxorubicin, Cisplatin) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Workflow of the MTT cell viability assay.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture containing lactate, NAD+, and the tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released for each treatment group and calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Annexin V-FITC/PI Assay for Apoptosis Detection

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between apoptotic and necrotic cells by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. PI is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the test compounds as previously described.

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Cell Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Detection cluster_0 Experimental Workflow cluster_1 Cell Populations Start Cell Population Treatment Treat with Anticancer Agent Start->Treatment Staining Stain with Annexin V-FITC & PI Treatment->Staining FlowCytometry Analyze via Flow Cytometry Staining->FlowCytometry Live Live Cells Annexin V (-) PI (-) EarlyApoptotic Early Apoptotic Annexin V (+) PI (-) LateApoptotic Late Apoptotic/Necrotic Annexin V (+) PI (+) Necrotic Necrotic Cells Annexin V (-) PI (+)

Flowchart of the Annexin V-FITC/PI apoptosis assay.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxic potential of Ethyl 7-bromo-2-oxochromene-3-carboxylate, benchmarked against the established anticancer drugs Doxorubicin and Cisplatin. While direct experimental data for the specific coumarin derivative is currently lacking, the analysis of a structurally related brominated coumarin suggests that this class of compounds holds promise as potential anticancer agents.

The provided experimental protocols for MTT, LDH, and apoptosis assays offer a robust framework for the systematic evaluation of the cytotoxic effects and mechanisms of action of Ethyl 7-bromo-2-oxochromene-3-carboxylate. It is imperative that future research focuses on generating empirical data for this compound across a panel of cancer cell lines to accurately determine its IC50 values and elucidate its specific molecular targets. Such studies will be instrumental in validating its potential as a lead compound for the development of novel and effective cancer therapies.

References

  • Simic, M., Petkovic, M., Jovanovic, P., Jovanovic, M., & Savic, V. (2021). Fragment-type 4-azolylcoumarin derivatives with anticancer properties. Archiv der Pharmazie, 354(8), 2100082. [Link]

  • Taleb, M., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. Molecules, 28(12), 4785. [Link]

  • Kostova, I., et al. (2021). Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. International Journal of Molecular Sciences, 22(11), 5588. [Link]

  • Rashid, M., et al. (2018). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Medicinal Chemistry Research, 27(1), 127-137. [Link]

  • Shaemi, F., et al. (2024). Synergistic effects of doxorubicin and coumarin on colorectal cancer cell proliferation and EMT modulation: in silico and in vitro study. Journal of Pharmaceutical and Biomedical Analysis, 240, 115949. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Wita, C., et al. (2021). Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells. Molecules, 26(2), 383. [Link]

  • Lian, Y., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 607513. [Link]

  • Kamath, P. R., et al. (2023). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. Biomedicines, 11(12), 3192. [Link]

  • Lee, Y. J., et al. (2023). A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells. Cosmetics, 10(2), 52. [Link]

  • Ismail, M. M., et al. (2021). IC 50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate. [Link]

  • Ac, N., et al. (2021). IC 50 values (µM) of coumarin derivatives (18 compounds) on MCF-7 and... ResearchGate. [Link]

  • Ferreira, R. J., et al. (2023). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. Pharmaceuticals, 16(11), 1548. [Link]

  • Parker, R. J., et al. (1993). Comparative cytotoxicity of CI-973, cisplatin, carboplatin and tetraplatin in human ovarian carcinoma cell lines. British journal of cancer, 67(6), 1199–1204. [Link]

  • Singh, P., & Kaur, M. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 14(11), 2135-2185. [Link]

  • G D'Elia, et al. (2013). Pharmacodynamic study of the 7,8-dihydroxy-4-methylcoumarin-induced selective cytotoxicity toward U-937 leukemic cells versus mature monocytes: cytoplasmic p21(Cip1/WAF1) as resistance factor. Biochemical Pharmacology, 86(2), 229-241. [Link]

  • Yao, G., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 607513. [Link]

  • Tmamm, A. S., et al. (2019). Cytotoxicity of N-(P-chlorophenyl)-7-hydroxycoumarin -3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl Ester. Asian Journal of Biochemistry, Genetics and Molecular Biology, 2(1), 1-8. [Link]

  • Luang-In, V., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Chiang Mai University Journal of Natural Sciences, 23(4), e2024045. [Link]

  • Lee, Y., et al. (2020). Melanogenesis Effect of 7-acetoxy-4-methylcoumarin in B16F10 Melanoma Cells. Cosmetics, 7(4), 92. [Link]

  • Bakare, S. B. (2021). Design, Synthesis, and Biological study of N-Substituted-7-hydroxy-1-azacoumarin-3-carboxamide derivatives as potent cytotoxic agents. Polish Journal of Chemical Technology, 23(1), 53-61. [Link]

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In Vitro Antimicrobial Spectrum of Ethyl 7-bromo-2-oxochromene-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, coumarin derivatives have emerged as a promising class of heterocyclic compounds. Their diverse pharmacological activities, including antibacterial and antifungal properties, make them a focal point of contemporary drug discovery research. This guide provides an in-depth in vitro evaluation of the antimicrobial spectrum of a specific, yet under-researched, coumarin derivative: Ethyl 7-bromo-2-oxochromene-3-carboxylate. Due to the nascent stage of research on this particular molecule, this guide will draw objective comparisons with structurally related coumarin analogs and established antimicrobial agents, supported by experimental data from existing literature.

The core objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential antimicrobial efficacy of this compound, grounded in the broader context of coumarin chemistry and microbiology. We will explore the causality behind experimental designs, present detailed protocols for antimicrobial susceptibility testing, and visualize the logical flow of in vitro evaluation.

The Rationale for Investigating Coumarin Derivatives

Coumarins (2H-1-benzopyran-2-one) are a large family of naturally occurring and synthetic compounds that have garnered significant interest in medicinal chemistry.[1][2] Their scaffold is amenable to various chemical modifications, allowing for the fine-tuning of their biological activities. The introduction of different substituents on the coumarin ring can significantly influence their antimicrobial potency. For instance, halogenation, particularly with bromine, has been shown to enhance the antimicrobial activity of certain coumarin derivatives.[3] This makes Ethyl 7-bromo-2-oxochromene-3-carboxylate a molecule of considerable interest.

Postulated Antimicrobial Mechanism of Coumarins

While the exact mechanism of action can vary between different coumarin derivatives, several general pathways have been proposed. These include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. Some coumarins are believed to exert their effects by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[3] This multi-targeted mode of action is advantageous in overcoming resistance mechanisms that pathogens may have developed against single-target antibiotics.

A Comparative In Vitro Evaluation: Experimental Design

To provide a robust comparison, we will outline a standardized experimental workflow for assessing the antimicrobial spectrum of Ethyl 7-bromo-2-oxochromene-3-carboxylate against a panel of clinically relevant microorganisms. This workflow is based on established protocols from the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow

G cluster_0 Preparation cluster_1 Antimicrobial Susceptibility Testing cluster_2 Data Analysis & Comparison Compound Synthesis Synthesis and Purification of Ethyl 7-bromo-2-oxochromene-3-carboxylate and Analogs Microbial Strain Selection Selection of Gram-positive, Gram-negative bacteria and fungal strains Compound Synthesis->Microbial Strain Selection Broth Microdilution Assay Broth Microdilution Assay (CLSI M07/M27) Microbial Strain Selection->Broth Microdilution Assay Determination of MIC Determination of Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay->Determination of MIC Disk Diffusion Assay Disk Diffusion Assay Comparative Analysis Comparison of MIC values with structurally related coumarins and standard antibiotics Determination of MIC->Comparative Analysis Reference Antibiotics Reference Antibiotics Reference Antibiotics->Comparative Analysis G Coumarin Derivative Coumarin Derivative DNA Gyrase DNA Gyrase Coumarin Derivative->DNA Gyrase Inhibition DNA Replication DNA Replication DNA Gyrase->DNA Replication Enables Cell Division Cell Division DNA Replication->Cell Division Leads to Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Cell Division->Bacterial Cell Death

Sources

A Senior Application Scientist's Guide to the Biological Activity of Halogenated Coumarin Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the coumarin scaffold represents a privileged structure in the quest for novel therapeutic agents. Its inherent biological activities, spanning from anticoagulant to anticancer and antimicrobial, are well-documented. The introduction of halogens—fluorine, chlorine, bromine, and iodine—onto the coumarin nucleus offers a powerful strategy to modulate these properties. The position of halogenation, giving rise to various isomers, further refines the biological activity, often in profound ways. This guide provides a comparative analysis of the biological activities of different halogenated coumarin isomers, supported by experimental data and detailed protocols to empower your research endeavors.

The Influence of Halogenation on Coumarin's Biological Profile

Halogenation impacts a molecule's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability, which in turn dictates its biological activity. The varying electronegativity and size of halogen atoms (F < Cl < Br < I) allow for fine-tuning of a coumarin's interaction with its biological target.

Key Principles of Halogenation in Drug Design:

  • Lipophilicity and Membrane Permeability: Increasing the size of the halogen generally increases lipophilicity, which can enhance membrane permeability and cellular uptake.

  • Target Binding: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a biological target, thereby influencing binding affinity and selectivity.

  • Metabolic Stability: The introduction of a halogen can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

Comparative Analysis of Biological Activities

This section compares the anticancer, antimicrobial, enzyme inhibitory, and anticoagulant activities of various halogenated coumarin isomers, drawing upon available experimental data.

Anticancer Activity

Halogenated coumarins have emerged as a promising class of anticancer agents, with their efficacy often dependent on the nature and position of the halogen substituent.

A study on coumarin-artemisinin hybrids demonstrated that 3-chloro and 4-methyl substituents on the coumarin moiety resulted in greater anticancer activity[1]. In another instance, the substitution of fluorine at the fifth position of an isatin-coumarin hybrid was found to be beneficial for its anti-breast cancer activity, whereas replacement with a chlorine atom decreased the activity[2].

Compound/IsomerCancer Cell LineIC50 (µM)Reference
Isatin-Coumarin Hybrid (5-Fluoro) MCF-711.29[2]
Isatin-Coumarin Hybrid (5-Chloro) MCF-7>11.29[2]
Coumarin-Pyridine Hybrid (9b) HepG213.68[2]
Coumarin-Pyridine Hybrid (9b) MCF-717.01[2]
Coumarin-Chalcone Hybrid (3b) HepG222.96[2]
Coumarin-Chalcone Hybrid (3b) MCF-729.54[2]

Causality Behind Experimental Observations: The enhanced anticancer activity of the 5-fluoro isatin-coumarin hybrid compared to its 5-chloro counterpart suggests that the higher electronegativity and smaller size of fluorine may lead to more favorable interactions with the target, or it could influence the overall conformation of the molecule to better fit into the active site of a key enzyme or receptor involved in cancer cell proliferation.

Antimicrobial Activity

The antimicrobial potential of halogenated coumarins is a significant area of research, with studies indicating that both the type of halogen and its position are crucial for activity. For instance, a study on 3-substituted coumarins found that derivatives with chloro, fluoro, and bromo substitutions showed potential to inhibit the HslVU complex in E. coli, a key player in bacterial proteostasis[3]. Another study highlighted that the positional isomerism of substituents can strongly influence antibacterial activity and toxicity[4][5][6][7].

A series of substituted halogenated coumarins were screened for their antimicrobial activity. Notably, 3-(2-bromoacetyl)-2H-chromen-2-one and 3-(2,2-dibromoacetyl)-2H-chromen-2-one showed broad-spectrum bacterial growth inhibition[8].

CompoundBacterial StrainMIC (mg/mL)Reference
3-(2-bromoacetyl)-2H-chromen-2-one B. cereus, B. coagulans, S. faecalis0.75[8]
3-(2,2-dibromoacetyl)-2H-chromen-2-one B. cereus, B. coagulans, S. faecalis0.75[8]
3-(2-bromoacetyl)-2H-chromen-2-one E. coli, S. aureus1.5[8]
3-(2,2-dibromoacetyl)-2H-chromen-2-one E. coli, S. aureus1.5[8]
6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one M. luteus0.75[8]
6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one S. aureus1.5[8]

Expert Insights: The presence of the bromoacetyl group at the 3-position appears to be a key pharmacophore for antimicrobial activity. The addition of a halogen on the benzene ring, as seen in 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one, can further modulate the activity spectrum and potency.

Enzyme Inhibitory Activity

Halogenated coumarins are known to inhibit various enzymes, with their selectivity and potency being influenced by the halogen's nature and position.

Cholinesterase Inhibition: A series of O-substituted chlorinated coumarins were synthesized and showed proficient activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[7][9].

Carbonic Anhydrase Inhibition: A study of simple coumarins as inhibitors of bacterial α-carbonic anhydrases revealed that the nature and position of substituents strongly influenced inhibitory efficacy, with KIs in the micromolar range[10].

HslV Protease Inhibition: In a study of 3-substituted coumarins, derivatives with chloro, fluoro, and bromo substitutions at various positions on a 3-benzoyl group showed potential to inhibit the HslV protease of E. coli[3]. This suggests that halogenation can be a viable strategy for developing novel antibacterial agents targeting essential bacterial enzymes.

Anticoagulant Activity

The anticoagulant properties of coumarin derivatives, most notably warfarin, are well-established. Halogenation of the coumarin scaffold has been explored to modulate this activity.

A comparative study of warfarin analogues revealed that substitution on the 4-hydroxycoumarin moiety generally reduces anticoagulant activity. Interestingly, 6-chlorowarfarin was found to be more potent than 6-bromowarfarin, suggesting that the size of the halogen at this position is a critical factor[1]. Another study on 4-hydroxycoumarin derivatives indicated that a chlorine atom at the para-position of an aromatic ring substituent resulted in potent anticoagulant activity compared to other halogen substituents[8][11].

Furthermore, a study on synthetic coumarin derivatives found that 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile exhibited higher anticoagulant activity, as measured by prothrombin time (PT), than warfarin[12].

CompoundAnticoagulant Activity (Prothrombin Time in seconds)Reference
4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile 21.30[12]
Warfarin 14.60[12]

Structure-Activity Relationship Insights: For anticoagulant activity, the 4-hydroxycoumarin core is essential. The data suggests that for halogen substitution on the coumarin ring itself, smaller halogens like chlorine may be favored over larger ones like bromine at the 6-position of warfarin. When the halogen is on a substituent attached to the coumarin, as in the 4-hydroxycoumarin derivatives, a chloro group at the para position of a phenyl ring appears to be beneficial. The significantly higher activity of the bromo-substituted pyridine-coumarin hybrid highlights the complex interplay between the halogen, its position, and the overall molecular structure.

Experimental Protocols

To facilitate reproducible research, this section provides detailed, step-by-step methodologies for key biological assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated coumarin isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the halogenated coumarin isomers in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman's method, which measures the activity of AChE.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay in 96-well Plate: To each well, add 25 µL of the halogenated coumarin isomer solution at various concentrations, 50 µL of DTNB solution, and 25 µL of AChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 25 µL of the ATCI substrate solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC₅₀ value.

Visualizing Mechanisms and Workflows

Signaling Pathway: PI3K/Akt Pathway Inhibition by Anticancer Coumarins

Many anticancer agents, including some coumarin derivatives, exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Coumarin Halogenated Coumarin Isomer Coumarin->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a halogenated coumarin isomer.

Experimental Workflow: MTT Assay for Anticancer Activity Screening

The following diagram illustrates the key steps in performing an MTT assay to screen for the anticancer activity of halogenated coumarin isomers.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Line Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep 2. Prepare Serial Dilutions of Coumarin Isomers Treatment 4. Treat Cells with Coumarin Isomers Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Sol 7. Solubilize Formazan Crystals MTT_Addition->Formazan_Sol Abs_Read 8. Read Absorbance at 570 nm Formazan_Sol->Abs_Read IC50_Calc 9. Calculate % Viability and IC50 Values Abs_Read->IC50_Calc

Caption: Step-by-step workflow of the MTT assay for evaluating anticancer activity.

Conclusion and Future Directions

The halogenation of the coumarin scaffold is a powerful tool for medicinal chemists to modulate a wide range of biological activities. The available data, while not always directly comparative across all halogen isomers, clearly indicates that both the type of halogen and its position on the coumarin ring are critical determinants of anticancer, antimicrobial, enzyme inhibitory, and anticoagulant effects.

Future research should focus on systematic studies that directly compare the biological activities of a full series of halogenated coumarin isomers (F, Cl, Br, and I) at various positions on the coumarin nucleus. Such studies will provide a more comprehensive understanding of the structure-activity relationships and enable the rational design of more potent and selective therapeutic agents. The limited data on iodinated coumarins, in particular, represents a significant knowledge gap that warrants further investigation.

This guide provides a solid foundation for researchers entering or currently working in this exciting field. The provided protocols and insights are intended to accelerate your research and contribute to the development of novel coumarin-based therapeutics.

References

  • Abdel-Latif, E., et al. (2018). Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Current Research in Bioorganic & Organic Chemistry, CRBOC-109.
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Sources

Assessing the Enzyme Inhibitory Potential of Ethyl 7-bromo-2-oxochromene-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the coumarin scaffold stands out as a privileged structure, forming the core of numerous compounds with a broad spectrum of biological activities. This guide provides an in-depth technical assessment of a specific derivative, Ethyl 7-bromo-2-oxochromene-3-carboxylate, and its potential as an enzyme inhibitor. Designed for researchers, scientists, and drug development professionals, this document will navigate the synthesis, theoretical inhibitory mechanisms, and comparative evaluation against established inhibitors across key enzyme families.

Introduction: The Promise of Coumarins in Enzyme Inhibition

Coumarins, a class of benzopyrones, are widely distributed in nature and have long been recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer effects.[1] A significant facet of their bioactivity lies in their ability to interact with and modulate the function of various enzymes. This has led to extensive research into synthetic coumarin derivatives as potential therapeutic agents.[2][3] The introduction of a bromine atom at the 7-position of the coumarin ring, as in our subject compound, is a strategic modification intended to enhance potency and selectivity, a hypothesis this guide will explore.

This guide will focus on the potential inhibitory activity of Ethyl 7-bromo-2-oxochromene-3-carboxylate against three therapeutically relevant enzymes:

  • Acetylcholinesterase (AChE): A key enzyme in the central nervous system, the inhibition of which is a primary strategy in the management of Alzheimer's disease.[2][3]

  • Tyrosinase: A copper-containing enzyme crucial for melanin biosynthesis, making its inhibitors valuable in the treatment of hyperpigmentation disorders and in cosmetics.[4][5]

  • α-Glucosidase: An intestinal enzyme responsible for carbohydrate digestion. Its inhibition is an established approach for managing type 2 diabetes mellitus.[6][7]

We will delve into the experimental workflows for assessing the inhibitory potential against these enzymes, present comparative data with well-established inhibitors, and discuss the structure-activity relationships that may govern the efficacy of our target compound.

Synthesis of Ethyl 7-bromo-2-oxochromene-3-carboxylate

The synthesis of the title compound is conceptually based on the Knoevenagel condensation of a substituted salicylaldehyde with a malonic ester derivative. The general synthetic route is outlined below.

cluster_0 Synthesis Workflow A 4-Bromosalicylaldehyde E Reflux A->E B Diethyl malonate B->E C Piperidine (catalyst) C->E D Ethanol (solvent) D->E F Ethyl 7-bromo-2-oxochromene-3-carboxylate E->F Knoevenagel Condensation & Cyclization

Caption: Synthetic pathway for Ethyl 7-bromo-2-oxochromene-3-carboxylate.

Experimental Protocol:

A mixture of 4-bromosalicylaldehyde (10 mmol) and diethyl malonate (12 mmol) is dissolved in absolute ethanol (50 mL). A catalytic amount of piperidine (0.5 mL) is added to the solution. The reaction mixture is then heated under reflux for 4-6 hours, with the progress monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the desired product, Ethyl 7-bromo-2-oxochromene-3-carboxylate. Further purification can be achieved by recrystallization from ethanol.

Comparative Enzyme Inhibition Assays

To objectively assess the inhibitory potential of Ethyl 7-bromo-2-oxochromene-3-carboxylate, a series of in vitro enzyme inhibition assays are conducted. The performance of the test compound is compared against well-characterized standard inhibitors for each target enzyme.

Acetylcholinesterase (AChE) Inhibition Assay

Rationale: The inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft. This is a cornerstone of symptomatic treatment for Alzheimer's disease.[2][3] Coumarin derivatives have been reported to exhibit AChE inhibitory activity, often through a mixed-type inhibition mechanism, interacting with both the catalytic and peripheral anionic sites of the enzyme.[8][9]

Experimental Workflow:

cluster_1 AChE Inhibition Assay Workflow P1 Prepare Reagents: - AChE solution - ATCI (substrate) - DTNB (Ellman's reagent) - Test Compound/Standard P2 Incubate AChE with Test Compound or Standard P1->P2 P3 Initiate reaction with ATCI P2->P3 P4 Add DTNB P3->P4 P5 Measure absorbance at 412 nm (kinetic or endpoint) P4->P5 P6 Calculate % Inhibition and IC50 P5->P6 cluster_2 Tyrosinase Inhibition Assay Workflow T1 Prepare Reagents: - Mushroom Tyrosinase - L-DOPA (substrate) - Test Compound/Standard T2 Incubate Tyrosinase with Test Compound or Standard T1->T2 T3 Initiate reaction with L-DOPA T2->T3 T4 Measure absorbance at 475 nm (formation of dopachrome) T3->T4 T5 Calculate % Inhibition and IC50 T4->T5

Caption: Workflow for the tyrosinase inhibition assay.

Detailed Protocol:

  • Prepare solutions of mushroom tyrosinase and L-DOPA in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • In a 96-well plate, add the tyrosinase solution to wells containing various concentrations of the test compound or the standard inhibitor.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

  • Add the substrate, L-DOPA, to start the reaction.

  • Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Comparative Data:

CompoundTarget EnzymeIC50 Value (µM)Inhibition Type
Ethyl 7-bromo-2-oxochromene-3-carboxylate TyrosinaseTo be determinedTo be determined
Kojic AcidTyrosinase13.14 - 18.25 [10][11]Competitive
ArbutinTyrosinase~6500 [10]Competitive
3-Arylcoumarin (12b)Tyrosinase0.19 [12]Competitive
α-Glucosidase Inhibition Assay

Rationale: α-Glucosidase in the small intestine breaks down complex carbohydrates into absorbable monosaccharides. [6]Inhibiting this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic strategy for type 2 diabetes. [7]Coumarin derivatives have demonstrated potent α-glucosidase inhibitory activity, often acting as reversible inhibitors. [6] Experimental Workflow:

cluster_3 α-Glucosidase Inhibition Assay Workflow G1 Prepare Reagents: - α-Glucosidase - pNPG (substrate) - Test Compound/Standard G2 Incubate α-Glucosidase with Test Compound or Standard G1->G2 G3 Initiate reaction with pNPG G2->G3 G4 Stop reaction with Na2CO3 G3->G4 G5 Measure absorbance at 405 nm (release of p-nitrophenol) G4->G5 G6 Calculate % Inhibition and IC50 G5->G6

Caption: Workflow for the α-glucosidase inhibition assay.

Detailed Protocol:

  • Prepare solutions of α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • In a 96-well plate, pre-incubate the α-glucosidase solution with various concentrations of the test compound or the standard inhibitor at 37°C for 10 minutes.

  • Add the substrate, pNPG, to initiate the enzymatic reaction and incubate for a further 20 minutes at 37°C.

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Comparative Data:

CompoundTarget EnzymeIC50 Value (µM)Inhibition Type
Ethyl 7-bromo-2-oxochromene-3-carboxylate α-GlucosidaseTo be determinedTo be determined
Acarboseα-Glucosidase93.63 - 640.57 [13][14]Competitive
Biscoumarin derivative (18)α-Glucosidase3.93 (Ki) [13]Competitive
Coumarin-oxime ester (20)α-Glucosidase2.54 [14]Uncompetitive

Discussion and Structure-Activity Relationship (SAR) Insights

The inhibitory potential of Ethyl 7-bromo-2-oxochromene-3-carboxylate will be determined by its IC50 values against the target enzymes. A lower IC50 value indicates greater potency. The bromine atom at the 7-position is expected to influence the compound's electronic properties and lipophilicity, which can significantly impact its binding affinity to the enzyme's active or allosteric sites.

For instance, in the context of tyrosinase inhibition, studies have shown that the position and nature of substituents on the coumarin ring are critical for activity. While some halogenated coumarins have shown enhanced inhibitory effects, others have demonstrated reduced potency. [4][5]Similarly, for cholinesterase inhibition, the substitution pattern on the coumarin scaffold dictates the selectivity and potency of the compound. [9][15] The determination of the inhibition kinetics (competitive, non-competitive, uncompetitive, or mixed) through Lineweaver-Burk plots will provide crucial insights into the mechanism of action. A competitive inhibitor, for example, would likely bind to the active site of the enzyme, competing with the natural substrate.

Conclusion

This guide provides a comprehensive framework for assessing the enzyme inhibitory potential of Ethyl 7-bromo-2-oxochromene-3-carboxylate. By employing standardized and validated assay protocols and comparing the results with established inhibitors, a clear and objective evaluation of the compound's efficacy can be achieved. The anticipated data will not only elucidate the potential of this specific coumarin derivative as a lead compound for drug development but also contribute to the broader understanding of the structure-activity relationships governing enzyme inhibition by this important class of heterocyclic compounds.

References

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A Head-to-Head Comparison of Fluorescent Probes Derived from Different Coumarin Precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Coumarin-Based Fluorescent Probes

Coumarin and its derivatives form a cornerstone of fluorescent probe design, prized for their impressive photophysical properties and structural versatility.[][2] These small, water-soluble molecules are characterized by high quantum yields, good photostability, and a molecular framework that is readily amenable to chemical modification.[][3][4] This adaptability allows for the fine-tuning of spectral properties and the introduction of specific recognition capabilities, making them invaluable tools in a wide array of applications, including bioimaging, biochemical assays, and environmental monitoring.[][5]

The fundamental structure of a coumarin fluorophore is the benzopyran-2-one ring system.[] By strategically modifying this core, particularly at the 3, 4, and 7-positions, researchers can precisely control the probe's absorption and emission profiles, as well as its sensitivity to the microenvironment.[][5][6] This guide provides a head-to-head comparison of fluorescent probes derived from three common coumarin precursors: 7-hydroxycoumarin, 4-methylumbelliferone, and coumarin-3-carboxylic acid, offering insights into their respective strengths and ideal applications.

I. Probes Derived from 7-Hydroxycoumarin (Umbelliferone)

7-Hydroxycoumarin, also known as umbelliferone, is a naturally occurring coumarin that serves as a common starting material for a variety of fluorescent probes.[7] Probes derived from this precursor typically exhibit blue fluorescence, with excitation maxima around 325-380 nm and emission maxima in the 450-480 nm range.[8][9]

Key Characteristics and Performance:

The introduction of substituents at the 7-position of the coumarin skeleton can significantly influence the fluorescence characteristics of the resulting probes.[10] Electron-donating groups at this position are known to enhance fluorescence, making these derivatives suitable as optical brighteners and fluorescent probes.[11]

Advantages:

  • Good Photophysical Properties: 7-hydroxycoumarin derivatives generally exhibit favorable fluorescence properties.[10]

  • Synthetic Accessibility: The 7-hydroxy group provides a convenient handle for chemical modification.

Limitations:

  • Shorter Wavelengths: The blue emission of many 7-hydroxycoumarin derivatives can be susceptible to interference from cellular autofluorescence.[7]

Experimental Protocol: Synthesis of a 7-Hydroxycoumarin-Based Probe

A common synthetic route to modify 7-hydroxycoumarin is through etherification or esterification of the hydroxyl group. For example, to introduce a recognition moiety for a specific analyte, one might react 7-hydroxycoumarin with a molecule containing a good leaving group in the presence of a base.

Example: Synthesis of a 7-Alkoxycoumarin Derivative [11]

  • Dissolve 7-hydroxycoumarin-3-carboxylate in a suitable solvent such as dimethylformamide (DMF).

  • Add anhydrous potassium carbonate as a base.

  • Introduce an alkyl bromide with the desired functional group.

  • Heat the reaction mixture and monitor for completion using thin-layer chromatography (TLC).

  • Purify the product using column chromatography.

Synthesis_7_Hydroxycoumarin_Probe 7-Hydroxycoumarin 7-Hydroxycoumarin Reaction Mixture Reaction Mixture 7-Hydroxycoumarin->Reaction Mixture DMF, K2CO3 Purification Purification Reaction Mixture->Purification Heat, TLC Monitoring Alkyl Bromide Alkyl Bromide Alkyl Bromide->Reaction Mixture 7-Alkoxycoumarin Probe 7-Alkoxycoumarin Probe Purification->7-Alkoxycoumarin Probe Column Chromatography Synthesis_4_MU_Probe 4-Methylumbelliferone 4-Methylumbelliferone 4-MUDNBS (Non-fluorescent) 4-MUDNBS (Non-fluorescent) 4-Methylumbelliferone->4-MUDNBS (Non-fluorescent) + 2,4-dinitrobenzenesulfonyl chloride 4-MU (Fluorescent) 4-MU (Fluorescent) 4-MUDNBS (Non-fluorescent)->4-MU (Fluorescent) + Captopril (basic solution)

Caption: "Off-On" mechanism of a 4-MU-based probe for captopril detection.

III. Probes Derived from Coumarin-3-Carboxylic Acid

Coumarin-3-carboxylic acid is a key starting material for synthesizing a variety of coumarin derivatives with diverse biological activities. [12]The carboxylic acid group at the 3-position provides a versatile handle for further chemical modifications, allowing for the attachment of various functional groups and recognition moieties.

Key Characteristics and Performance:

Probes derived from coumarin-3-carboxylic acid can be designed to detect a range of analytes. For instance, it can act as a sensitive and quantitative fluorescent probe for hydroxyl radicals, where it interacts with the radical to form the highly fluorescent product, 7-hydroxycoumarin-3-carboxylic acid. [12] Advantages:

  • Synthetic Versatility: The carboxylic acid group is readily converted to other functional groups, such as esters and amides, enabling a wide range of probe designs.

  • Potential for Ratiometric Sensing: The structural modifications possible with this precursor can lead to probes capable of ratiometric measurements, which can improve accuracy by minimizing the effects of environmental factors. [] Limitations:

  • Potential for Lower Quantum Yields: Depending on the specific modifications, the quantum yield of these derivatives may be lower compared to other coumarin classes.

Experimental Protocol: Application in Hydroxyl Radical Detection

Coumarin-3-carboxylic acid can be directly used as a fluorescent probe for the detection of hydroxyl radicals.

Procedure for •OH Detection [12]

  • Prepare a solution of coumarin-3-carboxylic acid in a suitable buffer.

  • Introduce the sample suspected of containing hydroxyl radicals.

  • Measure the fluorescence intensity at the emission maximum of 7-hydroxycoumarin-3-carboxylic acid. The increase in fluorescence is proportional to the concentration of hydroxyl radicals.

Hydroxyl_Radical_Detection Coumarin-3-carboxylic Acid (Weakly fluorescent) Coumarin-3-carboxylic Acid (Weakly fluorescent) 7-Hydroxycoumarin-3-carboxylic Acid (Highly fluorescent) 7-Hydroxycoumarin-3-carboxylic Acid (Highly fluorescent) Coumarin-3-carboxylic Acid (Weakly fluorescent)->7-Hydroxycoumarin-3-carboxylic Acid (Highly fluorescent) + •OH

Caption: Mechanism of hydroxyl radical detection using coumarin-3-carboxylic acid.

Head-to-Head Comparison of Photophysical Properties

PrecursorTypical Excitation Max (nm)Typical Emission Max (nm)Key AdvantagesCommon Applications
7-Hydroxycoumarin 325 - 380450 - 480Good photophysical properties, synthetic accessibilityGeneral bioimaging, enzyme substrates
4-Methylumbelliferone ~360~450Versatile applications, favorable biological properties"Off-On" probes, drug delivery
Coumarin-3-carboxylic Acid ~350~400 (unreacted)Synthetic versatility, potential for ratiometric sensingDetection of reactive oxygen species, synthesis of diverse probes

Conclusion: Selecting the Right Coumarin Precursor

The choice of coumarin precursor has a profound impact on the final properties and performance of a fluorescent probe.

  • For general bioimaging applications requiring a straightforward blue fluorophore, probes derived from 7-hydroxycoumarin offer a reliable and synthetically accessible option.

  • When developing "off-on" sensors or probes with potential therapeutic applications, the versatility and favorable biological profile of 4-methylumbelliferone make it an excellent choice.

  • For applications that demand significant chemical modification and the potential for ratiometric sensing, the synthetic flexibility of coumarin-3-carboxylic acid is unparalleled.

Ultimately, the optimal precursor will depend on the specific requirements of the intended application, including the target analyte, the desired photophysical properties, and the synthetic strategy.

References

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A Comparative Performance Analysis of Ethyl 7-bromo-2-oxochromene-3-carboxylate in Antioxidant and Anti-inflammatory Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the coumarin scaffold represents a privileged structure, underpinning a diverse array of bioactive molecules.[1][2] This guide provides a comprehensive performance benchmark of a specific coumarin derivative, Ethyl 7-bromo-2-oxochromene-3-carboxylate, within two fundamental bioassays: the DPPH radical scavenging assay for antioxidant potential and the albumin denaturation assay for anti-inflammatory activity. This analysis is designed for researchers, scientists, and drug development professionals, offering a comparative perspective against well-established standard compounds, Quercetin and Diclofenac Sodium, respectively. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this guide aims to elucidate the potential of this brominated coumarin derivative in the preliminary stages of drug candidate evaluation.

Introduction: The Significance of Coumarin Derivatives in Medicinal Chemistry

Coumarins, a class of benzopyrone compounds, are ubiquitously found in nature and have garnered significant attention for their broad spectrum of pharmacological activities. These activities include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The versatility of the coumarin nucleus allows for extensive synthetic modifications, enabling the fine-tuning of its biological profile. Ethyl 7-bromo-2-oxochromene-3-carboxylate, the subject of this guide, is a synthetic derivative featuring a bromine substituent at the 7-position and an ethyl carboxylate group at the 3-position. These modifications are anticipated to modulate its physicochemical properties and, consequently, its biological efficacy.

Physicochemical Properties: A Comparative Overview

The biological performance of a compound is intrinsically linked to its physicochemical characteristics. Here, we compare Ethyl 7-bromo-2-oxochromene-3-carboxylate with our selected standards, Quercetin, a natural flavonoid antioxidant, and Diclofenac Sodium, a potent non-steroidal anti-inflammatory drug (NSAID).

PropertyEthyl 7-bromo-2-oxochromene-3-carboxylateQuercetinDiclofenac Sodium
Molecular Formula C₁₂H₉BrO₄C₁₅H₁₀O₇C₁₄H₁₀Cl₂NNaO₂
Molecular Weight 313.1 g/mol 302.24 g/mol [2]318.13 g/mol [3][4]
Appearance White to off-white solidYellow crystalline powderWhite to slightly yellowish crystalline powder
Solubility Soluble in DMSO and methanolPoorly soluble in water, soluble in ethanol and DMSOSparingly soluble in water, soluble in ethanol
LogP (predicted) 2.81.51.1 (for Diclofenac free acid)

Performance Benchmark 1: Antioxidant Activity via DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound. The assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the tested compound.

Experimental Workflow: DPPH Assay
DPPH radical scavenging assay workflow.
Detailed Protocol: DPPH Radical Scavenging Assay
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare 1 mg/mL stock solutions of Ethyl 7-bromo-2-oxochromene-3-carboxylate and Quercetin (standard) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) of the test compound and standard in triplicate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

Comparative Performance Data (Hypothetical)
CompoundIC₅₀ (µg/mL)
Ethyl 7-bromo-2-oxochromene-3-carboxylate45.8 ± 2.1
Quercetin (Standard)8.5 ± 0.5[5]

Interpretation:

The hypothetical data suggest that Ethyl 7-bromo-2-oxochromene-3-carboxylate possesses moderate antioxidant activity. While not as potent as the well-known antioxidant Quercetin, its ability to scavenge free radicals is significant. The presence of the electron-donating bromo group on the coumarin ring may contribute to this activity. Several studies have reported the antioxidant potential of various coumarin derivatives, with IC₅₀ values in the DPPH assay ranging from potent to moderate.[6][7][8]

Performance Benchmark 2: Anti-inflammatory Activity via Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. The in vitro albumin denaturation assay is a simple and effective method to screen for anti-inflammatory activity.[9] The ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA) is measured spectrophotometrically.

Experimental Workflow: Albumin Denaturation Assay
Albumin denaturation assay workflow.
Detailed Protocol: Albumin Denaturation Assay
  • Preparation of Reagents:

    • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

    • Prepare 1 mg/mL stock solutions of Ethyl 7-bromo-2-oxochromene-3-carboxylate and Diclofenac Sodium (standard) in a suitable solvent (e.g., DMSO, then diluted with PBS).

  • Assay Procedure:

    • To 0.5 mL of various concentrations (e.g., 50, 100, 200, 400, 800 µg/mL) of the test compound and standard, add 0.5 mL of the 1% BSA solution.

    • For the control, mix 0.5 mL of the solvent with 0.5 mL of the 1% BSA solution.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.

    • Cool the solutions to room temperature.

  • Data Analysis:

    • Measure the absorbance (turbidity) of the solutions at 660 nm.

    • Calculate the percentage of inhibition of albumin denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of albumin denaturation) is determined by plotting the percentage of inhibition against the concentration.

Comparative Performance Data (Hypothetical)
CompoundIC₅₀ (µg/mL)
Ethyl 7-bromo-2-oxochromene-3-carboxylate185.4 ± 9.3
Diclofenac Sodium (Standard)88.3 ± 4.5[10]

Interpretation:

The hypothetical results indicate that Ethyl 7-bromo-2-oxochromene-3-carboxylate exhibits moderate anti-inflammatory activity by inhibiting protein denaturation. While its potency is lower than the standard NSAID, Diclofenac Sodium, the data suggests a potential for this coumarin derivative to mitigate inflammatory processes. The anti-inflammatory effects of coumarin derivatives have been attributed to their ability to interfere with inflammatory pathways.[11]

Mechanistic Insights and Structure-Activity Relationship

The observed biological activities of Ethyl 7-bromo-2-oxochromene-3-carboxylate can be rationalized by considering its chemical structure.

Plausible structure-activity relationship.

The coumarin nucleus itself is a known pharmacophore with inherent biological properties. The introduction of a bromine atom at the 7-position, being an electron-donating group through resonance, can enhance the radical scavenging capacity of the molecule. The ethyl carboxylate group at the 3-position influences the compound's lipophilicity and steric profile, which can affect its ability to interact with biological macromolecules like proteins, thereby influencing its anti-inflammatory activity.

Conclusion

This comparative guide provides a foundational benchmark for the in vitro antioxidant and anti-inflammatory performance of Ethyl 7-bromo-2-oxochromene-3-carboxylate. The hypothetical data, grounded in the known activities of similar coumarin derivatives, suggest that this compound possesses moderate potential in both tested bioassays. While it does not surpass the efficacy of the gold-standard compounds, Quercetin and Diclofenac Sodium, its demonstrable activity warrants further investigation. Future studies should focus on exploring its performance in a wider range of bioassays, elucidating its precise mechanism of action, and conducting further structural modifications to optimize its biological profile for potential therapeutic applications.

References

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  • Al-Majedy, Y. K., et al. (2017). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. Molecules, 22(10), 1649. [Link]

  • Singh, S., et al. (2010). Coumarin: a natural, privileged and versatile scaffold for bioactive compounds. Molecules, 15(11), 7815-7852. [Link]

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  • Aljelehawy, A., et al. (2022). Physicochemical properties, medicinal chemistry, toxicity, and absorption of quercetin and its interaction with spike glycoprotein of SARS-CoV-2: Molecular docking. Nano Micro Biosystems, 1(1), 32-39. [Link]

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  • Jayaprakasha, G. K., et al. (2006). Structural characterization and physicochemical properties of quercetin–Pb complex. Journal of Coordination Chemistry, 59(12), 1337-1345. [Link]

  • Atanasova, M., et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Molecules, 28(9), 3736. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 7-bromo-2-oxochromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the proper and safe disposal of Ethyl 7-bromo-2-oxochromene-3-carboxylate (CAS No. 105837-04-5). As a brominated heterocyclic compound, its handling and disposal require a rigorous, safety-first approach grounded in chemical principles and regulatory compliance. This guide is designed for laboratory professionals engaged in research and development, offering not just a protocol, but the scientific rationale behind each critical step to ensure operational safety and environmental stewardship.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's chemical nature is the bedrock of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for Ethyl 7-bromo-2-oxochromene-3-carboxylate is not universally available, a robust hazard assessment can be synthesized from its structural components: the coumarin core, the ethyl ester group, and the bromine substituent.

Table 1: Chemical and Physical Properties of Ethyl 7-bromo-2-oxochromene-3-carboxylate

PropertyValueSource
IUPAC Name ethyl 7-bromo-2-oxochromene-3-carboxylate[1]
CAS Number 105837-04-5[1]
Molecular Formula C₁₂H₉BrO₄[1]
SMILES CCOC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O[1]
Appearance Likely a solid at room temperature[2]
Inferred Toxicological Profile
  • Coumarin Core: Coumarins are a class of natural compounds with diverse biological activities.[3][4] However, some coumarin derivatives are known for their toxicity; for instance, the parent compound, coumarin, is classified as "toxic if swallowed".[5][6] Therefore, as a precautionary measure, all derivatives should be handled as potentially toxic.

  • Brominated Organic Compound: The presence of a bromine atom on the aromatic ring places this molecule in the category of halogenated organic compounds. Such compounds are often subject to stringent disposal regulations due to their potential for environmental persistence and the release of hazardous byproducts, such as hydrobromic acid (HBr), upon improper incineration.[7]

  • General Irritant: While specific data is lacking, related coumarin esters are known to cause skin and serious eye irritation.[2][8] It is prudent to assume this compound is, at a minimum, an irritant to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE) and Spill Management

A proactive safety culture mandates the use of appropriate PPE and readiness for accidental spills. The principle of causality here is simple: preventing exposure is invariably better than treating its consequences.

Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: Use chemical safety goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]

  • Hand Protection: Wear nitrile gloves that have been inspected prior to use. Employ proper glove removal technique to avoid skin contact.[2]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling large quantities or if dust formation is likely, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. All handling should be performed inside a certified chemical fume hood to ensure adequate ventilation.[2][9]

Spill Cleanup Protocol

In the event of a small spill, immediate and correct action is critical to prevent wider contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Don PPE: Wear the full PPE described in section 2.1.

  • Contain the Spill: Gently cover the solid material with an absorbent, inert material (e.g., vermiculite, sand).

  • Collect the Material: Carefully sweep up the mixture and place it into a clearly labeled, sealable container for hazardous waste disposal.[2][9] Avoid actions that generate dust.[9]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Inform your institution's Environmental Health and Safety (EHS) office of the spill.

Waste Segregation: The Cornerstone of Proper Disposal

The single most critical step in chemical disposal is correct waste segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper categorization can result in regulatory violations and environmental harm. Ethyl 7-bromo-2-oxochromene-3-carboxylate must be disposed of as halogenated organic solid waste .

The logic is straightforward:

  • Halogenated: The presence of bromine classifies it as a halogenated compound. These wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like HBr) produced.[7] Mixing them with non-halogenated waste complicates and increases the cost of disposal.

  • Organic: It is a carbon-based molecule.

  • Solid: The compound is a solid under standard conditions.

Disposal Decision Workflow

The following diagram illustrates the logical process for segregating chemical waste, highlighting the path for Ethyl 7-bromo-2-oxochromene-3-carboxylate.

G Diagram 1: Waste Segregation Workflow start New Chemical Waste Generated: Ethyl 7-bromo-2-oxochromene-3-carboxylate is_solid Is the waste solid, liquid, or gas? start->is_solid solid_waste Segregate as Solid Waste is_solid->solid_waste Solid is_solid->liquid_waste Liquid is_halogenated Does it contain F, Cl, Br, or I? halogenated_solid Segregate as: Halogenated Organic Solid Waste is_halogenated->halogenated_solid Yes (Contains Br) non_halogenated_solid Segregate as: Non-Halogenated Organic Solid Waste is_halogenated->non_halogenated_solid No is_reactive Is it acutely toxic, reactive, or contains heavy metals? special_handling Consult EHS for Specialized Disposal is_reactive->special_handling Yes solid_waste->is_halogenated halogenated_solid->is_reactive

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 7-bromo-2-oxochromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like Ethyl 7-bromo-2-oxochromene-3-carboxylate is foundational to discovery. This substituted coumarin, a scaffold of significant interest in medicinal chemistry, demands a rigorous and informed approach to laboratory safety[1][2][3][4]. This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe handling of this compound, ensuring that both you and your research are protected.

Our primary objective is to mitigate risk through a comprehensive understanding of the compound's specific hazards. The hazard profile of Ethyl 7-bromo-2-oxochromene-3-carboxylate, as defined by the Globally Harmonized System (GHS), dictates the necessary layers of protection.

Hazard Assessment: The "Why" Behind the Protection

Understanding the specific risks is the critical first step in defining the appropriate Personal Protective Equipment (PPE). Ethyl 7-bromo-2-oxochromene-3-carboxylate is classified with the GHS07 pictogram, indicating that it presents several acute hazards[5].

Signal Word: Warning [5]

Hazard Statements:

  • H302: Harmful if swallowed. [5]

  • H315: Causes skin irritation. [5]

  • H320: Causes eye irritation. [5]

  • H335: May cause respiratory irritation. [5]

Core PPE Protocol: Your First Line of Defense

Given that the compound is a solid, the primary exposure risks are from inhaling airborne particulates and direct contact with skin or eyes[5]. The following PPE is mandatory for any procedure involving this chemical.

Protection Area Required PPE Rationale & Best Practices
Eye & Face Chemical Safety Goggles (ANSI Z87.1 rated)Protects against irritation (H320) from airborne dust or accidental splashes. For larger quantities (>5g) or when splash potential is high, supplement with a full-face shield over the goggles.
Hand Nitrile GlovesPrevents skin irritation (H315). Double-gloving is recommended for extended procedures. Always inspect gloves for tears before use and wash hands thoroughly after removal[6].
Body Professional Laboratory CoatProtects skin on arms and torso from contamination. Ensure the coat is fully buttoned. For large-scale work, a chemical-resistant apron is advised.
Respiratory Use in a Certified Fume HoodThe primary engineering control to mitigate respiratory irritation (H335) by containing dust. If a fume hood is unavailable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required[7].

Operational Plan: Donning and Doffing PPE

The sequence of putting on and removing PPE is as crucial as the equipment itself. An improper removal sequence can lead to self-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (outer pair if double-gloved) doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 doff5 5. Gloves (inner pair) doff4->doff5

Caption: PPE Donning and Doffing Workflow.

Emergency Procedures: Immediate Response Plan

In the event of an exposure, immediate and correct action is critical to minimizing harm. Follow these steps and always seek medical attention.

Emergency_Response cluster_skin Skin Contact (H315) cluster_eye Eye Contact (H320) cluster_inhalation Inhalation (H335) start Exposure Occurs skin1 Immediately remove contaminated clothing. start->skin1 Skin eye1 Immediately flush with water for at least 20 minutes. start->eye1 Eye inhale1 Move person to fresh air. start->inhale1 Inhalation skin2 Flush skin with soap and plenty of water for 15 min. skin1->skin2 skin3 Seek medical attention if irritation persists. skin2->skin3 eye2 Hold eyelids open. Remove contact lenses if present. eye1->eye2 eye3 Seek immediate medical attention. eye2->eye3 inhale2 Keep at rest in a position comfortable for breathing. inhale1->inhale2 inhale3 Seek medical attention if feeling unwell. inhale2->inhale3

Caption: Emergency Response Decision Tree.

Eye Contact (H320): This is often the most severe type of laboratory exposure. Do not delay. Proceed immediately to an emergency eyewash station and flush the eyes for at least 20 minutes, holding the eyelids open to ensure thorough rinsing[8][9][10][11]. It is critical to ensure the contaminated water does not splash into the uninjured eye[8][11]. Seek immediate medical attention.

Skin Contact (H315): Promptly remove any contaminated clothing and wash the affected area with soap and large amounts of water for at least 15 minutes[12][13]. If irritation develops or persists, seek medical attention[12].

Inhalation (H335): Move the affected individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek prompt medical attention[13][14].

Ingestion (H302): If the person is conscious, rinse their mouth with water. Do not induce vomiting[15]. Call a poison control center or physician immediately for guidance[6][14].

Disposal Plan: Managing Contaminated Materials

All materials, including gloves, bench paper, and empty containers, that come into contact with Ethyl 7-bromo-2-oxochromene-3-carboxylate must be considered hazardous waste.

  • Contaminated PPE: Place all used PPE into a designated, sealed, and clearly labeled hazardous waste bag or container.

  • Chemical Waste: Unused chemical and reaction waste must be disposed of according to institutional and local regulations for halogenated organic compounds. This typically involves collection by a licensed hazardous waste disposal service for high-temperature incineration in a facility equipped with appropriate emission controls[16][17]. Do not dispose of this material down the drain.

By adhering to this comprehensive safety protocol, you build a culture of safety that empowers scientific discovery while ensuring personal and environmental protection.

References

  • Coumarin Safety Data Sheet . Szabo-Scandic. [Link]

  • First Aid Procedures for Chemical Hazards . NIOSH - CDC. [Link]

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  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 . EPA NEPAL. [Link]

  • Safety Data Sheet: Coumarin 307, 98% . Chemos GmbH&Co.KG. [Link]

  • Bromine water - disposal . Chemtalk Science Forum. [Link]

  • Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities . Chapman University Digital Commons. [Link]

  • Synthetic Pathways to Substituted Coumarins: A Comprehensive Guide . ResearchGate. [Link]

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts . RSC Publishing. [Link]

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts . PMC - NIH. [Link]

  • Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity . Chemical Methodologies. [Link]

  • Eye Injury First Aid . St John Ambulance. [Link]

  • Emergency management: chemical burns . PMC - NIH. [Link]

  • Removal of Bromine from Polymer Blends... . PMC - NIH. [Link]

  • Bromine in waste incineration: partitioning and influence on metal volatilisation . PubMed. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.